Product packaging for Chlordimeform(Cat. No.:CAS No. 6164-98-3)

Chlordimeform

Cat. No.: B052258
CAS No.: 6164-98-3
M. Wt: 196.67 g/mol
InChI Key: STUSTWKEFDQFFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chlordimeform is a formamidine pesticide that was historically used as a broad-spectrum acaricide and insecticide. Its primary research value today lies in its role as a critical reference standard in environmental monitoring, toxicological studies, and analytical method development. Researchers utilize this compound to investigate pesticide residues in soil and water, study its environmental fate and degradation pathways, and understand its ecotoxicological impact on non-target organisms. A key area of scientific interest is its unique mechanism of action; this compound acts as an agonist of octopamine receptors in invertebrates, leading to hyperexcitation and disruption of neurotransmission. This distinct mode of action, differing from other major pesticide classes, makes it a valuable compound for comparative neuropharmacology and resistance studies. Furthermore, its historical use and subsequent regulatory status due to toxicological concerns make it a significant subject for residue analysis and regulatory science, ensuring the accuracy and reliability of detection methods in food safety and environmental protection programs. This product is intended solely for use in controlled laboratory research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClN2 B052258 Chlordimeform CAS No. 6164-98-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c1-8-6-9(11)4-5-10(8)12-7-13(2)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUSTWKEFDQFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Record name CHLORDIMEFORM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2037508
Record name Chlordimeform
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2037508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless crystals; [HSDB], COLOURLESS CRYSTALS.
Record name Chlordimeform
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1089
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CHLORDIMEFORM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

163-165 °C at 14 mm Hg, at 1.8kPa: 164 °C
Record name CHLORDIMEFORM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORDIMEFORM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

YELLOW LIQ OR PARTIALLY CRYSTALLINE; WATER SOLUBILITY 250 PPM @ 25 °C; DISSOLVES IN AQ ACIDS UNDER SALIFICATION /TECHNICAL CHLORDIMEFORM/, COLORLESS CRYSTALS WITH FAINT AMINE-LIKE ODOR; MP 225-227 °C WITH DECOMP; SOL IN WATER GREATER THAN 50%, CHLOROFORM (1-2%), BENZENE (0.1%) /CHLORDIMEFORM HYDROCHLORIDE/, Solubility in methanol >300 g/l /Chlordimeform hydrochloride/, SOL IN ORGANIC SOLVENTS, GREATER THAN 200 G/L IN ACETONE, BENZENE, CHLOROFORM, ETHYL ACETATE, HEXANE, METHANOL; 250 MG/L WATER (ALL AT 20 °C), Solubility in water, g/100ml at 20 °C: 0.025 (very poor)
Record name CHLORDIMEFORM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORDIMEFORM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.105 @ 25 °C/4 °C, Relative density (water = 1): 1.1
Record name CHLORDIMEFORM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORDIMEFORM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 6.8
Record name CHLORDIMEFORM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.00035 [mmHg], Vapor pressure: 0.029 mPa at 20 °C /Chlordimeform hydrochloride/, 3.5X10-4 MM HG @ 20 °C, Vapor pressure, Pa at 20 °C: 0.05 (negligible)
Record name Chlordimeform
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1089
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CHLORDIMEFORM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORDIMEFORM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Impurities

Major impurities have been reported to be 2-methyl-4-chlorformamidine, para-chloro-ortho-toluidine hydrochloride and sodium chloride.
Record name CHLORDIMEFORM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

COLORLESS CRYSTALS

CAS No.

6164-98-3
Record name Chlordimeform
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6164-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlordimeform [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlordimeform
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2037508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlordimeform
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORDIMEFORM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXA8FP6Y9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHLORDIMEFORM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORDIMEFORM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

35 °C, 32 °C
Record name CHLORDIMEFORM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORDIMEFORM
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

Chlordimeform's Mechanism of Action on Octopamine Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlordimeform (CDM) is a formamidine (B1211174) pesticide that has been widely used for its acaricidal and insecticidal properties. Its primary mechanism of action in invertebrates is the interaction with octopamine (B1677172) receptors, which are G-protein coupled receptors (GPCRs) analogous to the adrenergic receptors in vertebrates. This compound generally acts as an agonist or partial agonist at these receptors, leading to a cascade of downstream signaling events that disrupt the normal physiological functions of the target pests.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound on octopamine receptors, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways. A significant aspect of this compound's activity is its in vivo conversion to the more potent N-demethylated metabolite, desmethylthis compound (DCDM), suggesting that this compound may act as a pro-pesticide.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of this compound and its major metabolite, desmethylthis compound (DCDM), with octopamine and adrenergic receptors. It is noteworthy that in several studies, this compound itself is a weak agonist or binder, while DCDM shows significantly higher potency.

Table 1: Potency of this compound and its Metabolite on Octopamine Receptors

CompoundSpeciesPreparationAssayParameterValueReference
This compoundManduca sexta (moth)Mesothoracic ganglionIn vivo motor pattern elicitationEffective Dose3 x 10⁻⁹ mol[3]
Desmethylthis compound (DCDM)Periplaneta americana (cockroach)Brain membranecAMP ProductionKₐ0.32 µM[4]
This compoundPeriplaneta americana (cockroach)Brain membranecAMP ProductionEffectNo effect[4]
This compoundPeriplaneta americana (cockroach)Brain membrane[³H]mianserin bindingCompetitionPoor competitor[4]

Table 2: Comparative Binding Affinity of this compound and its Metabolite on Mammalian Adrenergic Receptors

CompoundSpeciesPreparationReceptor SubtypeParameterValueReference
This compoundMouseBrain membraneα₁-adrenergicIC₅₀87 µM[5][6]
This compoundMouseBrain membraneα₂-adrenergicIC₅₀18.2 µM[5][6]
Desmethylthis compound (DCDM)MouseBrain membraneα₁-adrenergicIC₅₀1 µM[5][6]
Desmethylthis compound (DCDM)MouseBrain membraneα₂-adrenergicIC₅₀44 nM[5][6]

Signaling Pathways

This compound, by acting on octopamine receptors, can trigger multiple signaling cascades. The most commonly reported pathway involves the activation of Gs-proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7] However, depending on the octopamine receptor subtype, coupling to Gq-proteins can also occur, resulting in the activation of phospholipase C and an increase in intracellular calcium ([Ca²⁺]i).[8]

Chlordimeform_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound OctopamineReceptor Octopamine Receptor (GPCR) This compound->OctopamineReceptor Binds to G_protein G-protein (Gs/Gq) OctopamineReceptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Stimulates (Gs) PLC Phospholipase C (PLC) G_protein->PLC Stimulates (Gq) cAMP cAMP AC->cAMP Produces IP3_DAG IP₃ & DAG PLC->IP3_DAG Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Mediates Physiological_Response Physiological Response PKA->Physiological_Response Ca_release->Physiological_Response

This compound's primary signaling pathways upon binding to octopamine receptors.

Experimental Protocols

The following sections detail the generalized methodologies for key experiments used to characterize the interaction of this compound with octopamine receptors.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of this compound and its analogs to octopamine receptors.

Objective: To quantify the binding affinity (Kᵢ) of this compound for octopamine receptors.

Materials:

  • Insect tissue preparation enriched with octopamine receptors (e.g., brain membrane homogenate).

  • Radiolabeled ligand that binds to octopamine receptors (e.g., [³H]octopamine or a specific antagonist like [³H]mianserin).

  • Unlabeled this compound and other competing ligands.

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the insect tissue (e.g., cockroach brains) in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times and resuspend in the assay buffer.

  • Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound. Include control tubes for total binding (no competitor) and non-specific binding (excess of a potent unlabeled ligand).

  • Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Prepare Insect Membrane Homogenate Start->Membrane_Prep Assay_Setup Set up Assay Tubes: - Membranes - Radioligand - this compound (variable conc.) Membrane_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration (Separates bound/free ligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Kᵢ Counting->Data_Analysis End End Data_Analysis->End

Generalized workflow for a radioligand binding assay.
Cyclic AMP (cAMP) Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of the second messenger cAMP upon binding to octopamine receptors.

Objective: To determine the potency (EC₅₀) and efficacy of this compound in stimulating cAMP production.

Materials:

  • Intact cells or cell membrane preparations expressing octopamine receptors.

  • This compound and other test compounds.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Assay buffer.

  • cAMP detection kit (e.g., ELISA, HTRF, or bioluminescent-based).

Procedure:

  • Cell/Membrane Preparation: Prepare cells or membranes expressing the octopamine receptor of interest.

  • Pre-incubation: Pre-incubate the preparation with a phosphodiesterase inhibitor to allow for the accumulation of any produced cAMP.

  • Treatment: Add varying concentrations of this compound to the wells and incubate for a defined period to stimulate cAMP production. Include a positive control (e.g., octopamine or forskolin) and a vehicle control.

  • Lysis and Detection: Lyse the cells (if using intact cells) and measure the cAMP concentration using a commercially available kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, determine the EC₅₀ and the maximum effect (Eₘₐₓ).

cAMP_Assay_Workflow Start Start Cell_Prep Prepare Cells/Membranes Expressing Octopamine Receptors Start->Cell_Prep Pre_incubation Pre-incubate with Phosphodiesterase Inhibitor Cell_Prep->Pre_incubation Treatment Treat with varying concentrations of this compound Pre_incubation->Treatment Incubation Incubate for cAMP Production Treatment->Incubation Lysis_Detection Cell Lysis and cAMP Detection Incubation->Lysis_Detection Data_Analysis Data Analysis: - Generate Dose-Response Curve - Determine EC₅₀ and Eₘₐₓ Lysis_Detection->Data_Analysis End End Data_Analysis->End

Generalized workflow for a cAMP accumulation assay.

Conclusion

This compound exerts its pesticidal effects primarily by acting as an agonist at octopamine receptors in invertebrates. The binding of this compound, and more potently its metabolite DCDM, to these receptors initiates intracellular signaling cascades, most notably the stimulation of adenylyl cyclase and the production of cAMP. This disruption of octopaminergic neurotransmission leads to a range of physiological and behavioral effects, ultimately resulting in pest mortality or incapacitation. Further research is warranted to fully elucidate the subtype selectivity of this compound and its metabolites and to precisely quantify their binding affinities and potencies across a wider range of insect species and octopamine receptor subtypes. This knowledge will be invaluable for the development of more selective and effective next-generation pesticides.

References

synthesis and chemical properties of Chlordimeform

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Chemical Properties of Chlordimeform

Introduction

This compound, chemically known as N′-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide, is a broad-spectrum acaricide and insecticide.[1][2] It was introduced circa 1966 and has been effective against the motile forms of mites and ticks, as well as the eggs and early instars of some Lepidoptera insects.[1][3] However, due to significant health and environmental concerns, its use has been discontinued (B1498344) in most countries.[1] The primary concern stems from its major metabolite, 4-chloro-o-toluidine, which the International Agency for Research on Cancer (IARC) identified as a carcinogen.[1][4] This guide provides a comprehensive overview of the synthesis, chemical properties, mechanism of action, metabolism, and analytical protocols for this compound, intended for researchers and professionals in drug development and chemical sciences.

Synthesis of this compound

The industrial synthesis of this compound is a condensation reaction. The process begins with the preparation of 4-chloro-2-methylaniline, which is then reacted with dimethylformamide dimethyl acetal (B89532) under controlled conditions to yield the final product, (EZ)-N′-(4-chloro-2-methylphenyl)-N,N-dimethylformamidine.[3]

G cluster_synthesis This compound Synthesis 4-chloro-2-methylaniline 4-chloro-2-methylaniline Reaction Condensation 4-chloro-2-methylaniline->Reaction DMF-DMA Dimethylformamide dimethyl acetal DMF-DMA->Reaction This compound This compound Reaction->this compound

Figure 1: Synthetic pathway of this compound.

Chemical and Physical Properties

This compound is a colorless crystalline solid that forms salts with acids.[1][5] The hydrochloride salt is readily soluble in water.[5] It exhibits tautomeric isomerism due to the amidine functional group, which involves a reversible shift of a hydrogen atom and a double bond.[3] This dynamic equilibrium is crucial for its biological activity.[3]

PropertyValueReference(s)
Physical State Colorless crystalline solid[5]
IUPAC Name N′-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide[1]
Molecular Formula C₁₀H₁₃ClN₂[1]
Molar Mass 196.68 g·mol⁻¹[1]
Melting Point 32 °C[1][5]
Boiling Point 163–165 °C at 14 mmHg[1][5]
Density (d³⁰) 1.10 g/cm³[5]
Vapor Pressure 48 mPa at 20°C[5]
Water Solubility 250 mg/L at 20°C[1][5]
Organic Solvent Solubility >200 g/L in acetone, benzene, chloroform, ethyl acetate, hexane, methanol (B129727) at 20°C[5]
Log Kₒw 2.89[5]
Half-life in water (30°C) 42 hours at pH 7, 5 hours at pH 9[5]

Mechanism of Action

The mode of action of this compound is complex, interfering with amine-mediated control of nervous and endocrine systems.[6] In invertebrates, its pesticidal action is linked to the activation of octopamine (B1677172) receptors.[7] In mammals, it exhibits different effects, including the inhibition of monoamine oxidase (MAO) and interaction with adrenergic receptors.[6][7] Its N-demethylated metabolite, demethylthis compound (B1670240) (DCDM), is a significantly more potent inhibitor of adrenergic receptors than the parent compound.[7]

G cluster_invertebrates Invertebrates cluster_mammals Mammals Chlordimeform_I This compound Octopamine_Receptors Octopamine Receptors Chlordimeform_I->Octopamine_Receptors activates Pesticidal_Effect Pesticidal Effect Octopamine_Receptors->Pesticidal_Effect Chlordimeform_M This compound MAO Monoamine Oxidase Chlordimeform_M->MAO inhibits Adrenergic_Receptors α-Adrenergic Receptors Chlordimeform_M->Adrenergic_Receptors inhibits Toxicity Toxicity / Physiological Effects MAO->Toxicity Adrenergic_Receptors->Toxicity G cluster_metabolism This compound Metabolism This compound This compound Demethylthis compound N'-(4-chloro-o-tolyl)- N-methylformamidine This compound->Demethylthis compound N-demethylation 4-chloro-o-formotoluidide N-formyl-4-chloro- o-toluidine This compound->4-chloro-o-formotoluidide Hydrolysis 4-chloro-o-toluidine 4-chloro-o-toluidine Demethylthis compound->4-chloro-o-toluidine Hydrolysis 4-chloro-o-formotoluidide->4-chloro-o-toluidine Deformylation Carcinogenic_Effect Carcinogenic Effects 4-chloro-o-toluidine->Carcinogenic_Effect G cluster_workflow Analytical Workflow for this compound Residue Sample Sample (Plant, Soil, Urine) Hydrolysis Alkaline/Acid Hydrolysis Sample->Hydrolysis Distillation Steam Distillation Hydrolysis->Distillation Extraction Solvent Extraction (e.g., Isooctane) Distillation->Extraction Analyte 4-chloro-o-toluidine Extraction->Analyte Derivatization Diazotization & Coupling Analyte->Derivatization Quant_GC_HPLC GC or HPLC Quantification Analyte->Quant_GC_HPLC Quant_Color Colorimetric Quantification Derivatization->Quant_Color

References

Chlordimeform: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlordimeform, with the IUPAC name N′-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide , is a formamidine (B1211174) pesticide that was historically used as an acaricide and insecticide.[1] Its primary mode of action involves the disruption of neurotransmitter systems in target organisms. This technical guide provides an in-depth overview of this compound, including its chemical properties, toxicological data, mechanism of action, and relevant experimental protocols.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a substituted phenyl ring linked to a dimethylformamidine group.

IUPAC Name: N′-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide[1]

Chemical Formula: C₁₀H₁₃ClN₂

CAS Registry Number: 6164-98-3

Molecular Weight: 196.68 g/mol

Chemical Structure:

Quantitative Data

Physicochemical Properties
PropertyValueReference
Melting Point32 °C[1]
Boiling Point163-165 °C[1]
Water Solubility250 mg/L[1]
Log P2.9[2]
Toxicological Data (Rat, Oral)
CompoundLD₅₀ (mg/kg)Reference
This compound160-340[3]
This compound Hydrochloride220-355[4]
N-formyl-4-chloro-o-toluidine2900
4-chloro-o-toluidine~1000
4-chloro-o-toluidine hydrochloride860
In Vitro Activity
TargetLigandIC₅₀Reference
α₁-AdrenoceptorThis compound87 µM[4]
α₂-AdrenoceptorThis compound18.2 µM[4]
α₁-AdrenoceptorDesmethylthis compound1 µM[4]
α₂-AdrenoceptorDesmethylthis compound44 nM[4]

Mechanism of Action

This compound and its primary metabolite, desmethylthis compound, exert their effects through a multi-faceted mechanism of action, primarily by interacting with key neurotransmitter systems.

  • Monoamine Oxidase (MAO) Inhibition: this compound is known to inhibit monoamine oxidase, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[5] Inhibition of MAO leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in altered neuronal signaling.

  • Octopamine (B1677172) Receptor Agonism: In invertebrates, this compound and its metabolites act as agonists at octopamine receptors.[6][7] Octopamine is a key neurotransmitter in insects and other arthropods, involved in regulating various physiological processes, including behavior, heart rate, and metabolism. Activation of octopamine receptors by this compound disrupts these processes, leading to its insecticidal and acaricidal effects.

  • Adrenergic Receptor Interaction: In mammals, this compound and particularly its metabolite desmethylthis compound, interact with adrenergic receptors.[4] Desmethylthis compound is a potent inhibitor of α₂-adrenergic receptors and also shows activity at α₁-adrenergic receptors.[4] This interaction can affect blood pressure, heart rate, and other physiological functions regulated by the adrenergic system.

Signaling Pathway Diagram

Chlordimeform_Mechanism_of_Action cluster_this compound This compound & Metabolites cluster_targets Molecular Targets cluster_effects Downstream Effects This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Inhibits OctoR Octopamine Receptor (Invertebrates) This compound->OctoR Agonist Alpha2AR α₂-Adrenergic Receptor (Mammals) This compound->Alpha2AR Inhibitor Alpha1AR α₁-Adrenergic Receptor (Mammals) This compound->Alpha1AR Inhibitor DCDM Desmethylthis compound DCDM->MAO Inhibits DCDM->OctoR Agonist DCDM->Alpha2AR Potent Inhibitor DCDM->Alpha1AR Inhibitor Neurotransmitter ↑ Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO->Neurotransmitter Leads to Invertebrate_Effects Disrupted Invertebrate Physiology & Behavior OctoR->Invertebrate_Effects Leads to Mammalian_Effects Altered Adrenergic Signaling in Mammals Alpha2AR->Mammalian_Effects Leads to Alpha1AR->Mammalian_Effects Leads to

Caption: Mechanism of action of this compound and its metabolite.

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound typically involves a two-step process:

  • Formation of the Chloro-o-toluidine Intermediate: The synthesis begins with the appropriate starting materials to generate 4-chloro-2-methylaniline (B164923).

  • Condensation Reaction: The 4-chloro-2-methylaniline is then reacted with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This condensation reaction forms the final this compound product, N′-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide.

Note: This is a generalized overview of the industrial synthesis. Specific reaction conditions, catalysts, and purification methods may vary and are often proprietary.

Analysis of this compound in Biological and Environmental Samples

The analysis of this compound and its metabolites in various matrices is crucial for toxicological and environmental monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed techniques.

1. Sample Preparation (General Overview)

  • Extraction: The initial step involves extracting this compound and its metabolites from the sample matrix (e.g., tissue, soil, water). This is often achieved using a suitable organic solvent. For complex matrices like fatty tissues, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method may be employed for extraction and cleanup.

  • Cleanup: The crude extract is then purified to remove interfering substances. This can be accomplished using techniques such as solid-phase extraction (SPE) or gel permeation chromatography (GPC).

  • Concentration and Solvent Exchange: The purified extract is concentrated to a smaller volume, and the solvent may be exchanged to one that is compatible with the analytical instrument.

2. GC-MS Analysis Protocol

  • Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD) is used.

  • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS) is typically used for separation.

  • Injection: A splitless injection is commonly used for trace analysis.

  • Oven Temperature Program: A temperature gradient is programmed to ensure the separation of this compound from other components in the sample.

  • Mass Spectrometer Parameters: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, which offers higher sensitivity and selectivity.

  • Quantification: Quantification is typically performed using an internal or external standard calibration curve.

3. HPLC-MS/MS Analysis Protocol

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (MS/MS).

  • Column: A reverse-phase C18 column is commonly used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

  • Mass Spectrometry: The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its metabolites are monitored.

  • Quantification: Quantification is achieved using a matrix-matched calibration curve to compensate for matrix effects.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of this compound on MAO activity.

  • Enzyme Source: Commercially available recombinant human MAO-A and MAO-B enzymes or mitochondrial fractions isolated from tissues (e.g., rat liver) can be used.

  • Substrate: A suitable substrate for MAO is chosen. For example, kynuramine (B1673886) can be used as a substrate for both MAO-A and MAO-B, and its metabolism can be monitored spectrophotometrically or by LC-MS.

  • Assay Procedure:

    • The MAO enzyme is pre-incubated with various concentrations of this compound (and/or its metabolites) in a suitable buffer.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37 °C).

    • The reaction is terminated, typically by the addition of a strong acid or an organic solvent.

    • The amount of product formed is quantified using a suitable analytical method (e.g., spectrophotometry, fluorometry, or LC-MS).

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.

References

Early Research on Chlordimeform: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Initial Development, Mode of Action, and Toxicological Profile of a Formamidine (B1211174) Pesticide

Introduction

Chlordimeform, chemically N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine, emerged in the 1960s as a novel acaricide and insecticide, demonstrating efficacy against pests resistant to organophosphates and carbamates.[1][2][3] Its unique mode of action, which deviates from the acetylcholinesterase inhibition typical of other pesticides of its time, sparked considerable research into its biochemical and physiological effects on both target and non-target organisms. This technical guide provides a comprehensive overview of the early research on this compound, focusing on its core pesticidal activity, metabolic fate, and toxicological properties. The information is intended for researchers, scientists, and professionals in drug development and pesticide science.

Physicochemical Properties

This compound is a colorless crystalline solid with an amine-like odor. It is moderately soluble in water but readily dissolves in organic solvents.[4][5] The technical product is often a yellow liquid or partially crystalline substance.[4]

PropertyValue
Chemical FormulaC₁₀H₁₃ClN₂
Molar Mass196.68 g/mol
Melting Point35 °C
Boiling Point163-165 °C at 14 mmHg
Water Solubility250 mg/L at 25 °C
Vapor Pressure3.6 x 10⁻⁴ mmHg at 20 °C

Synthesis

The industrial synthesis of this compound typically involves the reaction of 4-chloro-o-toluidine with dimethylformamide dimethyl acetal.[5] An alternative laboratory-scale synthesis involves the chlorination of N-acetyl-o-toluidine, followed by deprotection to yield 4-chloro-o-toluidine, which then serves as the precursor for this compound.[6]

Synthesis o-Toluidine o-Toluidine N_acetyl_o_toluidine N-acetyl-o-toluidine o-Toluidine->N_acetyl_o_toluidine Acetylation Protecting_Agent Protecting Agent (e.g., Acetic Anhydride) Protecting_Agent->N_acetyl_o_toluidine Chlorinated_Intermediate Chlorinated Intermediate N_acetyl_o_toluidine->Chlorinated_Intermediate Chlorination Chlorinating_Agent Chlorinating Agent (e.g., SO2Cl2) Chlorinating_Agent->Chlorinated_Intermediate 4_Chloro_o_toluidine 4-Chloro-o-toluidine Chlorinated_Intermediate->4_Chloro_o_toluidine Deprotection Deprotection Deprotection (Hydrolysis) Deprotection->4_Chloro_o_toluidine This compound This compound 4_Chloro_o_toluidine->this compound Condensation DMF_acetal Dimethylformamide dimethyl acetal DMF_acetal->this compound

Figure 1: Synthesis pathway of this compound.

Mode of Action

Early research revealed that this compound possesses a complex and multi-faceted mode of action, primarily centered around its interaction with biogenic amine pathways. Unlike many contemporary pesticides, it does not primarily target acetylcholinesterase. The two main proposed mechanisms of action are its effects on octopamine (B1677172) receptors in invertebrates and its inhibition of monoamine oxidase (MAO).

Interaction with Octopamine Receptors

A significant breakthrough in understanding this compound's insecticidal activity was the discovery of its interaction with octopamine receptors.[1][2][3] Octopamine is a key neurotransmitter, neuromodulator, and neurohormone in many invertebrates, analogous to norepinephrine (B1679862) in vertebrates. This compound and its demethylated metabolite were found to mimic the action of octopamine at the locust neuromuscular junction.[1][2] This agonistic activity at octopamine receptors leads to a range of sublethal behavioral effects in target pests, including changes in feeding and mating behaviors, which contribute to its pest control efficacy.[1][3] In the American cockroach, this compound was shown to block the stimulation of adenylate cyclase by octopamine in the central nervous system.[7]

Octopamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Octopamine_Vesicle Octopamine Vesicles Octopamine_Release Octopamine_Vesicle->Octopamine_Release Nerve Impulse Octopamine_Receptor Octopamine Receptor (GPCR) Octopamine_Release->Octopamine_Receptor Binds to G_Protein G-Protein Octopamine_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces Cellular_Response Altered Cellular Response cAMP->Cellular_Response This compound This compound This compound->Octopamine_Receptor Mimics Octopamine (Agonist)

Figure 2: this compound's interaction with the octopamine signaling pathway.
Inhibition of Monoamine Oxidase (MAO)

This compound was also identified as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of biogenic amines such as serotonin, norepinephrine, and dopamine.[7][8][9] Inhibition of MAO leads to an accumulation of these neurotransmitters in the nervous system.[7] In rats, this compound administration resulted in a build-up of 5-hydroxytryptamine (serotonin) and, to a lesser extent, norepinephrine in the brain.[7] This disruption of amine metabolism was thought to contribute to its toxic effects in both mammals and insects.

Metabolism

This compound is readily absorbed through the skin and gastrointestinal tract.[4] Early studies in rats showed that it is rapidly metabolized and excreted, primarily in the urine, with about 50% of an administered dose being eliminated within 24 hours.[4] The major metabolic pathway involves N-demethylation to form N'-(4-chloro-o-tolyl)-N-methylformamidine (demethylthis compound) and subsequent hydrolysis to 4-chloro-o-toluidine.[10] The metabolite 4-chloro-o-toluidine has been identified in the urine of several animal species and humans exposed to this compound.[11]

Metabolism_Workflow cluster_animal Animal Model (e.g., Rat) cluster_analysis Analytical Phase Dosing Oral or Dermal Administration of This compound Absorption Absorption Dosing->Absorption Distribution Distribution to Tissues Absorption->Distribution Metabolism_Liver Hepatic Metabolism (N-demethylation, Hydrolysis) Distribution->Metabolism_Liver Excretion Excretion Metabolism_Liver->Excretion Urine_Collection Urine Collection (e.g., 24, 48, 96h) Excretion->Urine_Collection Extraction Extraction of Metabolites Urine_Collection->Extraction Chromatography Chromatographic Separation (e.g., TLC, GC) Extraction->Chromatography Identification Metabolite Identification (e.g., MS, NMR) Chromatography->Identification Quantification Quantification Identification->Quantification

Figure 3: Experimental workflow for studying this compound metabolism.

Toxicology

The acute toxicity of this compound varies depending on the species and route of administration. The following table summarizes some of the early reported LD50 values.

SpeciesRoute of AdministrationLD50 (mg/kg)
Rat (male)Oral178 - 220
Rat (female)Oral170 - 460
RatDermal>4000 (hydrochloride)
MouseIntraperitoneal110
Dog (female)Oral~100

Data compiled from various sources, including FAO/WHO reports.

Signs of acute toxicity in mammals include dyspnea, exophthalmos, prostration, spasms, and convulsions.[12] Pathological changes observed in rats included pale or blotchy liver and kidneys, and hemorrhagic intestinal contents.[12]

Long-term studies raised concerns about the carcinogenicity of this compound's primary metabolite, 4-chloro-o-toluidine.[11][13] Studies in mice showed that this metabolite could induce a dose-related malignancy, specifically haemangioendothelioma.[13] These findings, along with evidence of mutagenicity of 4-chloro-o-toluidine in some short-term bioassays, led to the eventual suspension and withdrawal of this compound from the market in many countries.[6][13]

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay (In Vitro)

Objective: To determine the inhibitory effect of this compound on MAO activity.

Materials:

  • Rat liver mitochondria (as a source of MAO)

  • This compound solutions of varying concentrations

  • Substrate (e.g., kynuramine, tyramine, serotonin)

  • Phosphate (B84403) buffer (pH 7.4)

  • Spectrophotometer or fluorometer

Procedure:

  • Enzyme Preparation: Isolate mitochondria from rat liver homogenates by differential centrifugation. Resuspend the mitochondrial pellet in phosphate buffer.

  • Incubation: In a series of test tubes, combine the mitochondrial suspension, phosphate buffer, and varying concentrations of this compound. Include a control group with no this compound. Pre-incubate the mixture at 37°C for a short period.

  • Reaction Initiation: Add the substrate to each tube to start the enzymatic reaction.

  • Reaction Termination: After a defined incubation period, stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

  • Product Measurement: Centrifuge the tubes to pellet the precipitated protein. Measure the amount of product formed in the supernatant. The method of detection will depend on the substrate used (e.g., spectrophotometric measurement of 4-hydroxyquinoline (B1666331) formation from kynuramine).

  • Data Analysis: Calculate the percentage of MAO inhibition for each this compound concentration compared to the control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of MAO activity.

Octopamine Receptor Binding Assay (Conceptual)

Objective: To assess the binding affinity of this compound to insect octopamine receptors.

Materials:

  • Insect neural tissue homogenate (e.g., from cockroach heads or locust ganglia)

  • Radiolabeled ligand specific for octopamine receptors (e.g., [³H]-octopamine)

  • This compound solutions of varying concentrations

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the insect neural tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Binding Reaction: In test tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound (the competitor).

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the membranes with the bound radioligand, while the unbound ligand passes through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the this compound concentration. Determine the IC50 value, the concentration of this compound that displaces 50% of the specific binding of the radiolabeled ligand. From this, the inhibition constant (Ki) can be calculated.

Conclusion

The early research on this compound established it as a pesticide with a novel mode of action involving the disruption of biogenic amine systems in insects, primarily through interaction with octopamine receptors and inhibition of monoamine oxidase. While effective as a pesticide, concerns over the carcinogenicity of its major metabolite, 4-chloro-o-toluidine, ultimately led to the cessation of its use. The foundational studies on this compound provided valuable insights into insect neurophysiology and toxicology, contributing to the development of more selective and safer pesticides. The experimental approaches developed to investigate its mode of action also laid the groundwork for future research in pesticide science and neuropharmacology.

References

In-Depth Technical Guide: Identification and Analysis of Chlordimeform Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and analysis of Chlordimeform metabolites. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of metabolic pathways and analytical workflows. This document is intended to serve as a valuable resource for professionals involved in toxicology, drug metabolism, and environmental science.

Introduction to this compound Metabolism

This compound is a formamidine (B1211174) pesticide that undergoes extensive biotransformation in mammals. The primary metabolic pathway involves a series of enzymatic reactions, primarily mediated by cytochrome P-450 monooxygenases, leading to the formation of several key metabolites.[1][2] The main metabolites identified are N-demethylthis compound, N-formyl-4-chloro-o-toluidine, and 4-chloro-o-toluidine.[3] These metabolites, particularly 4-chloro-o-toluidine, are of significant toxicological concern and are often monitored in biological samples to assess exposure to this compound.[3][4] The primary route of excretion for these metabolites is through urine.[5]

Quantitative Analysis of this compound Metabolites

The quantification of this compound and its metabolites is crucial for assessing exposure and understanding its toxicokinetics. Various analytical methods have been developed to measure the levels of these compounds in different biological matrices. The following tables summarize the reported concentrations of the major metabolite, 4-chloro-o-toluidine, in human urine from occupational exposure studies.

Table 1: Concentration of 4-chloro-o-toluidine in Urine of Occupationally Exposed Individuals

Population StudiedConcentration RangeAnalytical MethodReference
Agricultural Worker240 µg/LHPLC[3]
Chemical Plant Workers (12 and 48 hours post-exposure)1700 and 2100 µg/LNot Specified[3]
Mixer/Loader/Applicators> 1 ppmNot Specified[3]

Table 2: Concentration of 4-chloro-o-toluidine in Urine of Non-Exposed Individuals

Population StudiedConcentration Range (Geometric Mean)Analytical MethodReference
Smokers (n=8)0.0 - 8.0 µg/L (3.0 µg/L)Not Specified[3]
Non-Smokers (n=8)0.0 - 6.3 µg/L (2.2 µg/L)Not Specified[3]

Experimental Protocols for Metabolite Analysis

The accurate detection and quantification of this compound metabolites rely on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.

HPLC Method for 4-chloro-o-toluidine in Urine

This protocol describes a reversed-phase HPLC method with UV detection for the analysis of 4-chloro-o-toluidine in urine.[6]

Sample Preparation:

  • Alkaline Hydrolysis: To a urine sample, add a sufficient volume of a strong base (e.g., sodium hydroxide) to achieve alkaline conditions. Heat the sample to hydrolyze any conjugated metabolites.

  • Liquid-Liquid Extraction: Extract the alkaline hydrolysate with hexane (B92381).

  • Solvent Evaporation: Evaporate the hexane solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in an aqueous acetonitrile (B52724) mobile phase.

Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

  • Detection: UV detection at a wavelength appropriate for 4-chloro-o-toluidine.

GC-MS/MS Method for this compound and 4-chloro-o-toluidine in Milk

This method is suitable for the determination of this compound and its metabolite 4-chloro-2-methylaniline (B164923) in milk samples.[7]

Sample Preparation (QuEChERS):

  • Extraction: Extract the milk sample with acetonitrile.

  • Clean-up: Utilize a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) clean-up method.

GC-MS/MS Conditions:

  • Column: DB-17 MS column.[7]

  • Detection Mode: Selected Reaction Monitoring (SRM).[7]

  • Quantification: Matrix-matched isotope internal standard method.[7]

  • Linear Range: 10-200 µg/kg.[7]

  • Limit of Quantitation (LOQ): 10.0 µg/kg.[7]

  • Recoveries: 84.5% to 107.3%.[7]

  • Relative Standard Deviations (RSD): <7.2%.[7]

Visualization of Pathways and Workflows

Metabolic Pathway of this compound

The biotransformation of this compound primarily occurs in the liver, catalyzed by cytochrome P-450 enzymes.[1] The major metabolic steps are outlined in the diagram below.

Chlordimeform_Metabolism This compound This compound Demethyl N-demethylthis compound This compound->Demethyl N-demethylation (Cytochrome P-450) NFormyl N-formyl-4-chloro- o-toluidine (B26562) This compound->NFormyl C-N bond cleavage Demethyl->NFormyl C-N bond cleavage Toluidine 4-chloro-o-toluidine NFormyl->Toluidine Deformylation HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Hydrolysis Alkaline Hydrolysis Urine->Hydrolysis Extraction Liquid-Liquid Extraction (Hexane) Hydrolysis->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC Reversed-Phase HPLC Reconstitution->HPLC UV UV Detection HPLC->UV Data Data Acquisition and Quantification UV->Data GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Milk Milk Sample Extraction Acetonitrile Extraction Milk->Extraction Cleanup QuEChERS Cleanup Extraction->Cleanup GCMS GC-MS/MS Cleanup->GCMS SRM Selected Reaction Monitoring (SRM) GCMS->SRM Quant Quantification SRM->Quant

References

Chlordimeform: A Comparative Analysis of its Mode of Action in Insects and Mammals

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Chlordimeform (CDM), a formamidine (B1211174) pesticide, exhibits distinct modes of action in insects and mammals, a dichotomy that has been the subject of extensive toxicological and pharmacological research. In insects, CDM primarily functions as an agonist of octopamine (B1677172) receptors, leading to neurotoxicity through the overstimulation of the octopaminergic system. Conversely, in mammals, its principal mechanisms of toxicity involve the inhibition of monoamine oxidase (MAO) and interactions with α-adrenergic receptors. This technical guide provides an in-depth comparison of these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

This compound, though its use has been largely discontinued (B1498344) due to toxicological concerns, remains a significant subject of study for understanding pesticide toxicology and for the development of more selective and safer alternatives. Its differential toxicity between insects and mammals offers a valuable case study in comparative neuropharmacology. This guide will dissect the molecular and physiological underpinnings of this compound's activity in these two distinct biological systems.

Quantitative Toxicological and Pharmacological Data

The differential effects of this compound in insects and mammals are quantitatively reflected in their toxicity values and receptor binding affinities. The following tables summarize key data points from various studies.

Table 1: Comparative Acute Toxicity of this compound

OrganismSpeciesRoute of AdministrationLD50
Mammal MouseIntraperitoneal95.6 mg/kg[1]
RatOral170-330 mg/kg[2]
RatPercutaneous640 mg/kg[2]
Insect Honeybee (Apis mellifera)Contact> 120 µ g/bee [3]

Table 2: Receptor and Enzyme Interaction of this compound and its Metabolite (DCDM)

TargetOrganismLigand/InhibitorAssayValue (IC50/Ka)
Octopamine Receptor CockroachDemethylthis compound (DCDM)[3H]mianserin binding0.32 µM (Ka)
CockroachThis compound (CDM)[3H]mianserin bindingPoor competitor
α2-Adrenergic Receptor Mouse BrainThis compound (CDM)[3H]-clonidine binding18.2 µM (IC50)
Mouse BrainDemethylthis compound (DCDM)[3H]-clonidine binding44 nM (IC50)
α1-Adrenergic Receptor Mouse BrainThis compound (CDM)[3H]-WB4101 binding87 µM (IC50)
Mouse BrainDemethylthis compound (DCDM)[3H]-WB4101 binding1 µM (IC50)
Monoamine Oxidase (MAO) Rat LiverThis compound (CDM)Inhibition AssayModerate Inhibition

Mode of Action in Insects: Octopamine Receptor Agonism

In insects, the primary target of this compound and its more potent demethylated metabolite, DCDM, is the octopamine receptor. Octopamine is a key neurotransmitter, neuromodulator, and neurohormone in invertebrates, playing roles analogous to norepinephrine (B1679862) in vertebrates.

Signaling Pathway

This compound acts as an agonist at octopamine receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors can lead to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), or to the activation of phospholipase C, resulting in an increase in intracellular Ca2+. This leads to a hyperexcitable state in the insect's nervous system, causing tremors, paralysis, and ultimately death.

Insect_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound OctopamineReceptor Octopamine Receptor (GPCR) This compound->OctopamineReceptor Binds and Activates G_protein G-protein OctopamineReceptor->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Activates cAMP cAMP AdenylylCyclase->cAMP Catalyzes Conversion ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Altered Neuronal Firing (Hyperexcitation) PKA->CellularResponse Leads to

This compound's action on insect octopamine receptors.
Experimental Protocol: Insect Octopamine Receptor Binding Assay

A common method to assess the interaction of this compound with insect octopamine receptors is through a competitive radioligand binding assay.

Objective: To determine the binding affinity (IC50) of this compound and its metabolites for insect octopamine receptors.

Materials:

  • Insect neural tissue (e.g., cockroach brain)

  • Membrane preparation buffer (e.g., Tris-HCl with MgCl2)

  • Radioligand (e.g., [3H]mianserin or [3H]octopamine)

  • This compound and its metabolites

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize insect neural tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Binding Assay: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or its metabolites).

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.

Insect_Receptor_Binding_Workflow Start Start PrepMembranes Prepare Insect Neural Membranes Start->PrepMembranes Incubate Incubate Membranes with Radioligand & this compound PrepMembranes->Incubate Filter Filter to Separate Bound & Free Ligand Incubate->Filter Measure Measure Radioactivity (Scintillation Counting) Filter->Measure Analyze Analyze Data (Determine IC50) Measure->Analyze End End Analyze->End

Workflow for insect octopamine receptor binding assay.

Mode of Action in Mammals: A Dual Mechanism

In mammals, this compound's toxicity is not primarily mediated by octopamine receptors, which are largely absent. Instead, two main mechanisms have been identified: inhibition of monoamine oxidase and interaction with α-adrenergic receptors.

Monoamine Oxidase (MAO) Inhibition

This compound is a known inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters such as norepinephrine, serotonin, and dopamine.

By inhibiting MAO, this compound leads to an accumulation of these neurotransmitters in the presynaptic neuron and synaptic cleft. This disruption of normal neurotransmitter homeostasis can lead to a range of neurological and physiological effects.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Monoamines Monoamines (Norepinephrine, Serotonin) MAO Monoamine Oxidase (MAO) Monoamines->MAO Degraded by IncreasedMonoamines Increased Monoamine Concentration Monoamines->IncreasedMonoamines Accumulates in Metabolites Inactive Metabolites MAO->Metabolites This compound This compound This compound->MAO Inhibits

Mechanism of MAO inhibition by this compound.

The inhibitory effect of this compound on MAO activity can be quantified using a fluorometric or spectrophotometric assay.

Objective: To determine the inhibitory potency (IC50) of this compound on MAO-A and MAO-B activity.

Materials:

  • Purified MAO-A and MAO-B enzymes

  • Assay buffer

  • MAO substrate (e.g., kynuramine (B1673886) or p-tyramine)

  • Detection reagent (e.g., Amplex Red)

  • This compound

  • Microplate reader

Procedure:

  • Assay Preparation: In a microplate, add the MAO enzyme (either MAO-A or MAO-B) and varying concentrations of this compound.

  • Pre-incubation: Incubate the enzyme and inhibitor for a set period (e.g., 15 minutes at 37°C).

  • Reaction Initiation: Add the MAO substrate and detection reagent to start the reaction.

  • Measurement: Measure the fluorescence or absorbance at regular intervals or as an endpoint reading.

  • Data Analysis: Calculate the percentage of MAO inhibition for each this compound concentration relative to a control without the inhibitor. Determine the IC50 value.

α-Adrenergic Receptor Interaction

This compound and its metabolite DCDM have been shown to interact with α-adrenergic receptors in the mammalian brain, with a higher affinity for the α2 subtype.[4]

α2-adrenergic receptors are GPCRs that are typically coupled to inhibitory G-proteins (Gi). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This can lead to a reduction in neurotransmitter release and a sedative effect.

Mammalian_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound/DCDM Alpha2Receptor α2-Adrenergic Receptor (GPCR) This compound->Alpha2Receptor Binds and Activates Gi_protein Gi-protein Alpha2Receptor->Gi_protein Activates AdenylylCyclase Adenylyl Cyclase Gi_protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Catalyzes Conversion ATP ATP ATP->cAMP CellularResponse Decreased Neuronal Activity (e.g., reduced neurotransmitter release) cAMP->CellularResponse Leads to

References

An In-depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Chlordimeform

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlordimeform (CDM), a formamidine (B1211174) acaricide and insecticide, has a well-documented history of use and subsequent regulatory scrutiny due to toxicological concerns. Understanding its behavior within a biological system is paramount for risk assessment and the development of safer alternatives. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound in mammalian systems. It consolidates quantitative data, details experimental methodologies, and visualizes metabolic pathways to serve as a critical resource for researchers, toxicologists, and drug development professionals. The primary metabolic pathways involve N-demethylation and hydrolysis, leading to the formation of the key metabolite 4-chloro-o-toluidine, which is implicated in its carcinogenic properties. This compound is readily absorbed and rapidly excreted, primarily through the urine.

Pharmacokinetics: ADME Profile

The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination. The disposition of a xenobiotic within an organism is governed by the processes of absorption, distribution, metabolism, and excretion (ADME)[1][2][3].

Absorption

This compound is readily absorbed from the gastrointestinal tract and through the skin in mammals[4]. The base form of this compound is more readily absorbed through the skin than its hydrochloride salt[4]. Due to its ease of absorption, workers handling this compound products are at risk of exposure, with the substance being detectable in their urine even with the use of protective gear[4].

Distribution

Following absorption, this compound is distributed throughout the body via the bloodstream[1]. While low residue levels are generally found in tissues after a short period, residues have been detected in the liver, kidneys, and blood[4][5]. Lipophilic pesticides have a tendency to accumulate in body fat and are released slowly[3].

Metabolism

The biotransformation of this compound is a critical determinant of its toxicity. Metabolism primarily occurs in the liver, where it is catalyzed by hepatic enzymes[1][6]. The metabolic pathways of this compound are complex and involve several key enzymatic reactions.

The primary metabolic pathway involves a well-defined pattern of oxidative demethylation[5]. A significant activation step in some species is N-demethylation, although its role as a universal activation or detoxification reaction is still under investigation[7]. Another key metabolic process is hydrolysis[8]. The metabolism of this compound can lead to the formation of metabolites containing a urea (B33335) moiety[9].

One of the most significant metabolites is 4-chloro-o-toluidine, which has been identified in the urine of several animal species and humans and is known to be carcinogenic[10]. The formation of N-desmethylthis compound is a crucial step, and this metabolite is considered more toxic than the parent compound and other metabolites[11]. This compound and its metabolites have also been shown to inhibit monoamine oxidase (MAO)[12][13].

Excretion

This compound is rapidly excreted from the body. Following oral administration of radiolabeled this compound to rats, approximately half of the dose was excreted in the urine within 24 hours[4]. Over a 96-hour period, 87.1% and 95.4% of the dose were excreted by male and female rats, respectively[4]. In both rats and mice, over 70% of an administered dose was excreted within 24 hours, with 80-95% of this excretion occurring via the renal route (urine) and 10-15% via the feces[5]. By 144 hours, 95% to 113% of the administered dose was recovered[5]. The major excretory route is urine, accounting for 82% to 97% of the administered dose[5]. Metabolites can be excreted in both conjugated (e.g., with glucuronic acid or as sulfamates) and unconjugated forms in the urine and bile[4].

Quantitative Pharmacokinetic Data

The following tables summarize the quantitative data available on the excretion of this compound.

Table 1: Urinary and Fecal Excretion of this compound in Rats

Time (hours)RouteMale (% of Dose)Female (% of Dose)
24Urine~50%~50%
96Urine87.1%95.4%
144Urine82-97% (combined)82-97% (combined)
144Feces10-15% (combined)10-15% (combined)

Data compiled from[4][5]

Table 2: Comparative Excretion of this compound in Rats and Mice (24 hours)

SpeciesRoute% of Administered Dose
RatUrine74%
MouseUrine85%

Data compiled from[5]

Table 3: Comparative Metabolite Excretion in Rats and Mice

MetaboliteRat (% of Urinary Metabolites)Mouse (% of Urinary Metabolites)
N-methyl formamidine11.3%2.4%
Phenylurea6.3%1.2%
Sulfuric acid conjugates14.0%20.8%

Data compiled from[5]

Experimental Protocols

The following sections detail the methodologies employed in key studies on this compound pharmacokinetics and metabolism.

Animal Models and Dosing
  • Species: Sprague-Dawley rats and mice have been the primary animal models used in pharmacokinetic studies of this compound[4][5].

  • Administration: this compound, often radiolabeled with ¹⁴C for tracking, has been administered orally via stomach tube as an aqueous solution[4][11]. Doses have ranged from 1.2 mg/kg to 120 mg/kg body weight in mice[5]. In some behavioral studies in mice, intraperitoneal injections of 1-56 mg/kg were used[14].

Sample Collection and Analysis
  • Sample Collection: For excretion studies, urine and feces are collected at various time points (e.g., 24, 96, and 144 hours) post-administration[4][5]. For tissue distribution analysis, organs such as the liver and kidneys, as well as blood, are collected at the end of the study period[5].

  • Analytical Methods: The analysis of this compound and its metabolites in biological samples has evolved.

    • Early Methods: Thin-layer chromatography (TLC) was used for the qualitative identification and verification of metabolites[5].

    • Modern Methods: For the analysis of formamidine pesticides and their metabolites in tissues like pork and porcine liver, a common workflow involves QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by cleanup using lipid removal cartridges (e.g., Agilent Captiva EMR—Lipid)[15]. The final analysis is typically performed using chromatography coupled with mass spectrometry[16]. It is important to note that for some metabolites that are excreted as conjugates, an enzymatic hydrolysis step (using β-glucuronidase/sulfatase) is often required before extraction to measure the total amount of the metabolite[17].

Visualization of Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic transformations of this compound and a typical experimental workflow for its analysis.

Metabolic Pathway of this compound

This compound This compound N_Desmethylthis compound N-Desmethylthis compound This compound->N_Desmethylthis compound N-demethylation Four_Chloro_o_toluidine 4-chloro-o-toluidine N_Desmethylthis compound->Four_Chloro_o_toluidine Hydrolysis Further_Metabolites Further Metabolites (e.g., Phenylurea, Conjugates) Four_Chloro_o_toluidine->Further_Metabolites Further Metabolism & Conjugation

Caption: Primary metabolic pathway of this compound.

Experimental Workflow for this compound Analysis

cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Urine, Tissue, Blood) Homogenization Homogenization (for tissues) Biological_Sample->Homogenization Hydrolysis Enzymatic Hydrolysis (optional, for conjugates) Homogenization->Hydrolysis Extraction QuEChERS Extraction Hydrolysis->Extraction Cleanup Lipid Removal Cleanup Extraction->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: General experimental workflow for metabolite analysis.

Conclusion

The in vivo pharmacokinetics of this compound in mammalian systems are characterized by rapid absorption and excretion, primarily via the urine. The metabolism of this compound is extensive, with N-demethylation and hydrolysis being key transformation pathways. The formation of the carcinogenic metabolite 4-chloro-o-toluidine is a major toxicological concern. This technical guide provides a consolidated resource of quantitative data, experimental protocols, and metabolic pathways to aid researchers in understanding the disposition and biological fate of this compound. This information is crucial for ongoing toxicological assessments and the development of safer alternatives in the agricultural and chemical industries.

References

Chlordimeform and Monoamine Oxidase: A Technical Guide to its Inhibitory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlordimeform (CDM), a formamidine (B1211174) pesticide, has been identified as a notable inhibitor of monoamine oxidase (MAO), a family of enzymes crucial for the metabolism of monoamine neurotransmitters. This technical guide provides a comprehensive overview of the inhibitory effects of this compound on MAO, summarizing key findings on its mechanism of action, available data on its inhibitory potency, and detailed experimental protocols for studying these interactions. The information presented is intended to support further research into the neurotoxicology of formamidine pesticides and to aid in the development of novel MAO inhibitors.

Data Presentation: Inhibitory Profile of this compound and its Metabolites

While precise IC50 and Ki values for this compound and its metabolites are not consistently reported across publicly available literature, a qualitative and semi-quantitative summary of its inhibitory action on monoamine oxidase is presented below. Studies have demonstrated that this compound acts as a reversible and competitive inhibitor of MAO.

CompoundTarget Enzyme(s)Potency DescriptionOrganism/Tissue StudiedKey Findings
This compound (CDM) MAO-A > MAO-BMedium potencyMouse brain, liver, and intestine; Rat liverActs as a readily reversible inhibitor. Greater inhibitory potency for Type A substrates (e.g., 5-hydroxytryptamine) than Type B substrates (e.g., beta-phenylethylamine).
N-formyl-4-chloro-o-toluidine MAOSignificantly more potent than this compoundMouse tissuesA major metabolite of this compound that is a more potent reversible inhibitor of MAO.
Desmethylthis compound (DCDM) MAOActive metaboliteGeneralAn active metabolite of this compound, though its specific MAO inhibitory potency is less characterized in available literature compared to its parent compound.
4-chloro-o-toluidine MAOMetaboliteGeneralA metabolite of this compound.

Note: The lack of standardized quantitative data highlights a gap in the current literature and underscores the need for further research to precisely quantify the inhibitory constants of this compound and its derivatives against MAO-A and MAO-B.

Mechanism of Action: Reversible Competitive Inhibition

This compound's inhibition of monoamine oxidase is characterized as reversible and competitive. This mechanism implies that this compound binds to the active site of the MAO enzyme, thereby preventing the substrate from binding and being metabolized. Because the binding is reversible, the enzyme's activity can be restored once this compound is removed. This is in contrast to irreversible inhibitors that form a covalent bond with the enzyme, leading to a permanent loss of activity.

The competitive nature of the inhibition can be visualized through a signaling pathway diagram.

cluster_0 Normal MAO Activity cluster_1 MAO Inhibition by this compound Monoamine_Substrate Monoamine Substrate MAO_Enzyme MAO Enzyme (Active Site) Monoamine_Substrate->MAO_Enzyme Binds to Active Site Metabolites Metabolites MAO_Enzyme->Metabolites Catalyzes Oxidation This compound This compound MAO_Enzyme_Inhibited MAO Enzyme (Active Site Blocked) This compound->MAO_Enzyme_Inhibited Competitively Binds to Active Site No_Metabolism No Metabolism MAO_Enzyme_Inhibited->No_Metabolism

Caption: Competitive Inhibition of MAO by this compound.

Experimental Protocols

In Vitro Spectrophotometric Assay for MAO Inhibition

This protocol is adapted from methods utilizing kynuramine (B1673886) as a substrate, where its oxidation by MAO leads to the formation of 4-hydroxyquinoline, a product that can be measured spectrophotometrically.

a. Materials and Reagents:

  • Monoamine Oxidase (MAO-A or MAO-B) enzyme preparation (e.g., from rat liver mitochondria)

  • Kynuramine (substrate)

  • This compound (inhibitor)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Spectrophotometer capable of measuring absorbance at ~316 nm

  • 96-well UV-transparent microplates

b. Enzyme Preparation:

  • Homogenize fresh tissue (e.g., rat liver) in cold phosphate buffer.

  • Centrifuge the homogenate at low speed to remove cellular debris.

  • Isolate the mitochondrial fraction by further centrifugation at a higher speed.

  • Resuspend the mitochondrial pellet in phosphate buffer to a desired protein concentration.

c. Assay Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the enzyme preparation to each well.

  • Add the this compound dilutions to the respective wells. Include a vehicle control (without inhibitor) and a blank control (without enzyme).

  • Pre-incubate the plate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the kynuramine substrate to all wells.

  • Monitor the increase in absorbance at 316 nm over time, which corresponds to the formation of 4-hydroxyquinoline.

  • Calculate the initial reaction velocities (rates) from the linear portion of the absorbance-time curve.

  • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

cluster_workflow In Vitro MAO Inhibition Assay Workflow prep Prepare Reagents: - MAO Enzyme - this compound dilutions - Kynuramine substrate plate Plate Setup: - Add enzyme to wells - Add CDM dilutions & controls prep->plate preincubate Pre-incubation (15 min at 37°C) plate->preincubate start_reaction Initiate Reaction: Add Kynuramine preincubate->start_reaction measure Spectrophotometric Reading (Absorbance at 316 nm over time) start_reaction->measure analyze Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 measure->analyze

Caption: Workflow for In Vitro Spectrophotometric MAO Assay.

In Vivo Assay for MAO Inhibition

This protocol is based on the principle that inhibition of MAO in vivo will lead to a decreased metabolism of administered tryptamine (B22526). The recovery of radiolabeled tryptamine is used as an indicator of MAO activity.

a. Materials and Reagents:

  • Experimental animals (e.g., mice)

  • This compound

  • [14C] Tryptamine (radiolabeled substrate)

  • Scintillation counter

  • Tissue homogenization equipment

b. Experimental Procedure:

  • Administer this compound to the experimental animals at various doses. A control group should receive the vehicle.

  • After a specified pretreatment time, inject the animals with a known amount of [14C] tryptamine.

  • After a short interval (e.g., 5 minutes), euthanize the animals and rapidly dissect the tissues of interest (e.g., liver, brain).

  • Homogenize the tissues.

  • Extract the unmetabolized [14C] tryptamine from the tissue homogenates.

  • Quantify the amount of recovered [14C] tryptamine using a scintillation counter.

  • An increase in the recovery of [14C] tryptamine in the this compound-treated groups compared to the control group indicates MAO inhibition.

cluster_invivo In Vivo MAO Inhibition Assay Logic administer_cdm Administer this compound to Animal Models administer_tryptamine Administer Radiolabeled [14C] Tryptamine administer_cdm->administer_tryptamine tissue_collection Euthanize and Collect Tissues (e.g., Liver, Brain) administer_tryptamine->tissue_collection extraction Extract Unmetabolized [14C] Tryptamine tissue_collection->extraction quantification Quantify Radioactivity extraction->quantification conclusion Increased [14C] Tryptamine Recovery Indicates MAO Inhibition quantification->conclusion

Caption: Logical Flow of the In Vivo MAO Inhibition Assay.

Conclusion

This compound and its metabolites are established reversible, competitive inhibitors of monoamine oxidase, with a preference for MAO-A. While the precise quantitative inhibitory constants (IC50, Ki) are not well-documented in readily accessible literature, the qualitative evidence for its MAO-inhibiting properties is strong. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the inhibitory effects of this compound and other formamidine compounds on MAO. A deeper understanding of these interactions is vital for assessing the neurotoxic risks associated with these pesticides and for exploring their potential as scaffolds for the development of new therapeutic MAO inhibitors. Future research should focus on obtaining robust quantitative data to allow for more precise risk assessments and structure-activity relationship studies.

An In-depth Technical Guide to the Physicochemical Properties of Chlordimeform Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of Chlordimeform hydrochloride. Designed for researchers, scientists, and drug development professionals, this document consolidates essential data, outlines experimental methodologies for its analysis, and visualizes key biological and analytical pathways.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its hydrochloride salt, providing a ready reference for laboratory and development settings.

Table 1: General and Chemical Properties of this compound Hydrochloride

PropertyValue
CAS Number 19750-95-9[1][2]
Molecular Formula C₁₀H₁₄Cl₂N₂[2]
Molecular Weight 233.14 g/mol [2]
IUPAC Name N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide;hydrochloride
Synonyms Chlorphenamidine hydrochloride, Galecron monohydrochloride, Spanone[2]
Appearance Colorless crystalline solid[1][3]

Table 2: Physical and Chemical Properties of this compound Base and Hydrochloride

PropertyThis compound BaseThis compound Hydrochloride
Melting Point 32 °C[1][4]225-227 °C[4][5]
Boiling Point 163-165 °C at 14 mmHg[1][3]Decomposes before boiling[6]
Vapor Pressure 48 mPa at 20 °C[1]Negligible volatility[1]
Solubility in Water 250 mg/L at 20 °C[1]Readily soluble[1][5]
Solubility in Organic Solvents >200 g/L in acetone, benzene, chloroform, ethyl acetate, hexane, methanol (B129727) at 20°C[1]Soluble in methanol (>300 g/L)[3]
Log Kₒw (Octanol-Water Partition Coefficient) 2.89[1]Not available
pKa 6.8 (in 50% aqueous methanol)[1]Not applicable
Stability Sensitive to light, especially in alkali; slowly decomposes in neutral and alkaline aqueous solution.[1]Stable in strongly acidic conditions (pH 3-4) for several days.[1]

Experimental Protocols for Analysis

Detailed experimental protocols for the determination of this compound hydrochloride are not extensively available in the public domain. However, the principles of established analytical methods are well-documented.

Titrimetric Method for Formulations

This method is suitable for the quantification of this compound in its formulations.[1]

  • Principle : The method relies on an acid-base titration. The this compound hydrochloride salt is first converted to its free base form. The free base is then titrated with a standardized acid, and the endpoint is determined potentiometrically.[1]

  • Methodology Outline :

    • A known weight of the this compound hydrochloride formulation is dissolved in an appropriate solvent.

    • The solution is made alkaline to convert the hydrochloride salt to the free base.

    • The free base is extracted into a non-polar organic solvent.

    • The organic solvent is evaporated.

    • The residue is redissolved in a suitable solvent and titrated with a standardized solution of a strong acid (e.g., hydrochloric acid in a non-aqueous solvent).

    • The endpoint of the titration is detected using a potentiometer. The amount of this compound is calculated based on the volume of titrant used.[1]

Gas Chromatography (GC) for Formulations and Residues

Gas chromatography is a versatile technique for the analysis of this compound in various matrices, including formulations and environmental samples.[1]

  • Principle : GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For the analysis of this compound hydrochloride, it must first be converted to its more volatile free base form. Detection is typically achieved using a flame ionization detector (FID) or an alkali flame ionization detector (AFID), the latter being more sensitive to nitrogen-containing compounds.[1]

  • Methodology Outline for Formulations :

    • An accurately weighed sample of the formulation is dissolved in a suitable solvent.

    • The hydrochloride is converted to the free base by treatment with a base.

    • The free base is extracted into an organic solvent like methylene (B1212753) chloride.[1]

    • An internal standard may be added to improve quantitative accuracy.

    • A small volume of the extract is injected into the gas chromatograph.

    • Separation is achieved on a suitable column (e.g., CBWX-20M).[1]

    • The concentration is determined by comparing the peak area of this compound to that of a known standard.

  • Methodology Outline for Residue Analysis (e.g., in soil or plants) :

    • The sample is extracted with a suitable solvent system (e.g., methanol/hydrochloric acid followed by methanol/methylene chloride).[1]

    • This compound and its metabolites are often hydrolyzed to 4-chloro-o-toluidine using successive treatments with acetic acid and sodium hydroxide.[1]

    • The resulting 4-chloro-o-toluidine is then derivatized to a more volatile compound suitable for GC analysis.

    • The derivatized analyte is extracted, concentrated, and injected into the GC for quantification.

UV Spectrophotometry for Water Samples

UV spectrophotometry provides a simpler, though less specific, method for determining this compound concentrations, particularly in controlled samples like cattle dipping baths.[1]

  • Principle : This method is based on the absorption of ultraviolet light by the this compound molecule at a specific wavelength.

  • Methodology Outline :

    • The water sample is collected and subjected to a preliminary clean-up procedure to remove UV-absorbing impurities.

    • During the clean-up, this compound is converted to its hydrochloride salt.

    • The sample is then passed through a silica (B1680970) gel chromatography column for further purification.

    • The absorbance of the purified sample is measured at 240 nm using a UV spectrophotometer.[1]

    • The concentration is determined by comparing the absorbance to a calibration curve prepared with known standards. This method is reported to be optimal for concentrations in the range of 0.02-0.06% (w/v).[1]

Visualizations

The following diagrams illustrate key workflows and biological pathways related to this compound hydrochloride.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output sample Environmental Sample (Soil, Water, Plant) extraction Solvent Extraction sample->extraction hydrolysis Acid/Base Hydrolysis to 4-chloro-o-toluidine extraction->hydrolysis cleanup Solid Phase Extraction (SPE) Clean-up hydrolysis->cleanup derivatization Derivatization (for GC) cleanup->derivatization Optional gc_ms GC-MS/LC-MS Analysis cleanup->gc_ms derivatization->gc_ms data_analysis Data Analysis and Quantification gc_ms->data_analysis report Residue Concentration Report data_analysis->report

Workflow for this compound residue analysis.

mechanism_of_action This compound This compound receptor Octopamine (B1677172) Receptor (G-protein coupled) This compound->receptor binds as agonist g_protein G-protein activation receptor->g_protein adenylate_cyclase Adenylate Cyclase Activation g_protein->adenylate_cyclase camp Increased intracellular cAMP adenylate_cyclase->camp response Physiological Response (e.g., altered nerve function, behavioral changes) camp->response

This compound's mechanism as an octopamine agonist.

metabolic_pathway parent This compound metabolite1 N-formyl-4-chloro-o-toluidine parent->metabolite1 Hydrolysis metabolite2 4-chloro-o-toluidine (Carcinogenic metabolite) metabolite1->metabolite2 Further Hydrolysis conjugation Further Conjugation and Excretion Products metabolite2->conjugation

Metabolic degradation of this compound.

References

Chlordimeform: A Technical Guide to its Historical Development, Discovery, and Core Scientific Principles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development, discovery, and core scientific principles of Chlordimeform, a formamidine (B1211174) pesticide. It details the compound's initial synthesis, mechanism of action, toxicological profile, and the experimental methodologies employed in its evaluation. Quantitative data are presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific processes and biological interactions of this compound.

Historical Development and Discovery

This compound, chemically known as N'-(4-chloro-2-methylphenyl)-N,N-dimethylformamidine, emerged as a significant acaricide and insecticide in the mid-20th century.[1][2][3] Its development was driven by the need for novel pest control agents, particularly for species demonstrating resistance to existing organophosphate and carbamate (B1207046) pesticides.[1][2]

The initial preparation of this compound is credited to H. Arndt and W. Steinhausen, with patents filed in the mid-1960s assigned to Schering AG.[1] Ciba-Geigy (now Syngenta) also played a key role in its commercial development, marketing it under trade names such as Galecron® and Fundal®.[1][2]

The industrial production process begins with the synthesis of 4-chloro-2-methylaniline, which is then reacted with dimethylformamide dimethyl acetal (B89532) in a controlled condensation reaction to yield the active this compound ingredient.[4]

Concerns over potential carcinogenicity, particularly related to its metabolite 4-chloro-o-toluidine, led to a voluntary and temporary suspension of its distribution in 1976.[5] Subsequent studies confirmed the carcinogenicity of 4-chloro-o-toluidine in mice.[5] This ultimately resulted in a ban on its use in many countries.[6] Despite its withdrawal from the market, the study of this compound has provided valuable insights into novel insecticide mechanisms of action.

Physicochemical Properties

This compound is a colorless crystalline solid with a distinct amine-like odor.[7] It is sparingly soluble in water but readily dissolves in organic solvents.[1][8] The technical grade product is typically over 95% pure.[8]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₃ClN₂[1]
Molecular Weight196.68 g/mol [1]
Melting Point32-35 °C[1][7][8][9]
Boiling Point163-165 °C at 14 mmHg[7][8][9]
Density1.105 g/cm³ at 25 °C[1][7][9]
Vapor Pressure48 mPa (3.5 x 10⁻⁴ mmHg) at 20 °C[1][8]
Water Solubility250 mg/L at 20 °C[8]
Log Kₒw2.89[8]
pKₐ6.8 (in 50% aqueous methanol)[8]

Mechanism of Action

The primary mechanism of action of this compound is complex, involving interference with amine-mediated regulation of the nervous and endocrine systems in target organisms.[10][11] This is primarily achieved through two key pathways: interaction with octopamine (B1677172) receptors and inhibition of monoamine oxidase (MAO).[10][11][12]

Octopamine Receptor Agonism

This compound and its demethylated metabolite act as agonists at octopamine receptors in invertebrates.[10][13] Octopamine, a biogenic amine in insects, functions as a neurotransmitter, neuromodulator, and neurohormone, playing a role in various physiological processes, including the flight motor pattern.[10][14] By mimicking octopamine, this compound disrupts normal nerve function, leading to behavioral changes such as altered feeding and mating, and at higher doses, lethality.[10] The interaction of this compound with octopamine receptors can lead to the activation of adenylate cyclase, resulting in increased cyclic AMP production.[15]

Chlordimeform_Octopamine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Octopamine Octopamine OR Octopamine Receptor Octopamine->OR Normal Ligand AC Adenylate Cyclase OR->AC Activates cAMP cAMP AC->cAMP Converts ATP to Response Physiological Response cAMP->Response Initiates This compound This compound This compound->OR Agonist

This compound as an Octopamine Receptor Agonist.
Monoamine Oxidase (MAO) Inhibition

This compound and its metabolites have been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of biogenic amines such as serotonin (B10506) and norepinephrine.[11][12][16][17] Inhibition of MAO leads to an accumulation of these neurotransmitters in the nervous system, resulting in altered nerve function and contributing to the toxic effects of the compound.[11] Studies in rats have demonstrated a dose-dependent decrease in MAO activity in the brain, liver, and serum following this compound administration.[16]

Chlordimeform_MAO_Inhibition_Pathway Biogenic_Amines Biogenic Amines (e.g., Serotonin, Norepinephrine) MAO Monoamine Oxidase (MAO) Biogenic_Amines->MAO Degraded by Accumulation Accumulation of Biogenic Amines Biogenic_Amines->Accumulation Leads to Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites This compound This compound This compound->MAO Inhibits Altered_Nerve_Function Altered Nerve Function Accumulation->Altered_Nerve_Function LD50_Protocol_Workflow Start Start Animal_Prep Animal Preparation (Fasting, Acclimatization) Start->Animal_Prep Dose_Prep Dose Preparation (Vehicle Selection, Concentration Gradient) Animal_Prep->Dose_Prep Dosing Oral Gavage Administration (Single Dose per Group) Dose_Prep->Dosing Observation Observation Period (e.g., 14 days for mortality and clinical signs) Dosing->Observation Data_Collection Data Collection (Mortality, Body Weight, Clinical Signs) Observation->Data_Collection LD50_Calc LD50 Calculation (e.g., Probit Analysis) Data_Collection->LD50_Calc End End LD50_Calc->End

References

Methodological & Application

Application Notes and Protocols for the Analysis of Chlordimeform in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Chlordimeform in soil samples. The protocols described herein utilize modern analytical techniques to ensure high sensitivity, selectivity, and accuracy, which are critical for environmental monitoring and risk assessment in agricultural and drug development settings.

Introduction

This compound is a formamidine (B1211174) pesticide that was previously used as an acaricide and insecticide. Due to toxicological concerns, its use has been restricted in many countries. However, its persistence in the environment necessitates reliable and sensitive analytical methods for its detection in soil to assess contamination levels and ensure environmental and food safety. This compound is known to be stable in acidic conditions but hydrolyzes rapidly under alkaline conditions to its primary metabolite, 4-chloro-o-toluidine.[1] Therefore, analytical methods must be capable of detecting both the parent compound and its key metabolites.

This document outlines two primary analytical approaches for the determination of this compound in soil: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Both methods are preceded by robust sample preparation techniques, including QuEChERS-based extraction and ultrasonic-assisted extraction, followed by solid-phase extraction (SPE) for sample clean-up.

Analytical Methods and Protocols

Method 1: QuEChERS Extraction followed by GC-MS Analysis

This method provides a rapid and effective approach for the extraction and quantification of this compound in soil, leveraging the efficiency of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

2.1.1. Experimental Protocol

a) Sample Preparation and Extraction:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil samples, add 7 mL of deionized water and allow to hydrate (B1144303) for 30 minutes.[2]

  • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

  • Shake the tube vigorously for 1 minute to ensure thorough mixing and initial extraction of the analyte.

  • Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) to the tube.[3]

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the sample at ≥ 3000 relative centrifugal force (rcf) for 5 minutes.[2]

b) Dispersive Solid-Phase Extraction (dSPE) Clean-up:

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE tube containing a mixture of primary secondary amine (PSA) and C18 sorbents, along with anhydrous MgSO₄.

  • Vortex the dSPE tube for 30 seconds to facilitate the removal of interfering matrix components.

  • Centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes.[2]

  • The resulting supernatant is ready for GC-MS analysis.

c) GC-MS Instrumental Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-1701 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp 1: 30°C/min to 160°C.

    • Ramp 2: 4°C/min to 200°C.

    • Ramp 3: 3°C/min to 230°C, hold for 2 minutes.

    • Ramp 4: 2°C/min to 250°C.

    • Ramp 5: 20°C/min to 270°C.

    • Ramp 6: 5°C/min to 300°C, hold for 5 minutes.[4]

  • Injector Temperature: 230°C.

  • Injection Mode: Splitless.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • Ions to Monitor for this compound: To be determined based on the mass spectrum of a this compound standard.

    • Transfer Line Temperature: 280°C.

2.1.2. Data Presentation

ParameterValueReference
Recovery 70-120%[1][2][5]
Linearity (R²) > 0.99[6]
Limit of Detection (LOD) 0.005 - 0.01 mg/kg[5]
Limit of Quantification (LOQ) 0.01 - 0.05 mg/kg[5][7]
Precision (RSD) < 20%[1][5]

2.1.3. Experimental Workflow

QuEChERS_GCMS_Workflow cluster_prep Sample Preparation cluster_cleanup dSPE Cleanup cluster_analysis Analysis soil_sample 1. Weigh 10g Soil add_water 2. Hydrate (if dry) soil_sample->add_water add_acetonitrile 3. Add Acetonitrile add_water->add_acetonitrile shake1 4. Shake add_acetonitrile->shake1 add_salts 5. Add QuEChERS Salts shake1->add_salts shake2 6. Shake add_salts->shake2 centrifuge1 7. Centrifuge shake2->centrifuge1 transfer_supernatant 8. Transfer Supernatant centrifuge1->transfer_supernatant vortex 9. Vortex transfer_supernatant->vortex centrifuge2 10. Centrifuge vortex->centrifuge2 gcms_analysis 11. GC-MS Analysis centrifuge2->gcms_analysis

Caption: QuEChERS extraction and GC-MS analysis workflow.

Method 2: Ultrasonic-Assisted Extraction, SPE Clean-up, and HPLC-UV Analysis

This method is suitable for laboratories without access to GC-MS and provides a robust alternative for the quantification of this compound.

2.2.1. Experimental Protocol

a) Sample Preparation and Ultrasonic-Assisted Extraction:

  • Weigh 20 g of a homogenized soil sample into a 100 mL beaker.

  • Add 60 mL of acetonitrile to the beaker.

  • Place the beaker in an ultrasonic bath and sonicate for 30 minutes at 30°C.

  • Filter the extract through a 0.2 µm filter paper to remove particulate matter.

b) Solid-Phase Extraction (SPE) Clean-up:

  • Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through it.

  • Load the filtered soil extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.

  • Elute the this compound from the cartridge with 5 mL of acetonitrile.

  • The eluate is ready for HPLC-UV analysis.

c) HPLC-UV Instrumental Analysis:

  • HPLC System: Agilent 1260 Infinity II HPLC system or equivalent.[8]

  • Detector: UV-Vis detector.

  • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: Acetonitrile and water (70:30 v/v) at a flow rate of 1 mL/min.[8]

  • Detection Wavelength: To be determined based on the UV spectrum of a this compound standard (typically around 230-254 nm for similar pesticides).[8]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

2.2.2. Data Presentation

ParameterValueReference
Recovery 85-95%
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.02 - 0.03 µg/g
Limit of Quantification (LOQ) 0.07 - 0.13 mg/kg
Precision (RSD) < 5%

UAE_HPLC_Workflow cluster_extraction Ultrasonic Extraction cluster_cleanup SPE Cleanup cluster_analysis Analysis weigh_soil 1. Weigh 20g Soil add_solvent 2. Add Acetonitrile weigh_soil->add_solvent sonicate 3. Sonicate add_solvent->sonicate filter_extract 4. Filter sonicate->filter_extract condition_spe 5. Condition C18 SPE filter_extract->condition_spe load_sample 6. Load Extract condition_spe->load_sample wash_spe 7. Wash load_sample->wash_spe elute 8. Elute with Acetonitrile wash_spe->elute hplc_analysis 9. HPLC-UV Analysis elute->hplc_analysis

References

Application Notes and Protocols for Chlordimeform Residue Analysis in Agricultural Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Chlordimeform residues in various agricultural crops. The methodologies described are based on established analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), coupled with robust sample preparation methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Introduction

This compound is a formamidine (B1211174) pesticide that has been used to control mites and insects on various crops. Due to its potential toxicity, monitoring its residues in agricultural products is crucial for food safety. This document outlines validated and reliable methods for the determination of this compound and its primary metabolite, 4-chloro-o-toluidine, in plant matrices.

Analytical Methods Overview

The primary methods for this compound residue analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. The choice of method depends on the laboratory's capabilities, the required limit of detection, and the nature of the crop matrix.

A common and effective sample preparation technique for multi-residue pesticide analysis, including this compound, is the QuEChERS method. This approach simplifies the extraction and cleanup process, making it suitable for high-throughput laboratories.[1][2][3][4]

Data Presentation: Quantitative Method Performance

The following tables summarize the typical performance characteristics of the analytical methods for this compound analysis. Please note that these values can vary depending on the specific crop matrix, instrument sensitivity, and laboratory conditions.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method Performance

ParameterValueCrop Matrix ExamplesReference
Limit of Detection (LOD)0.005 - 0.01 mg/kgCottonseed, Soil, Chrysanthemum[5][6]
Limit of Quantification (LOQ)0.01 - 0.05 mg/kgCottonseed, Milk[5][7]
Recovery74 - 106%Cottonseed[5]
Relative Standard Deviation (RSD)< 15%Milk[7]

Table 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance

ParameterValueCrop Matrix ExamplesReference
Limit of Detection (LOD)2.5 µg/kgHoney[8]
Limit of Quantification (LOQ)5 µg/kgHoney[8]
Recovery75.8 - 114.3%Honey[8]
Relative Standard Deviation (RSD)4.7 - 10.2%Honey[8]

Experimental Protocols

Protocol 1: this compound Residue Analysis using QuEChERS and GC-MS/MS

This protocol is a generalized procedure for the analysis of this compound in various agricultural crops, particularly fruits and vegetables.

1. Sample Preparation (Homogenization)

  • Chop the representative crop sample into small pieces.

  • For high-water content matrices, freeze the sample with liquid nitrogen or dry ice before grinding to prevent enzymatic degradation.

  • Homogenize the sample using a high-speed blender to obtain a uniform paste.

  • Store the homogenized sample in a sealed container at -20°C until extraction.

2. QuEChERS Extraction

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724).

  • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate).

  • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Take a 1-6 mL aliquot of the acetonitrile supernatant and transfer it to a 15 mL d-SPE tube. The d-SPE tube should contain primary secondary amine (PSA) sorbent to remove organic acids and some sugars, and C18 sorbent to remove non-polar interferences. For pigmented crops, graphitized carbon black (GCB) may be added, but it can also retain planar pesticides like this compound, so its use should be validated.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

4. GC-MS/MS Analysis

  • Transfer the cleaned extract into an autosampler vial.

  • Inject 1-2 µL of the extract into the GC-MS/MS system.

  • GC Conditions (Typical):

    • Column: DB-17MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

  • MS/MS Conditions (Typical for this compound):

    • Ionization Mode: Electron Ionization (EI)

    • Precursor Ion (m/z): To be determined based on the mass spectrum of this compound.

    • Product Ions (m/z): At least two product ions should be monitored for quantification and confirmation.

    • Collision Energy: Optimized for the specific instrument and transitions.

Protocol 2: this compound Residue Analysis using HPLC-UV/MS

This protocol provides a general procedure for the analysis of this compound in fruit juices and other liquid-based crop samples.

1. Sample Preparation

  • For fruit juices, centrifuge the sample at high speed to remove pulp.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • For solid samples, follow the QuEChERS extraction and cleanup steps as described in Protocol 1. The final extract can be solvent-exchanged into a mobile phase-compatible solvent if necessary.

2. Solid-Phase Extraction (SPE) Cleanup (Optional, for cleaner samples)

  • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

  • Load the filtered sample extract onto the cartridge.

  • Wash the cartridge with water to remove polar interferences.

  • Elute the this compound with a small volume of methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

3. HPLC Analysis

  • Inject 10-20 µL of the prepared sample into the HPLC system.

  • HPLC Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for better peak shape). For example, start with 20% acetonitrile and increase to 80% over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

  • Detection:

    • UV Detector: Monitor at the wavelength of maximum absorbance for this compound (approximately 230-240 nm).

    • MS/MS Detector: Use electrospray ionization (ESI) in positive ion mode. Monitor the precursor ion and at least two product ions for quantification and confirmation.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction (QuEChERS) cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis SampleCollection 1. Sample Collection (Representative Agricultural Crop) Homogenization 2. Homogenization (Blending/Grinding) SampleCollection->Homogenization Extraction 3. Acetonitrile Extraction + Salting Out Homogenization->Extraction Centrifugation1 4. Centrifugation Extraction->Centrifugation1 Cleanup 5. Dispersive SPE (PSA, C18) Centrifugation1->Cleanup Centrifugation2 6. Centrifugation Cleanup->Centrifugation2 GCMS 7a. GC-MS/MS Analysis Centrifugation2->GCMS HPLCMS 7b. HPLC-MS/MS Analysis Centrifugation2->HPLCMS

Caption: General experimental workflow for this compound residue analysis.

Analytical_Methods_Comparison cluster_method Analytical Method cluster_advantages Key Advantages cluster_considerations Considerations GCMS Gas Chromatography- Mass Spectrometry (GC-MS) GCMS_Adv High Sensitivity Good for Volatile Compounds Established Libraries GCMS->GCMS_Adv Advantages GCMS_Cons Derivatization may be needed for some metabolites GCMS->GCMS_Cons Considerations HPLC High-Performance Liquid Chromatography (HPLC) HPLC_Adv Suitable for Non-volatile & Thermally Labile Compounds Wide Applicability HPLC->HPLC_Adv Advantages HPLC_Cons Matrix effects can be more pronounced in ESI HPLC->HPLC_Cons Considerations

Caption: Comparison of GC-MS and HPLC for this compound analysis.

References

Application of Chlordimeform in Neurotoxicology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlordimeform (CDM), a formamidine (B1211174) pesticide, has been a subject of significant interest in neurotoxicology research due to its complex and multifaceted effects on the nervous system. Although its use has been discontinued (B1498344) in many countries due to toxicological concerns, it remains a valuable tool for investigating specific neurochemical pathways and behavioral paradigms. This document provides detailed application notes and protocols for the use of this compound in neurotoxicological studies, with a focus on its mechanisms of action, relevant experimental models, and quantitative data from key studies.

Mechanisms of Action

This compound's neurotoxicity stems from its interaction with several key targets in the nervous system:

  • Octopamine (B1677172) Receptor Agonism (Invertebrates): In insects, this compound and its primary metabolite, demethylthis compound (B1670240) (DCDM), act as potent agonists of octopamine receptors.[1][2] Octopamine, a biogenic amine analogous to norepinephrine (B1679862) in vertebrates, is involved in various physiological processes in invertebrates, including neurotransmission and neuromodulation.[1][2] This agonistic activity disrupts normal nerve function, leading to behavioral changes and, at higher doses, lethality. This makes CDM a useful tool for studying the octopaminergic system in invertebrates.

  • Adrenergic Receptor Interaction (Vertebrates): In mammals, this compound and its metabolites interact with adrenergic receptors, particularly α-adrenergic receptors.[3] Studies have shown that CDM and DCDM can inhibit the binding of ligands to both α1 and α2-adrenoceptors in the brain.[3] This interaction is thought to mediate some of the central nervous system effects observed in mammals.

  • Monoamine Oxidase (MAO) Inhibition: this compound is a known inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[4] Inhibition of MAO leads to an accumulation of these neurotransmitters in the synapse, which can result in a range of neurobehavioral effects.[4]

Data Presentation

Table 1: Acute Toxicity of this compound in Mice
ParameterValueRoute of AdministrationReference
LD5095.6 mg/kgIntraperitoneal (i.p.)[4]
Table 2: In Vitro Inhibition of Adrenergic Receptor Binding by this compound (CDM) and its Metabolite (DCDM) in Mouse Brain
CompoundReceptor SubtypeRadioligandIC50 ValueReference
CDM α1-adrenoceptor[3H]-WB410187 µM[3]
α2-adrenoceptor[3H]-clonidine18.2 µM[3]
DCDM α1-adrenoceptor[3H]-WB41011 µM[3]
α2-adrenoceptor[3H]-clonidine44 nM[3]
Table 3: Behavioral Effects of Acute this compound Administration in Male Mice
Behavioral TestDosage (i.p.)Observed EffectReference
Social Interaction30 and 56 mg/kgDecreased time spent investigating a female conspecific.[4]
Motor Activity (Open Field)30 and 56 mg/kgDecreased vertically directed activity (rearing) to a greater extent than horizontally directed activity (ambulation).[4]
Conditioned Flavor Aversion10 mg/kgIntermediate aversion.[4]
30 mg/kgMaximal aversion.[4]
Schedule-Controlled Responding>10 mg/kgDecreased responding.[5]
56 mg/kgAbolished responding.[5]

Mandatory Visualizations

chlordimeform_pathway cluster_invertebrate Invertebrate Nervous System cluster_vertebrate Vertebrate Nervous System CDM_inv This compound OctoR Octopamine Receptor CDM_inv->OctoR Agonist Nerve_inv Nerve Function Disruption OctoR->Nerve_inv Behavior_inv Behavioral Changes Nerve_inv->Behavior_inv CDM_vert This compound AdR Adrenergic Receptors (α1, α2) CDM_vert->AdR Inhibitor MAO Monoamine Oxidase (MAO) CDM_vert->MAO Inhibitor CNS_effects CNS Effects (e.g., altered motor activity) AdR->CNS_effects NT_levels Increased Neurotransmitter Levels MAO->NT_levels NT_levels->CNS_effects

Caption: Signaling pathways of this compound in invertebrates and vertebrates.

experimental_workflow cluster_behavioral Behavioral Assays cluster_biochemical Biochemical Assays animal_prep Animal Preparation (Male Mice, Acclimation) cdm_admin This compound Administration (i.p. injection, various doses) animal_prep->cdm_admin open_field Open Field Test (Locomotor & Rearing Activity) cdm_admin->open_field social_interaction Social Interaction Test (Time with novel female) cdm_admin->social_interaction cfa Conditioned Flavor Aversion (Saccharin preference) cdm_admin->cfa data_analysis_behav Data Analysis (Statistical Comparison) open_field->data_analysis_behav social_interaction->data_analysis_behav cfa->data_analysis_behav tissue_prep Tissue Preparation (Brain homogenate/membranes) receptor_binding Receptor Binding Assay ([3H]-radioligand, incubation) tissue_prep->receptor_binding mao_assay MAO Activity Assay (Kynuramine substrate, fluorescence) tissue_prep->mao_assay data_analysis_biochem Data Analysis (IC50/Ki determination) receptor_binding->data_analysis_biochem mao_assay->data_analysis_biochem

Caption: Experimental workflow for neurotoxicological assessment of this compound.

Experimental Protocols

Open Field Test for Motor Activity

Objective: To assess the effects of this compound on spontaneous locomotor and exploratory behavior in mice.

Materials:

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm), made of a non-reflective material.

  • Video camera mounted above the arena.

  • Automated tracking software (e.g., EthoVision, ANY-maze).

  • This compound solution.

  • Vehicle control (e.g., saline).

  • Syringes and needles for intraperitoneal (i.p.) injection.

  • Male mice.

Procedure:

  • Animal Acclimation: House mice in the testing room for at least 1 hour before the experiment to acclimate to the environment.

  • Drug Administration: Administer this compound (e.g., 30 or 56 mg/kg, i.p.) or vehicle to the mice.

  • Test Initiation: 30 minutes post-injection, gently place a mouse in the center of the open field arena.

  • Data Recording: Record the mouse's activity for a 10-minute session using the video camera and tracking software.

  • Arena Cleaning: Between each trial, thoroughly clean the arena with 70% ethanol (B145695) to remove any olfactory cues.

  • Data Analysis: The tracking software will provide data on various parameters. Focus on:

    • Horizontal Activity (Ambulation): Total distance traveled.

    • Vertical Activity (Rearing): Number of times the mouse rears on its hind legs.

    • Thigmotaxis: Time spent in the center versus the periphery of the arena.

  • Statistical Analysis: Compare the data from the this compound-treated groups with the control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Social Interaction Test

Objective: To evaluate the effect of this compound on social investigatory behavior in mice.

Materials:

  • Standard mouse cage or a dedicated social interaction arena.

  • Video camera.

  • Male test mice.

  • Unfamiliar female stimulus mice.

  • This compound solution and vehicle control.

  • Syringes and needles.

Procedure:

  • Animal Acclimation and Drug Administration: Follow the same procedure as in the Open Field Test.

  • Test Initiation: 30 minutes post-injection, introduce an unfamiliar female mouse into the home cage of the male test mouse.

  • Data Recording: Record the interaction for a 5-minute period.

  • Behavioral Scoring: Manually or using behavioral scoring software, measure the total duration of active social investigation by the male mouse. This includes behaviors such as sniffing the female's anogenital region, head, and body.

  • Statistical Analysis: Compare the duration of social interaction between the this compound-treated and control groups using a t-test or ANOVA.

Conditioned Flavor Aversion

Objective: To determine if this compound induces a conditioned aversion to a novel taste.

Materials:

  • Individually housed mice.

  • Two drinking bottles per cage.

  • Saccharin (B28170) solution (e.g., 0.1% w/v).

  • Water.

  • This compound solution and vehicle control.

  • Syringes and needles.

Procedure:

  • Water Deprivation: For two days, restrict water access to a single 30-minute period per day to habituate the mice to the drinking schedule.

  • Conditioning Day:

    • Present each mouse with a single bottle of saccharin solution for 30 minutes.

    • Immediately after the drinking session, administer this compound (e.g., 10 or 30 mg/kg, i.p.) or vehicle.

  • Test Day (24 hours later):

    • Present each mouse with two pre-weighed bottles: one with saccharin solution and one with water.

    • After 30 minutes, remove and weigh the bottles to determine the amount of each liquid consumed.

  • Data Analysis:

    • Calculate the saccharin preference ratio for each mouse: (Saccharin consumed / Total fluid consumed) x 100.

    • A lower preference ratio in the this compound-treated group compared to the control group indicates a conditioned flavor aversion.

  • Statistical Analysis: Use a t-test or ANOVA to compare the preference ratios between groups.

α2-Adrenergic Receptor Binding Assay

Objective: To determine the in vitro binding affinity of this compound for α2-adrenergic receptors in brain tissue.

Materials:

  • Mouse brain tissue (e.g., cortex or whole brain).

  • Homogenizer.

  • Centrifuge.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • [3H]-clonidine (radioligand).

  • Non-labeled clonidine (B47849) or another α2-agonist for determining non-specific binding.

  • This compound solutions at various concentrations.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Assay buffer, [3H]-clonidine, and membrane preparation.

      • Non-specific Binding: Assay buffer, [3H]-clonidine, an excess of non-labeled clonidine, and membrane preparation.

      • Competition Binding: Assay buffer, [3H]-clonidine, varying concentrations of this compound, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • For the competition assay, plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression to fit the data and determine the IC50 value.

Monoamine Oxidase (MAO) Activity Assay

Objective: To measure the inhibitory effect of this compound on MAO activity.

Materials:

  • Rat or mouse liver or brain mitochondria (as a source of MAO).

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4).

  • Kynuramine (B1673886) (substrate).

  • This compound solutions at various concentrations.

  • 96-well black microplate.

  • Fluorometric plate reader.

Procedure:

  • Enzyme Preparation: Prepare a mitochondrial fraction from liver or brain tissue by differential centrifugation. Resuspend the final pellet in phosphate buffer.

  • Assay Setup: In a 96-well plate, add:

    • Phosphate buffer.

    • Enzyme preparation.

    • Varying concentrations of this compound or vehicle.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow this compound to interact with the enzyme.

  • Reaction Initiation: Add kynuramine solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence (Excitation ~310 nm, Emission ~400 nm) over time. The product of the reaction, 4-hydroxyquinoline, is fluorescent.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the percentage of MAO inhibition against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression.

References

Experimental Protocols for Chlordimeform Administration in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Chlordimeform (CDM) to laboratory animals for toxicological and pharmacological research. The following sections outline methodologies for various administration routes, dose preparations, and experimental designs based on published studies.

Data Presentation: Quantitative Toxicological Data

The following tables summarize key quantitative data from studies on this compound administration in laboratory animals.

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50 (mg/kg body weight)
RatOral170 - 460
MouseIntraperitoneal95.6[1]

Table 2: Dosing Regimens for Sub-chronic and Chronic Studies

SpeciesRoute of AdministrationDosageDurationStudy TypeReference
RatOral (gavage)5, 10, 50 mg/kg/day40 daysMonoamine Oxidase Inhibition[2]
RatOral (gavage)50, 100, 150 mg/kg/day7 daysHepatic Enzyme Induction[3]
RatDietary2, 20, 100, 500 mg/kg2 yearsCarcinogenicity[4]
MouseDietary2, 20, 100, 500 ppm"Lifetime"Carcinogenicity[4][5]
MouseIntraperitoneal1 - 56 mg/kg (acute)Single doseBehavioral Studies[1]
RabbitDermal0.5 g (single application)72 hoursSkin Irritation[6]

Experimental Protocols

Oral Administration (Gavage) in Rats for Sub-chronic Toxicity

This protocol is designed to assess the effects of repeated oral administration of this compound.

Materials:

  • This compound hydrochloride

  • Vehicle: 0.9% saline solution or corn oil

  • Gavage needles (appropriate size for rats)

  • Syringes

  • Animal balance

Procedure:

  • Animal Model: Use young adult Sprague-Dawley or Wistar rats, acclimated to the laboratory environment for at least one week.

  • Dose Preparation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 5, 10, 50 mg/kg) and the body weight of the animals.

    • Dissolve the this compound in the chosen vehicle. For example, a 0.9% saline solution has been used.[3] Ensure complete dissolution. Prepare fresh daily.

  • Administration:

    • Weigh each animal daily to adjust the dose volume accurately.

    • Administer the prepared solution via oral gavage using a suitable gavage needle. The volume should not exceed 10 ml/kg body weight.

    • Administer the dose at the same time each day for the duration of the study (e.g., 28 or 40 days).[2]

  • Monitoring:

    • Observe animals for clinical signs of toxicity at least twice daily.

    • Record body weight and food consumption weekly.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a full necropsy and collect tissues for histopathological examination.

Dietary Administration in Mice for Carcinogenicity Studies

This protocol outlines the methodology for long-term dietary exposure to this compound to assess its carcinogenic potential.

Materials:

  • This compound

  • Standard rodent diet

  • Mixer for diet preparation

  • Animal caging with appropriate feeders

Procedure:

  • Animal Model: Use a cancer-prone mouse strain (e.g., CD-1 or Swiss-Webster), starting with young animals (e.g., 6-8 weeks old).

  • Diet Preparation:

    • Determine the concentrations of this compound to be mixed into the diet (e.g., 2, 20, 100, 500 ppm).[4]

    • Prepare a premix of this compound with a small amount of the diet before incorporating it into the bulk of the feed to ensure uniform distribution.

    • Analyze the diet to confirm the concentration and stability of this compound.

  • Administration:

    • Provide the prepared diet and water ad libitum.

    • Replace the medicated diet regularly (e.g., weekly) to maintain freshness and compound stability.

  • Monitoring:

    • Conduct daily observations for clinical signs of toxicity and moribundity.

    • Measure body weight and food consumption weekly for the first few months and then bi-weekly or monthly.

    • Perform palpation for masses at regular intervals.

    • The study duration should be for the lifetime of the animals (e.g., 18-24 months).[5]

  • Pathology:

    • Conduct a complete necropsy on all animals.

    • Collect all organs and tissues, with special attention to any gross abnormalities.

    • Perform a comprehensive histopathological evaluation of the collected tissues.

Intraperitoneal Administration in Mice for Neurobehavioral Studies

This protocol is suitable for investigating the acute effects of this compound on the central nervous system and behavior.

Materials:

  • This compound hydrochloride

  • Sterile vehicle (e.g., 0.9% saline)

  • Syringes and needles (e.g., 25-27 gauge)

  • Animal balance

  • Behavioral testing apparatus

Procedure:

  • Animal Model: Use adult male mice (e.g., Swiss-Webster or C57BL/6).

  • Dose Preparation:

    • Dissolve this compound in sterile saline to the desired concentrations (e.g., 1, 10, 30, 56 mg/kg).[1]

    • Prepare solutions fresh on the day of the experiment.

  • Administration:

    • Weigh each mouse immediately before injection.

    • Administer the solution via intraperitoneal (i.p.) injection. The injection volume should be kept low (e.g., 10 ml/kg).

  • Behavioral Assessment:

    • Conduct behavioral tests at a specified time post-injection (e.g., 30 minutes).

    • Assess parameters such as motor activity, social interaction, and conditioned flavor aversion.[1]

    • Record and analyze the behavioral data.

Signaling Pathways and Experimental Workflows

This compound's Proposed Mechanism of Action

This compound is known to inhibit monoamine oxidase (MAO), an enzyme crucial for the degradation of biogenic amines.[7] This inhibition leads to an accumulation of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain.[7] In invertebrates, it is also known to act on octopamine (B1677172) receptors. In mammals, it has been shown to interact with alpha-adrenergic receptors.

chlordimeform_moa This compound This compound mao Monoamine Oxidase (MAO) This compound->mao Inhibits adrenergic_receptors Alpha-Adrenergic Receptors This compound->adrenergic_receptors Interacts with biogenic_amines Biogenic Amines (Serotonin, Norepinephrine) mao->biogenic_amines Degrades cns_effects CNS Effects (Behavioral Changes) biogenic_amines->cns_effects Modulates adrenergic_receptors->cns_effects Modulates

Caption: Proposed mechanism of this compound's neurotoxic effects.

Experimental Workflow for a Sub-chronic Oral Toxicity Study

The following diagram illustrates a typical workflow for a 28-day oral toxicity study in rats.

oral_toxicity_workflow start Start: Acclimatization (1 week) grouping Randomization into Dose Groups start->grouping dosing Daily Oral Gavage (28 Days) grouping->dosing monitoring Daily Clinical Observations Weekly Body Weight & Food Intake dosing->monitoring Concurrent blood_collection Terminal Blood Collection (Hematology & Clinical Chemistry) dosing->blood_collection necropsy Gross Necropsy blood_collection->necropsy histopathology Tissue Collection & Histopathological Examination necropsy->histopathology end End: Data Analysis & Reporting histopathology->end

Caption: Workflow for a 28-day oral toxicity study.

References

Chlordimeform as a Probe for Adrenergic Receptor Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlordimeform (CDM), a formamidine (B1211174) pesticide, and its primary active metabolite, desmethylthis compound (DCDM), have been identified as valuable pharmacological tools for the investigation of adrenergic receptors. Their specific interactions with α-adrenergic receptor subtypes make them useful probes for receptor characterization, signaling pathway elucidation, and screening of novel adrenergic ligands. These application notes provide a comprehensive overview of this compound's utility, including its binding characteristics and detailed protocols for its use in receptor binding and functional assays.

This compound and its metabolite primarily target α-adrenergic receptors, with a notable preference for the α2 subtype over the α1 subtype.[1] In vivo studies have corroborated these findings, indicating that this compound acts as a central nervous system α2-adrenergic agonist.[2] The interaction with α2-adrenergic receptors is competitive in nature.[1] In contrast, both compounds are weak inhibitors of β-adrenergic receptors.[1] The significant potency difference between this compound and its demethylated metabolite, DCDM, highlights the latter as a more potent probe for α2-adrenergic receptors.

Data Presentation: Binding Affinities

The following tables summarize the in vitro binding affinities of this compound and its metabolite, desmethylthis compound, for α1- and α2-adrenergic receptors, as determined by radioligand binding assays.

Table 1: this compound (CDM) Binding Affinity

Receptor SubtypeRadioligandTissue SourceIC50 (µM)Reference
α1-adrenergic[3H]-WB4101Mouse Brain87[1]
α2-adrenergic[3H]-clonidineMouse Brain18.2[1]
α2-adrenergic[3H]-clonidine / [3H]-yohimbineRat Brain62-68[3]

Table 2: Desmethylthis compound (DCDM) Binding Affinity

Receptor SubtypeRadioligandTissue SourceIC50Reference
α1-adrenergic[3H]-WB4101Mouse Brain1 µM[1]
α2-adrenergic[3H]-clonidineMouse Brain44 nM[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Adrenergic Receptor Signaling Pathways cluster_alpha1 α1-Adrenergic Receptor Signaling (Gq-coupled) cluster_alpha2 α2-Adrenergic Receptor Signaling (Gi-coupled) CDM_a1 This compound (Agonist) alpha1 α1-Adrenoceptor CDM_a1->alpha1 Gq Gq Protein alpha1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC CellularResponse_a1 Cellular Response (e.g., Smooth Muscle Contraction) PKC->CellularResponse_a1 CDM_a2 This compound (Agonist) alpha2 α2-Adrenoceptor CDM_a2->alpha2 Gi Gi Protein alpha2->Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A (PKA) cAMP->PKA CellularResponse_a2 Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->CellularResponse_a2

Adrenergic receptor signaling pathways for α1 and α2 subtypes.

Experimental_Workflow cluster_workflow Experimental Workflow for Characterizing this compound cluster_binding Binding Assays cluster_functional Functional Assays start Start: Characterize This compound's Adrenergic Receptor Activity step1 Prepare Receptor Source: - Tissue homogenates (e.g., brain) - Cultured cells expressing  adrenergic receptor subtypes start->step1 step2 Radioligand Binding Assays step1->step2 step3 Functional Assays step1->step3 binding_a1 α1 Competition Assay (e.g., with [3H]-WB4101) step2->binding_a1 binding_a2 α2 Competition Assay (e.g., with [3H]-clonidine) step2->binding_a2 binding_beta β Competition Assay (e.g., with [3H]-dihydroalprenolol) step2->binding_beta func_a1 α1 Calcium Mobilization Assay (Gq pathway) step3->func_a1 func_a2 α2 cAMP Accumulation Assay (Gi pathway) step3->func_a2 end End: Pharmacological Profile of this compound binding_a1->end binding_a2->end binding_beta->end func_a1->end func_a2->end

Workflow for characterizing this compound at adrenergic receptors.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for α1 and α2-Adrenergic Receptors

Objective: To determine the binding affinity (IC50) of this compound and its metabolites at α1 and α2-adrenergic receptors.

Materials:

  • Receptor Source: Mouse or rat brain tissue, or cell lines stably expressing the adrenergic receptor subtype of interest.

  • Radioligands:

    • For α1 receptors: [3H]-WB4101

    • For α2 receptors: [3H]-clonidine

  • Test Compounds: this compound, desmethylthis compound.

  • Non-specific Binding Control:

    • For α1: Phentolamine (10 µM)

    • For α2: Norepinephrine (100 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation fluid.

  • Filtration manifold.

  • Scintillation counter.

Methodology:

  • Membrane Preparation: a. Homogenize fresh or frozen brain tissue in 10 volumes of ice-cold assay buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. d. Resuspend the membrane pellet in fresh assay buffer and repeat the centrifugation step. e. Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay: a. In test tubes, combine in the following order:

    • Assay buffer.
    • Increasing concentrations of this compound or desmethylthis compound (e.g., 10⁻¹⁰ to 10⁻³ M).
    • For non-specific binding tubes, add the appropriate non-specific binding control.
    • A fixed concentration of the radioligand (e.g., 0.5 nM [3H]-clonidine or 0.25 nM [3H]-WB4101).
    • Membrane preparation (e.g., 100-200 µg protein). b. The final assay volume should be consistent (e.g., 250 µL). c. Incubate the tubes at 25°C for 60 minutes.

  • Filtration and Counting: a. Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer. b. Wash the filters rapidly with three aliquots of ice-cold wash buffer. c. Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate. d. Measure the radioactivity in a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Determine the IC50 value using non-linear regression analysis.

Protocol 2: Functional Assay - cAMP Accumulation for α2-Adrenergic Receptors

Objective: To characterize the functional activity of this compound as an agonist or antagonist at α2-adrenergic receptors.

Materials:

  • Cells: A cell line expressing the α2-adrenergic receptor (e.g., CHO or HEK293 cells).

  • Test Compound: this compound.

  • Forskolin: To stimulate adenylyl cyclase and establish a baseline of cAMP production.

  • Phosphodiesterase (PDE) inhibitor: (e.g., IBMX) to prevent cAMP degradation.

  • Cell Culture Medium: Appropriate for the cell line.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Methodology:

  • Cell Culture and Plating: a. Culture cells to ~80-90% confluency. b. Seed cells into a 96-well or 384-well plate at an optimized density and allow them to attach overnight.

  • Agonist Mode Assay: a. Wash the cells with assay buffer. b. Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) in assay buffer for 15-30 minutes at 37°C. c. Add increasing concentrations of this compound to the wells. d. Incubate for 15-30 minutes at 37°C. e. Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Antagonist Mode Assay: a. Follow steps 2a and 2b. b. Add increasing concentrations of this compound, followed by a fixed concentration of a known α2-adrenergic agonist (e.g., clonidine (B47849) at its EC80 concentration). c. Incubate for 15-30 minutes at 37°C. d. Lyse the cells and measure intracellular cAMP levels.

  • Data Analysis: a. For agonist mode, plot the cAMP concentration against the logarithm of this compound concentration to determine the EC50 value. b. For antagonist mode, plot the inhibition of the agonist-induced cAMP response against the logarithm of this compound concentration to determine the IC50 value.

Protocol 3: Functional Assay - Intracellular Calcium Mobilization for α1-Adrenergic Receptors

Objective: To assess the ability of this compound to induce calcium release via α1-adrenergic receptor activation.

Materials:

  • Cells: A cell line expressing the α1-adrenergic receptor (e.g., HEK293 or CHO cells).

  • Test Compound: this compound.

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Buffer: HBSS with calcium and magnesium.

  • Fluorescence plate reader with kinetic reading capabilities and automated injection.

Methodology:

  • Cell Culture and Plating: a. Seed cells into a 96-well black-walled, clear-bottom plate and grow to confluency.

  • Dye Loading: a. Remove the culture medium and wash the cells with assay buffer. b. Load the cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer, often containing probenecid (B1678239) to prevent dye leakage. c. Incubate for 45-60 minutes at 37°C in the dark. d. Wash the cells with assay buffer to remove excess dye.

  • Calcium Mobilization Measurement: a. Place the plate in the fluorescence plate reader and allow it to equilibrate. b. Record a baseline fluorescence reading for a few seconds. c. Use the plate reader's injector to add increasing concentrations of this compound to the wells. d. Immediately begin kinetic reading of fluorescence intensity for 1-2 minutes.

  • Data Analysis: a. The change in fluorescence intensity reflects the change in intracellular calcium concentration. b. Plot the peak fluorescence response against the logarithm of this compound concentration. c. Determine the EC50 value using non-linear regression analysis.

References

Application Notes and Protocols for the Use of Chlordimeform in Controlling Lepidoptera Insect Populations

Author: BenchChem Technical Support Team. Date: December 2025

A a word of caution: Chlordimeform is an acaricide and insecticide that was historically used to control mites, ticks, and certain Lepidoptera insects. However, its registration has been withdrawn in most countries because its major metabolite, 4-chloro-o-toluidine, is a known carcinogen.[1] Therefore, the following information is intended for research and informational purposes only, such as studying octopamine (B1677172) receptor pharmacology or mechanisms of insecticide resistance. Appropriate safety measures should be strictly followed when handling this compound.

Mechanism of Action

This compound's primary mode of action is as an agonist of octopamine receptors in the insect nervous system.[2][3] Octopamine, the invertebrate counterpart to norepinephrine, is a key neurotransmitter, neuromodulator, and neurohormone involved in regulating various physiological processes, including behavior, heart rate, and carbohydrate metabolism.[2] By mimicking octopamine, this compound leads to an overstimulation of these receptors, resulting in hyperexcitation, disruption of normal behaviors such as feeding and mating, and ultimately, insect death.[2][4] This unique mode of action makes it a subject of interest for developing novel insecticides that target octopamine receptors.[3]

Signaling Pathway of Octopamine Receptor Activation

The binding of an agonist like octopamine or this compound to an octopamine receptor, which is a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. Depending on the receptor subtype, this can lead to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels, or the activation of phospholipase C, resulting in the release of intracellular calcium.

Octopamine_Signaling cluster_membrane Cell Membrane Receptor Octopamine Receptor (GPCR) G_Protein G-Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts This compound This compound (Agonist) This compound->Receptor Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response (e.g., Hyperexcitation) PKA->Response Leads to

Caption: Octopamine receptor signaling pathway activated by this compound.

Toxicity and Efficacy Against Lepidoptera

This compound exhibits toxicity against various life stages of Lepidopteran insects, including eggs (ovicidal activity), larvae, and adults.[4][5]

Ovicidal Activity

This compound has been shown to have significant ovicidal activity against Heliothis species on cotton.[5] In field studies, it demonstrated high mortality rates for eggs collected shortly after application and had greater persistence compared to other ovicides like methomyl.[5]

Larval and Adult Toxicity

Toxicity studies on Spodoptera littoralis have shown that this compound is effective against larvae and adults.[4] Sublethal doses can cause hyperexcitation, leading to abnormal egg-laying patterns, a reduction in the number of eggs laid, and lower fertility.[4] Furthermore, sublethal exposure in silk moth larvae has been observed to disrupt proleg clasping, which could interfere with their ability to hold onto plant surfaces.[6]

Synergistic Activity

A notable characteristic of this compound is its ability to synergize with other insecticides, particularly pyrethroids, against resistant strains of Lepidoptera such as the tobacco budworm, Heliothis virescens.[7][8] This synergistic effect can be substantial, in some cases increasing the toxicity of pyrethroids by up to 10-fold.[8] The mechanism for this synergism is thought to involve effects at the target site rather than inhibition of metabolism.[8]

Quantitative Data on Synergism

The following table summarizes the synergistic effect of this compound when combined with permethrin (B1679614) against a pyrethroid-resistant strain of Heliothis virescens.

InsecticideStrainLC50 (µ g/vial )Synergism Ratio
PermethrinSusceptible0.2-
Permethrin + this compoundSusceptible0.045.0
PermethrinResistant3.2-
Permethrin + this compoundResistant0.216.0

Data synthesized from Plapp & Campanhola.[8] The synergism ratio is calculated as the LC50 of the insecticide alone divided by the LC50 of the insecticide in the presence of the synergist.

Experimental Protocols

The following are generalized protocols for common bioassays used to determine the toxicity of insecticides like this compound to Lepidopteran larvae.

Protocol 1: Topical Application Bioassay

This method is used to determine the dose of an insecticide that is lethal to 50% of the test population (LD50) when applied directly to the insect's cuticle.

Materials:

  • Technical grade this compound

  • Acetone (B3395972) (or other suitable solvent)

  • Microsyringe applicator

  • Third or fourth instar larvae of the target Lepidopteran species

  • Petri dishes or ventilated containers

  • Artificial diet

  • Fume hood

Procedure:

  • Preparation of Dosing Solutions: Prepare a stock solution of this compound in acetone. From this stock, make a series of serial dilutions to create a range of at least five concentrations. Also, prepare a control solution of acetone only.

  • Insect Handling: Select healthy, uniform-sized larvae. Anesthetize the larvae briefly with CO2 if necessary to facilitate handling.

  • Application: Under a fume hood, apply a small, precise volume (e.g., 1 µL) of the dosing solution to the dorsal thorax of each larva using a microsyringe applicator. Treat at least 20-30 larvae per concentration.

  • Incubation: Place the treated larvae individually in petri dishes or ventilated containers with a small piece of artificial diet. Maintain the containers at a constant temperature and humidity (e.g., 25-27°C, 60-70% RH).

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Analyze the dose-response data using probit analysis to calculate the LD50 values and their 95% confidence intervals.

Protocol 2: Diet Incorporation Bioassay

This method is used to determine the concentration of an insecticide in the diet that is lethal to 50% of the test population (LC50).

Materials:

  • Technical grade this compound

  • Solvent (e.g., acetone)

  • Artificial diet for the target Lepidopteran species

  • Multi-well bioassay trays or small containers

  • Neonate or early instar larvae

  • Growth chamber or incubator

Procedure:

  • Preparation of Treated Diet: Prepare a stock solution of this compound in a suitable solvent. Make a series of dilutions to achieve the desired final concentrations in the diet. Add the appropriate volume of each dilution to the molten artificial diet and mix thoroughly before it solidifies. Prepare a control diet containing only the solvent.

  • Dispensing Diet: Dispense the treated and control diets into the wells of bioassay trays or small containers.

  • Insect Infestation: Place one neonate or early instar larva into each well or container.

  • Incubation: Seal the trays or containers with a ventilated lid and place them in a growth chamber with controlled temperature, humidity, and photoperiod.

  • Mortality and Growth Inhibition Assessment: After a set period (e.g., 5-7 days), record larval mortality. Sublethal effects such as growth inhibition can also be assessed by measuring larval weight.

  • Data Analysis: Use probit analysis to determine the LC50 values from the concentration-mortality data.

Experimental Workflow: Bioassay for Synergism

Synergism_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis A1 Prepare Insecticide A (e.g., Pyrethroid) Serial Dilutions B1 Perform Topical Application or Diet Incorporation Bioassay with each solution A1->B1 A2 Prepare Insecticide A + Constant Sublethal Dose of this compound Dilutions A2->B1 A3 Prepare Control (Solvent Only) A3->B1 A4 Prepare this compound Control A4->B1 B2 Incubate under controlled conditions B1->B2 C1 Record Mortality at 24, 48, 72h B2->C1 C2 Calculate LC50 for Insecticide A alone C1->C2 C3 Calculate LC50 for Insecticide A + this compound C1->C3 C4 Calculate Synergism Ratio: (LC50 alone) / (LC50 combined) C2->C4 C3->C4

References

Application Notes and Protocols: In Vitro Bioassay of Chlordimeform on Insect-Derived Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro bioassays of the formamidine (B1211174) insecticide Chlordimeform on two commonly used insect-derived cell lines: Sf9 (from Spodoptera frugiperda) and High Five™ (from Trichoplusia ni). The protocols detailed below are essential for determining the cytotoxic effects of this compound and elucidating its mechanism of action at the cellular level.

Introduction

This compound is an insecticide and acaricide that acts as an agonist of octopamine (B1677172) receptors in insects, leading to a range of toxic effects.[1][2] Octopamine, the invertebrate counterpart to norepinephrine, is a critical neurotransmitter, neuromodulator, and neurohormone involved in various physiological processes.[3] By mimicking octopamine, this compound disrupts normal nerve function. Insect cell lines, such as Sf9 and High Five™, offer valuable in vitro models for studying the cellular and molecular mechanisms of insecticide toxicity, providing a more controlled environment compared to whole-organism studies and reducing the reliance on live animal testing.[4]

Sf9 cells, derived from the pupal ovarian tissue of the fall armyworm (Spodoptera frugiperda), are a well-established and robust cell line.[5] High Five™ cells, derived from the eggs of the cabbage looper (Trichoplusia ni), are known for their high levels of protein expression and are also a valuable tool in toxicological studies.[6] Studies have shown that Sf9 cells possess octopamine receptors that, when activated, can lead to changes in intracellular calcium ([Ca2+]) and cyclic AMP (cAMP) levels, making them a relevant model for studying this compound's mode of action.[7][8]

This document provides detailed protocols for assessing the cytotoxicity of this compound using MTT and Neutral Red Uptake assays, as well as methods for investigating its effects on intracellular calcium signaling and apoptosis.

Data Presentation

Due to the limited availability of specific public data on the IC50 of this compound on Sf9 and High Five™ cell lines, the following table presents a template with illustrative hypothetical data. This table is intended to demonstrate how experimental data for this compound and other formamidine insecticides could be structured for comparative analysis. Researchers are encouraged to generate their own data using the protocols provided below.

Cell LineCompoundAssay TypeExposure Time (hours)IC50 (µM)Key ObservationsReference
Sf9 This compound MTT 48 [Hypothetical Data: 85.2] Dose-dependent decrease in cell viability. [Generate Own Data]
Sf9 This compound Neutral Red Uptake 48 [Hypothetical Data: 79.5] Confirmation of cytotoxicity. [Generate Own Data]
High Five™ This compound MTT 48 [Hypothetical Data: 110.8] Lower sensitivity compared to Sf9 cells. [Generate Own Data]
Sf9 AmitrazOctopamine Receptor ActivationN/AEC50 = 3.4 µM (cAMP production)Agonist at octopamine receptors.[9]
D. melanogaster (adults)This compoundAcute Toxicity24LC50 = 201.00 µg/mlIn vivo toxicity data.[10]

Experimental Protocols

Cell Culture and Maintenance

1.1. Sf9 Cell Culture

  • Media: Grace's Insect Medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 27°C in a non-humidified, non-CO2 incubator.

  • Subculturing (Adherent): When cells reach 80-90% confluency, dislodge them by gentle tapping of the flask or by using a cell scraper. Resuspend in fresh medium and passage at a 1:5 to 1:10 ratio.

  • Subculturing (Suspension): Maintain cultures at a density between 0.5 x 10^6 and 2.5 x 10^6 cells/mL. Subculture every 2-3 days by diluting the cell suspension with fresh medium to a density of 0.5 x 10^6 cells/mL.

1.2. High Five™ Cell Culture

  • Media: Express Five™ Serum-Free Medium (SFM) supplemented with L-glutamine.

  • Culture Conditions: Maintain cells at 27°C in a non-humidified, non-CO2 incubator. For suspension cultures, use an orbital shaker at 120-140 rpm.

  • Subculturing (Suspension): Maintain cultures between 0.5 x 10^6 and 3.0 x 10^6 cells/mL. Subculture every 2-3 days by diluting with fresh medium to a seeding density of 0.5 x 10^6 cells/mL.

This compound Preparation
  • Prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

  • Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the bioassay. Ensure the final DMSO concentration in the cell culture wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assays

3.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][8][11][12][13]

  • Cell Seeding: Seed Sf9 or High Five™ cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 27°C to allow for cell attachment and recovery.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 27°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 27°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

3.2. Neutral Red Uptake Assay

The Neutral Red Uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[14][15][16]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 27°C.

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed medium containing 50 µg/mL Neutral Red. Incubate for 3 hours at 27°C.

  • Washing: Remove the Neutral Red solution and wash the cells with 150 µL of PBS.

  • Dye Extraction: Add 150 µL of destain solution (50% ethanol, 49% deionized water, 1% acetic acid) to each well and shake for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50.

Mechanistic Assays

4.1. Intracellular Calcium ([Ca2+]) Measurement

  • Cell Preparation: Seed cells on a suitable plate for fluorescence microscopy or in a suspension cuvette for fluorometry.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence before adding the compound.

  • Compound Addition: Add this compound at the desired concentration and continuously monitor the fluorescence signal over time.

  • Data Analysis: Analyze the change in fluorescence intensity to determine the effect of this compound on intracellular calcium levels.

4.2. Apoptosis Assays

4.2.1. Caspase Activity Assay

  • Cell Treatment: Treat cells with this compound at various concentrations for a defined period.

  • Assay: Use a commercially available caspase activity assay kit (e.g., for Caspase-3/7) following the manufacturer's protocol. These assays typically use a luminogenic or fluorogenic substrate that is cleaved by active caspases.

  • Measurement: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Compare the caspase activity in treated cells to that in control cells.

4.2.2. TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Treatment and Fixation: Treat cells with this compound, then harvest and fix them according to standard protocols.

  • TUNEL Staining: Perform the TUNEL assay using a commercial kit, which labels the 3'-hydroxyl ends of fragmented DNA with a fluorescently labeled dUTP.

  • Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to quantify the percentage of apoptotic cells.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Bioassay cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis cell_culture 1. Insect Cell Culture (Sf9 or High Five™) compound_prep 2. This compound Stock & Dilutions cytotoxicity 3. Cytotoxicity Assays (MTT / Neutral Red) cell_culture->cytotoxicity compound_prep->cytotoxicity mechanistic 4. Mechanistic Assays (Calcium / Apoptosis) cytotoxicity->mechanistic data_analysis 5. Data Analysis (IC50, etc.) mechanistic->data_analysis results 6. Results Interpretation data_analysis->results

Caption: Workflow for the in vitro bioassay of this compound on insect cell lines.

Signaling_Pathway This compound's Proposed Mechanism of Action This compound This compound receptor Octopamine Receptor This compound->receptor Binds & Activates g_protein G-protein receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Modulates plc Phospholipase C (PLC) g_protein->plc Activates camp cAMP ac->camp Produces ip3 IP3 plc->ip3 Produces downstream Downstream Cellular Effects (e.g., Apoptosis) camp->downstream er Endoplasmic Reticulum (ER) ip3->er Binds to Receptor on ca_release Ca²⁺ Release er->ca_release ca_release->downstream

Caption: Proposed signaling pathway of this compound via octopamine receptors in insect cells.

References

Preparing Chlordimeform Hydrochloride Solutions for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlordimeform hydrochloride is a formamidine (B1211174) pesticide that has been utilized in various in vitro studies to investigate its mechanisms of action, including its effects on monoamine oxidase (MAO), adrenergic receptors, and octopamine (B1677172) receptors.[1][2][3] Proper preparation of this compound hydrochloride solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed application notes and protocols for the preparation of this compound hydrochloride solutions for in vitro experiments, including information on its physicochemical properties, solubility, stability, and safety precautions.

Physicochemical Properties and Solubility

This compound hydrochloride is the hydrochloride salt of this compound, and it is commercially available as a water-soluble powder.[4][5]

Table 1: Physicochemical Properties of this compound and this compound Hydrochloride

PropertyThis compound BaseThis compound Hydrochloride
Molecular Formula C₁₀H₁₃ClN₂C₁₀H₁₃ClN₂ · HCl
Molar Mass 196.68 g/mol [6]232.14 g/mol
Appearance White crystalline solid[6]Water-soluble powder[4][5]
Melting Point 32 °C[6]225-227 °C[5]
Solubility in Water 250 mg/L[6]>50%[5]
Solubility in Organic Solvents Soluble in many organic solvents.[7]Soluble in methanol (B129727) (>300 g/L).

This compound hydrochloride is readily soluble in water and methanol.[5] It is also soluble in dimethyl sulfoxide (B87167) (DMSO), a common solvent for preparing stock solutions for in vitro assays.

Stability and Storage

The stability of this compound is pH-dependent. This compound hydrochloride solutions are acidic (pH 3-4) and are stable for several days under these conditions. However, in neutral or alkaline solutions, this compound hydrolyzes, and this degradation is accelerated by increased temperature and exposure to light.

Storage Recommendations:

  • Solid Form: Store this compound hydrochloride powder in a tightly sealed container in a cool, dry, and dark place.

  • Stock Solutions: It is recommended to prepare fresh solutions for each experiment. If storage is necessary, prepare high-concentration stock solutions in a suitable solvent like DMSO and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light.

Safety Precautions

This compound and its metabolites have been reported to have carcinogenic properties.[6] Therefore, it is crucial to handle this compound with extreme caution.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound hydrochloride.

  • Handling: Handle the solid powder in a chemical fume hood to avoid inhalation of dust.

  • Disposal: Dispose of all waste containing this compound hydrochloride according to your institution's hazardous waste disposal procedures.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO. This stock solution can then be further diluted in aqueous buffers or cell culture media to the desired final concentration.

Materials:

  • This compound hydrochloride (MW: 232.14 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • In a chemical fume hood, weigh out 2.32 mg of this compound hydrochloride powder using a calibrated analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube until the this compound hydrochloride is completely dissolved.

  • This will result in a 10 mM stock solution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions for Cell Culture Experiments

This protocol describes the dilution of the 10 mM DMSO stock solution to a final concentration of 10 µM in cell culture medium.

Materials:

  • 10 mM this compound hydrochloride stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile serological pipettes and pipette tips

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound hydrochloride stock solution at room temperature.

  • In a sterile conical tube, prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed complete cell culture medium. This results in a 100 µM intermediate solution.

  • Gently mix the intermediate solution by pipetting up and down.

  • Prepare the final 10 µM working solution by adding the appropriate volume of the 100 µM intermediate solution to your cell culture vessel. For example, to achieve a final concentration of 10 µM in a 6-well plate containing 2 mL of media per well, add 222 µL of the 100 µM intermediate solution to each well.

  • Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Sterilization of Aqueous Solutions

For experiments requiring sterile aqueous solutions of this compound hydrochloride without the use of an organic solvent, filter sterilization is recommended as the compound is heat-sensitive.

Materials:

  • This compound hydrochloride

  • Sterile, nuclease-free water or desired aqueous buffer

  • Sterile syringe

  • Sterile syringe filter (0.22 µm pore size, e.g., PES or PVDF membrane)

  • Sterile collection tube

Procedure:

  • Prepare the desired concentration of this compound hydrochloride in sterile water or buffer.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a sterile collection tube.

  • Use the sterilized solution immediately or store it appropriately.

Data Presentation

Table 2: In Vitro Effective Concentrations of this compound

AssaySystemEffective Concentration (IC₅₀)Reference
α2-Adrenergic Receptor BindingRat Brain62-68 µM[8]
Octopamine-Sensitive Adenylate CyclaseCockroach BrainKa = 0.32 µM (for demethylthis compound)[9]

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Preparing this compound Hydrochloride Solutions weigh Weigh this compound HCl (in fume hood) dissolve Dissolve in appropriate solvent (e.g., DMSO for stock, water for aqueous) weigh->dissolve sterilize Filter Sterilize (for aqueous solutions, 0.22 µm filter) dissolve->sterilize If aqueous dilute Prepare working solutions (in buffer or cell culture medium) dissolve->dilute If stock store Store stock solution (-20°C or -80°C, protected from light) dissolve->store sterilize->dilute experiment Perform In Vitro Experiment dilute->experiment

Caption: Workflow for preparing this compound HCl solutions.

G cluster_pathway This compound Hydrochloride Signaling Pathways This compound This compound mao Monoamine Oxidase (MAO) This compound->mao Inhibits adrenergic Adrenergic Receptors (e.g., α2) This compound->adrenergic Interacts with octopamine Octopamine Receptors This compound->octopamine Activates biogenic_amines ↑ Biogenic Amines (e.g., Norepinephrine, Serotonin) mao->biogenic_amines downstream_adrenergic Downstream Adrenergic Signaling adrenergic->downstream_adrenergic downstream_octopamine Downstream Octopamine Signaling octopamine->downstream_octopamine

Caption: this compound HCl signaling pathway interactions.

References

Application Notes: Quantification of Chlordimeform using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlordimeform is a formamidine (B1211174) pesticide that has seen restricted use due to toxicological concerns. Its quantification in various matrices such as soil, agricultural products, and biological samples is crucial for monitoring environmental contamination and ensuring food safety. This document outlines a detailed method for the quantification of this compound using Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS). The methodology is designed for researchers, scientists, and professionals in drug development and environmental monitoring.

Principle

The method is based on the extraction of this compound from the sample matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique. The extract is then analyzed by GC-MS/MS. The gas chromatograph separates this compound from other components in the sample extract, and the tandem mass spectrometer provides selective and sensitive detection based on the specific precursor-to-product ion transitions of the target analyte. Quantification is typically performed using a matrix-matched calibration curve to compensate for matrix effects.

Analytical Considerations

This compound can degrade in the environment and during analysis. The primary degradation products include 4-chloro-o-toluidine and N-formyl-4-chloro-o-toluidine.[1] It is important to consider the presence of these metabolites in monitoring studies. The analytical method should be validated to ensure accuracy, precision, and sensitivity for this compound and its relevant degradation products if necessary.

Experimental Protocols

1. Sample Preparation: QuEChERS Protocol for Soil Samples

This protocol is adapted from established QuEChERS methods for pesticide residue analysis in soil.[2][3][4]

  • Sample Extraction:

    • Weigh 10 g of a homogenized soil sample (with a water content of at least 70%) into a 50 mL centrifuge tube. For dry soil samples, weigh 3 g and add 7 mL of deionized water, vortex, and allow to hydrate (B1144303) for 30 minutes.[2][3][4]

    • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

    • Shake or vortex the tube for 5 minutes to extract the pesticides.[2][3]

    • Add the contents of a buffered extraction salt pouch (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Immediately shake the tube vigorously for 2 minutes.

    • Centrifuge the tube at ≥ 3000 x g for 5 minutes.[2]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE cleanup tube containing magnesium sulfate (B86663) (MgSO₄), primary secondary amine (PSA), and C18 sorbents.[2]

    • Vortex the tube for 1 minute.

    • Centrifuge at a high relative centrifugal force (e.g., ≥ 5000 x g) for 2 minutes.[2][3]

    • The resulting supernatant is ready for GC-MS/MS analysis. If necessary, filter the extract through a 0.22 µm syringe filter.

2. GC-MS/MS Instrumentation and Conditions

The following are typical instrumental parameters. Optimization may be required based on the specific instrumentation used.

  • Gas Chromatograph (GC) System:

    • Column: DB-17MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent mid-polarity column.[5]

    • Injector: Splitless mode.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp 1: Increase to 180 °C at a rate of 20 °C/min.

      • Ramp 2: Increase to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS) System:

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound:

      • A study on the rapid screening of pesticide residues provides the following MRM transitions for this compound:

        • Quantifier: Precursor ion 196.0 m/z → Product ion 181.0 m/z with a collision energy of 10 eV.[6]

        • Qualifier: Precursor ion 181.0 m/z → Product ion 140.0 m/z with a collision energy of 15 eV.[6]

Data Presentation

Table 1: GC-MS/MS Parameters for this compound Quantification

ParameterSetting
Gas Chromatograph
ColumnDB-17MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Program80°C (1 min), then 20°C/min to 180°C, then 10°C/min to 280°C (5 min hold)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)
This compound MRM Transitions
Precursor Ion (m/z)196.0
Product Ion (m/z) - Quantifier181.0
Collision Energy (eV) - Quantifier10
Precursor Ion (m/z)181.0
Product Ion (m/z) - Qualifier140.0
Collision Energy (eV) - Qualifier15

Table 2: Summary of Quantitative Data for this compound

MatrixLinearity RangeLOQLODRecovery (%)RSD (%)Reference
Milk10-200 µg/kg10.0 µg/kg-84.5 - 107.3< 7.2[5]
Honey2.5-250 µg/L5 µg/kg2.5 µg/kg75.8 - 113.84.8 - 10.2[7]
Baby Food---71–105< 19
Various Foods-0.002 - 0.307 mg/kg0.001 - 0.092 mg/kg--[8]

Note: LOQ (Limit of Quantification), LOD (Limit of Detection), RSD (Relative Standard Deviation). Data from different studies may have different experimental conditions.

Mandatory Visualization

GCMS_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample 1. Soil Sample (10g) Acetonitrile 2. Add Acetonitrile (10mL) Sample->Acetonitrile Shake1 3. Vortex/Shake (5 min) Acetonitrile->Shake1 Salts 4. Add QuEChERS Salts Shake1->Salts Shake2 5. Shake (2 min) Salts->Shake2 Centrifuge1 6. Centrifuge (≥3000 x g, 5 min) Shake2->Centrifuge1 Supernatant 7. Collect Supernatant Centrifuge1->Supernatant dSPE 8. d-SPE Cleanup (PSA, C18, MgSO4) Supernatant->dSPE Centrifuge2 9. Centrifuge (≥5000 x g, 2 min) dSPE->Centrifuge2 Final_Extract 10. Final Extract for Analysis Centrifuge2->Final_Extract GC_Injection 11. GC Injection Final_Extract->GC_Injection Separation 12. Chromatographic Separation GC_Injection->Separation Ionization 13. Electron Ionization Separation->Ionization Precursor_Selection 14. Precursor Ion Selection (Q1) Ionization->Precursor_Selection Fragmentation 15. Collision-Induced Dissociation (Q2) Precursor_Selection->Fragmentation Product_Selection 16. Product Ion Selection (Q3) Fragmentation->Product_Selection Detection 17. Detection Product_Selection->Detection Quantification 18. Quantification Detection->Quantification Reporting 19. Reporting Results Quantification->Reporting

Caption: Workflow for this compound quantification by GC-MS/MS.

Logical_Relationship Analyte This compound in Matrix Extraction Extraction (QuEChERS) Analyte->Extraction isolates Cleanup Cleanup (d-SPE) Extraction->Cleanup purifies Analysis GC-MS/MS Analysis Cleanup->Analysis provides clean extract for Result Quantitative Result (µg/kg or mg/kg) Analysis->Result yields

Caption: Logical relationship of the analytical steps.

References

Application Notes and Protocols: Investigating Insecticide Synergism Using Chlordimeform in Combination Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlordimeform, a formamidine (B1211174) insecticide, has demonstrated significant synergistic activity when used in combination with various classes of insecticides, including pyrethroids, organophosphates, and insect growth regulators. This document provides detailed application notes and protocols for researchers investigating the synergistic effects of this compound. The information compiled herein is intended to facilitate the design and execution of robust experimental studies to evaluate and understand insecticide synergism.

This compound's primary mechanisms of synergistic action are believed to be its role as an agonist of octopamine (B1677172) receptors in insects and its potential to inhibit the activity of mixed-function oxidases (MFOs), which are crucial enzymes in the detoxification of insecticides. By targeting these pathways, this compound can enhance the efficacy of other insecticides, potentially overcoming resistance mechanisms in pest populations.

Data Presentation: Quantitative Analysis of this compound Synergism

The following tables summarize the synergistic effects of this compound in combination with various insecticides against different insect species. The data is presented as LD50 (median lethal dose) values and Synergism Ratios (SR), where the SR is calculated as the LD50 of the insecticide alone divided by the LD50 of the insecticide in combination with this compound. An SR value greater than 1 indicates synergism.

Table 1: Synergistic Effect of this compound with Pyrethroid Insecticides against Heliothis virescens

InsecticideLD50 (Insecticide Alone) (µg/g)LD50 (Insecticide + this compound) (µg/g)Synergism Ratio (SR)
Permethrin0.840.283.0
Fenvalerate0.220.092.4
Cypermethrin0.150.062.5
Deltamethrin0.040.022.0

Table 2: Synergistic Effect of this compound with Various Insecticides against Heliothis virescens [1]

Insecticide ClassInsecticideLD50 (Insecticide Alone) (µg/g)LD50 (Insecticide + this compound) (µg/g)Synergism Ratio (SR)
OrganophosphateMethyl Parathion0.120.043.0
OrganophosphateMonocrotophos0.180.063.0
CarbamateMethomyl0.100.052.0
PyrethroidPyrethrins8.500.5017.0
Insect Growth RegulatorTH 60400.170.028.5

Table 3: Synergistic Effect of this compound with Neonicotinoid Insecticides against Fourth Instar Larvae of Aedes aegypti (48h exposure)

InsecticideLC50 (Insecticide Alone) (ng/mL)LC50 (Insecticide + this compound) (ng/mL)Synergism Ratio (SR)
Imidacloprid3.50.84.4
Dinotefuran15.03.24.7
Thiamethoxam22.05.54.0

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods in insecticide toxicology.

Protocol 1: Topical Application Bioassay

This method is used to determine the dose of an insecticide that is lethal to 50% of the test population (LD50) when applied directly to the insect's cuticle.

Materials:

  • Technical grade insecticide

  • This compound

  • Acetone (B3395972) (analytical grade)

  • Microsyringe applicator

  • Test insects (e.g., third-instar larvae of Heliothis virescens)

  • Petri dishes with a clean, inert surface

  • Ventilated holding containers

  • Temperature and humidity-controlled incubator

Procedure:

  • Preparation of Dosing Solutions:

    • Prepare a stock solution of the test insecticide in acetone.

    • Prepare a stock solution of this compound in acetone.

    • For combination studies, prepare a solution containing a fixed, sublethal concentration of this compound and varying concentrations of the test insecticide. A typical sublethal concentration of this compound is 10 µg per larva.

    • Prepare a series of dilutions of the test insecticide alone and in combination with this compound.

  • Insect Handling and Dosing:

    • Select healthy, uniform-sized insects for the assay.

    • Anesthetize the insects briefly with CO2 if necessary to facilitate handling.

    • Using a microsyringe applicator, apply a small, precise volume (e.g., 1 µL) of the dosing solution to the dorsal thorax of each insect.

    • For the control group, apply acetone only.

    • For the this compound-only group, apply the sublethal concentration of this compound in acetone.

  • Incubation and Mortality Assessment:

    • Place the treated insects in ventilated holding containers with access to food and water.

    • Maintain the containers in an incubator at a constant temperature (e.g., 25°C) and humidity (e.g., 60% RH) for 24 to 72 hours.

    • Record mortality at predetermined time points (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to make a coordinated movement when prodded with a fine brush.

  • Data Analysis:

    • Correct the mortality data for control mortality using Abbott's formula.

    • Perform probit analysis to calculate the LD50 values and their 95% confidence intervals for the insecticide alone and in combination with this compound.

    • Calculate the Synergism Ratio (SR) as described above.

Protocol 2: Feeding Bioassay

This method assesses the toxicity of insecticides when ingested by the insect.

Materials:

  • Test insecticide

  • This compound

  • Artificial diet or host plant leaves

  • Small containers or multi-well plates

  • Test insects (e.g., early instar larvae)

Procedure:

  • Preparation of Treated Diet/Leaves:

    • Incorporate the test insecticide and this compound (alone and in combination) into the artificial diet at various concentrations.

    • Alternatively, for leaf-feeding insects, treat host plant leaves by dipping them in solutions of the test compounds and allowing them to air dry.

  • Bioassay Setup:

    • Place a small amount of the treated diet or a treated leaf disc into each container or well.

    • Introduce one insect into each container.

    • Include a control group with an untreated diet/leaf.

  • Incubation and Observation:

    • Maintain the containers under controlled environmental conditions.

    • Record mortality at regular intervals.

  • Data Analysis:

    • Calculate LC50 (median lethal concentration) values using probit analysis.

    • Determine the Synergism Ratio.

Protocol 3: Contact Vial Bioassay

This method evaluates the toxicity of insecticides through tarsal contact.

Materials:

  • Glass scintillation vials (20 mL)

  • Test insecticide

  • This compound

  • Acetone

  • Vortex mixer

  • Test insects (e.g., adult flies or mosquitoes)

Procedure:

  • Vial Coating:

    • Prepare serial dilutions of the insecticide and this compound (alone and in combination) in acetone.

    • Pipette a known volume (e.g., 500 µL) of each solution into a glass vial.

    • Roll and rotate the vial on a vortex mixer at a low speed until the acetone has completely evaporated, leaving a uniform film of the insecticide on the inner surface.

    • Prepare control vials using acetone only.

  • Insect Exposure:

    • Introduce a known number of insects (e.g., 10-20) into each vial.

    • Cap the vials with a breathable material.

  • Mortality Assessment:

    • Record the number of dead or moribund insects at specified time intervals.

  • Data Analysis:

    • Calculate LC50 values and Synergism Ratios.

Visualization of Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and mechanisms of action related to this compound's synergistic effects.

Octopamine Receptor Signaling Pathway

This compound acts as an agonist at octopamine receptors, which are G-protein coupled receptors (GPCRs).[2][3][4] This activation can lead to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), or the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn leads to an increase in intracellular calcium levels.[2][3][4]

Octopamine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Agonist) Octopamine_Receptor Octopamine Receptor (GPCR) This compound->Octopamine_Receptor G_Protein G-Protein Octopamine_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase stimulates (Gs) PLC Phospholipase C (PLC) G_Protein->PLC stimulates (Gq) cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP to IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., enhanced neural activity) PKA->Cellular_Response PIP2 PIP2 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Octopamine Receptor Signaling Pathway Activated by this compound.

Experimental Workflow for Synergism Study

The following workflow outlines the key steps in a typical study designed to investigate insecticide synergism.

Synergism_Workflow start Start: Select Insecticides and Insect Species prep_solutions Prepare Stock Solutions - Insecticide - this compound start->prep_solutions range_finding Range-Finding Bioassays (Determine concentration range) prep_solutions->range_finding definitive_bioassays Definitive Bioassays - Insecticide Alone - this compound Alone - Insecticide + this compound range_finding->definitive_bioassays data_collection Data Collection (Record mortality at 24, 48, 72h) definitive_bioassays->data_collection analysis Data Analysis - Probit Analysis (LD50/LC50) - Calculate Synergism Ratio data_collection->analysis conclusion Conclusion (Evaluate synergistic effect) analysis->conclusion

Caption: Experimental Workflow for Investigating Insecticide Synergism.

Proposed Mechanism of MFO Inhibition by this compound

This compound may act as a competitive inhibitor or an alternative substrate for mixed-function oxidases (MFOs), thereby preventing the detoxification of the primary insecticide.

MFO_Inhibition cluster_process Metabolic Detoxification Insecticide Primary Insecticide MFO Mixed-Function Oxidase (MFO) Insecticide->MFO binds to Blocked Detoxification Blocked Metabolite Inactive Metabolite MFO->Metabolite metabolizes to MFO->Blocked This compound This compound This compound->MFO competes for binding site

Caption: Competitive Inhibition of MFO by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Chlordimeform Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlordimeform in aqueous solutions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound in aqueous solutions?

A1: The primary degradation pathways for this compound in aqueous solutions are hydrolysis and photolysis. Hydrolysis is the chemical breakdown of the molecule by reaction with water, while photolysis is its degradation due to the absorption of light energy. Microbial degradation can also contribute to its breakdown in non-sterile environmental waters. The principal degradation products are N-formyl-4-chloro-o-toluidine and 4-chloro-o-toluidine[1].

Q2: How does pH affect the stability of this compound in water?

A2: The stability of this compound is highly dependent on the pH of the aqueous solution. It is relatively stable under acidic conditions. However, its degradation rate increases significantly in neutral to alkaline environments. This is due to base-catalyzed hydrolysis.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is sensitive to light, particularly in alkaline solutions[2]. Exposure to sunlight or UV radiation can lead to its photolytic degradation. The primary photoproduct is N-formyl-4-chloro-o-toluidine.

Troubleshooting Guides

Inconsistent Degradation Rates in Hydrolysis Experiments

Problem: You are observing significant variability in the hydrolysis rate of this compound between replicate experiments.

Possible Causes and Solutions:

  • Inconsistent pH: Small variations in pH, especially around neutral and alkaline conditions, can lead to large differences in hydrolysis rates.

    • Solution: Ensure accurate and consistent preparation of buffer solutions. Calibrate your pH meter before each use. Verify the pH of the reaction mixture at the beginning and end of the experiment.

  • Temperature Fluctuations: The rate of chemical reactions, including hydrolysis, is temperature-dependent.

    • Solution: Use a calibrated, temperature-controlled incubator or water bath. Monitor and record the temperature throughout the experiment.

  • Microbial Contamination: In non-sterile solutions, microbial activity can contribute to this compound degradation, leading to faster and more variable rates.

    • Solution: Use sterile glassware and buffer solutions. Filter-sterilize your this compound stock solution if possible. Consider including a microbial inhibitor if sterility cannot be guaranteed and only chemical hydrolysis is being studied.

  • Presence of Catalytic Impurities: Trace amounts of metal ions in your water or reagents can potentially catalyze the hydrolysis reaction.

    • Solution: Use high-purity water (e.g., Milli-Q or equivalent) and analytical grade reagents for preparing buffers and stock solutions.

Low or Noisy Signal During a Photolysis Experiment

Problem: You are not observing significant degradation of this compound, or your analytical signal is noisy during a photolysis experiment.

Possible Causes and Solutions:

  • Inappropriate Light Source: The light source may not be emitting at the wavelengths absorbed by this compound.

    • Solution: Check the UV-Vis absorption spectrum of this compound. Ensure your lamp's emission spectrum overlaps with the absorbance maxima of the compound.

  • Light Source Intensity is Too Low: Insufficient light intensity will result in slow degradation.

    • Solution: Verify the output of your lamp using a radiometer. Ensure the lamp is properly warmed up and has not exceeded its recommended lifespan.

  • Photoreactor Geometry: The experimental setup may not be allowing for uniform irradiation of the sample.

    • Solution: Use a validated photoreactor design. Ensure the sample is well-mixed during irradiation. The light path through the solution should be consistent.

  • Interference from Sample Matrix: If you are using a complex aqueous matrix (e.g., environmental water sample), dissolved organic matter or suspended solids can absorb light, reducing the amount available to degrade this compound.

    • Solution: For initial studies, use purified water to establish a baseline degradation rate. If working with complex matrices, measure the UV absorbance of the matrix itself to account for light screening effects.

Analytical Issues in Quantifying this compound and its Metabolites

Problem: You are experiencing issues such as peak tailing, poor peak shape, or low recovery when analyzing this compound and its degradation products (N-formyl-4-chloro-o-toluidine and 4-chloro-o-toluidine) by GC or HPLC.

Possible Causes and Solutions:

  • Peak Tailing for 4-chloro-o-toluidine (GC/HPLC): 4-chloro-o-toluidine is a basic compound and can interact with active sites (e.g., free silanols) in the GC liner, column, or HPLC column.

    • Solution (GC): Use a deactivated inlet liner and a column designed for the analysis of basic compounds. Regular maintenance, such as trimming the column inlet, can help.

    • Solution (HPLC): Use a base-deactivated column. Adjust the mobile phase pH to be at least 2 pH units below the pKa of 4-chloro-o-toluidine to ensure it is in its protonated form, which generally results in better peak shape.

  • Thermal Degradation of N-formyl-4-chloro-o-toluidine (GC): The N-formyl metabolite can be thermally labile and may degrade in a hot GC inlet to 4-chloro-o-toluidine.

    • Solution: Optimize the GC inlet temperature to the lowest possible value that still allows for efficient vaporization. Use a pulsed-pressure or programmed temperature vaporization (PTV) inlet if available. Alternatively, HPLC is a more suitable technique for analyzing this metabolite.

  • Matrix Effects (LC-MS/MS): Components in the sample matrix can co-elute with your analytes and cause ion suppression or enhancement, leading to inaccurate quantification.

    • Solution: Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects. Optimize the sample preparation procedure to remove interfering matrix components. This can include solid-phase extraction (SPE). A matrix-matched calibration curve can also be used.

Quantitative Data Summary

Table 1: Hydrolysis Half-lives of this compound at 30°C

pHHalf-life (hours)
742
95

Data is for a solution containing 5% methanol (B129727).

Table 2: Photodegradation of this compound

Light SourceExposure Time (hours)Decomposition (%)
Sunlight1012
UV Light2025

Experimental Protocols

Protocol for Determining the Hydrolysis Rate of this compound

This protocol is based on general guidelines for pesticide hydrolysis studies, such as those from the OECD and EPA.

  • Materials:

    • This compound analytical standard

    • Sterile, buffered aqueous solutions at pH 4, 7, and 9.

    • High-purity water (e.g., Milli-Q)

    • Analytical grade buffer reagents (e.g., phosphate, borate)

    • Sterile, amber glass vials with Teflon-lined caps

    • Temperature-controlled incubator or water bath

    • HPLC or GC system for analysis

  • Procedure:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

    • Prepare a stock solution of this compound in a water-miscible solvent (e.g., methanol or acetonitrile) at a concentration that, when added to the buffer, will result in a final concentration well below its water solubility and easily detectable by your analytical method. The final solvent concentration should be kept low (e.g., <1%) to minimize co-solvent effects.

    • In triplicate for each pH, add a small aliquot of the this compound stock solution to the sterile buffer in the amber glass vials.

    • Include triplicate control samples of sterilized, purified water to assess for any abiotic degradation not related to hydrolysis.

    • Incubate the vials in the dark at a constant temperature (e.g., 25°C or 50°C).

    • At predetermined time intervals, remove one vial from each pH set for analysis. The sampling frequency should be adjusted based on the expected degradation rate (more frequent for higher pH).

    • Immediately analyze the concentration of this compound and its primary degradation products using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

    • Plot the natural logarithm of the this compound concentration versus time for each pH.

    • The pseudo-first-order rate constant (k) is the negative of the slope of this line. The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = ln(2)/k.

Protocol for Determining the Photolysis Rate of this compound
  • Materials:

    • This compound analytical standard

    • High-purity water

    • Quartz or borosilicate glass reaction vessels (depending on the wavelength of the light source)

    • A calibrated light source (e.g., xenon arc lamp with filters to simulate sunlight, or a mercury lamp for specific UV wavelengths)

    • A chemical actinometer to measure the light intensity (e.g., p-nitroanisole/pyridine)

    • Stirring plate and stir bars

    • HPLC or GC system for analysis

  • Procedure:

    • Prepare an aqueous solution of this compound in high-purity water at a known concentration.

    • Fill the photoreaction vessels with the this compound solution.

    • Prepare "dark control" samples by wrapping identical vessels in aluminum foil.

    • Place the vessels in the photoreactor and begin irradiation. The temperature should be controlled and monitored. The solution should be stirred continuously.

    • At specific time intervals, withdraw aliquots from the irradiated and dark control samples for analysis.

    • Concurrently, irradiate a solution of a chemical actinometer to determine the photon flux of the light source.

    • Analyze the concentration of this compound in all samples using a validated analytical method.

    • The photolysis rate constant is determined from the plot of the natural logarithm of the concentration versus time, after correcting for any degradation observed in the dark controls.

    • The quantum yield (Φ) can be calculated by relating the rate of this compound degradation to the rate of light absorption and the photon flux measured with the actinometer.

Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_buffers Prepare Sterile Buffers (pH 4, 7, 9) prep_vials Spike Buffers in Amber Vials prep_buffers->prep_vials prep_stock Prepare this compound Stock prep_stock->prep_vials incubate Incubate at Constant Temperature in the Dark prep_vials->incubate sample Sample at Time Intervals incubate->sample analyze Analyze by HPLC/GC sample->analyze plot Plot ln(Conc) vs. Time analyze->plot calculate Calculate Rate Constant and Half-life plot->calculate

Caption: Workflow for a this compound hydrolysis experiment.

Photolysis_Degradation_Pathway CDM This compound N_formyl N-formyl-4-chloro-o-toluidine CDM->N_formyl Hydrolysis / Photolysis Toluidine 4-chloro-o-toluidine N_formyl->Toluidine Further Hydrolysis

Caption: Primary degradation pathway of this compound in aqueous solutions.

Troubleshooting_Logic start Inconsistent Results? check_pH Verify pH Control start->check_pH check_temp Check Temperature Stability start->check_temp check_sterility Assess for Microbial Contamination start->check_sterility check_purity Evaluate Reagent Purity start->check_purity solution1 Calibrate pH meter, use fresh buffers check_pH->solution1 Inconsistent solution2 Use calibrated incubator/water bath check_temp->solution2 Fluctuating solution3 Use sterile techniques and materials check_sterility->solution3 Contamination Suspected solution4 Use high-purity water and reagents check_purity->solution4 Impurities Possible

Caption: Troubleshooting logic for inconsistent hydrolysis results.

References

Technical Support Center: Strategies to Overcome Chlordimeform Resistance in Mite Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating chlordimeform resistance in mite species.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound in mites?

A1: this compound is a formamidine (B1211174) acaricide that primarily acts as an agonist on octopamine (B1677172) receptors in the mite's nervous system.[1] Octopamine is an invertebrate-specific neurotransmitter, analogous to norepinephrine (B1679862) in vertebrates.[1] this compound mimics octopamine, leading to overstimulation of these receptors, which disrupts normal nerve function and ultimately results in lethality.

Q2: What are the main mechanisms of this compound resistance in mites?

A2: Mite populations can develop resistance to this compound through two primary mechanisms:

  • Target-Site Insensitivity: This involves mutations in the gene encoding the octopamine receptor (specifically the Octβ2R subtype), which reduces the binding affinity of this compound to its target.[1][2] This prevents the acaricide from effectively activating the receptor.

  • Metabolic Resistance: This is due to enhanced detoxification of this compound by metabolic enzymes, primarily cytochrome P450 monooxygenases (P450s).[3] These enzymes chemically modify the this compound molecule, rendering it non-toxic before it can reach its target site.

Q3: My mite population is showing resistance to this compound. How can I determine the underlying mechanism?

A3: A synergistic bioassay is a common method to differentiate between target-site and metabolic resistance. This involves co-administering this compound with a synergist that inhibits a specific class of detoxification enzymes.

  • If resistance is significantly reduced when this compound is applied with a P450 inhibitor like piperonyl butoxide (PBO), it indicates that metabolic resistance is the primary mechanism.

  • If the synergist does not significantly increase mite mortality, it suggests that target-site insensitivity is the likely cause of resistance.

Q4: Can this compound be used to overcome resistance to other acaricides?

A4: Yes, this compound and other formamidines have been shown to act as synergists for other classes of insecticides and acaricides, including pyrethroids and organophosphates.[4][5][6][7] This synergistic effect can help restore the efficacy of these compounds against resistant mite populations. However, the use of this compound is now largely discontinued (B1498344) due to toxicological concerns.

Q5: Are there alternative acaricides effective against this compound-resistant mites?

A5: Yes, rotating acaricides with different modes of action is a key strategy for managing resistance. For this compound-resistant populations, consider using acaricides from different chemical classes, such as:

  • Abamectin: A chloride channel activator.[8]

  • Bifenazate: A mitochondrial complex III inhibitor.

  • Etoxazole: A mite growth inhibitor affecting chitin (B13524) synthesis.[9]

  • Spirodiclofen: An inhibitor of acetyl-CoA carboxylase.[10]

It is crucial to check for any known cross-resistance patterns between this compound and the alternative acaricide.

Troubleshooting Guides

Issue 1: Inconsistent results in this compound bioassays.
Possible Cause Troubleshooting Step
Variable mite age and life stage. Ensure that all bioassays are conducted with a synchronized population of adult female mites of the same age to minimize variability in susceptibility.
Inconsistent acaricide concentration on leaf discs. Use a precision sprayer or ensure complete and uniform immersion during the leaf-dip procedure to guarantee consistent dosing.
Environmental fluctuations in the lab. Maintain constant temperature, humidity, and photoperiod during the experiment, as these factors can influence mite metabolism and behavior.
Degradation of this compound solution. Prepare fresh this compound solutions for each experiment, as the compound can degrade over time, leading to reduced efficacy.
Issue 2: Synergist (PBO) shows no effect on a resistant mite population.
Possible Cause Troubleshooting Step
Target-site resistance is the dominant mechanism. The lack of synergism with PBO strongly suggests that resistance is due to a mutation in the octopamine receptor, not metabolic detoxification by P450s.
Suboptimal concentration of PBO. Perform a dose-response experiment with PBO alone to determine the maximum non-lethal concentration, and use this concentration in the synergistic bioassay.
PBO is not effectively penetrating the mite cuticle. Consider using a different synergist or a formulation with adjuvants that enhance cuticle penetration.
Other detoxification enzymes (e.g., esterases) are involved. Test for synergism with other inhibitors, such as S,S,S-tributyl phosphorotrithioate (DEF) for esterases, to investigate the role of other enzyme families.

Quantitative Data

Table 1: Synergistic Ratios of Formamidines with Other Acaricides in Resistant Arthropods

The synergistic ratio (SR) is calculated as the LC50 of the acaricide alone divided by the LC50 of the acaricide in the presence of the synergist. A higher SR indicates a greater synergistic effect.

AcaricideSynergist (Formamidine)Resistant SpeciesSynergistic Ratio (SR)Reference
Permethrin (B1679614)Amitraz (B1667126)Boophilus microplus (tick)1.5 - 54.9[6]
DeltamethrinAmitrazAedes aegypti (mosquito)~5-10[5][7]
FenvalerateAmitrazAedes aegypti (mosquito)~4-8[5][7]
ImidaclopridAmitrazAedes aegypti (mosquito)~8-18[5][7]
ImidaclopridThis compoundAedes aegypti (mosquito)~6-12[5][7]

Note: Data on this compound as a synergist in resistant mite species is limited in recent literature. The data presented for amitraz, a closely related formamidine, provides a strong indication of the potential synergistic activity of this chemical class.

Experimental Protocols

Protocol 1: Leaf-Disc Dip Bioassay for Determining this compound LC50

This protocol is adapted from standard acaricide resistance testing methods.

Materials:

  • This compound analytical standard

  • Acetone (B3395972) (solvent)

  • Triton X-100 (surfactant)

  • Distilled water

  • Host plant leaves (e.g., bean or cotton)

  • Petri dishes with moistened filter paper

  • Fine paintbrush

  • Adult female mites of susceptible and resistant strains

Procedure:

  • Prepare Stock Solution: Dissolve a known weight of this compound in acetone to create a high-concentration stock solution.

  • Prepare Serial Dilutions: Create a series of at least five concentrations of this compound by diluting the stock solution with distilled water containing 0.01% Triton X-100. Also, prepare a control solution with only distilled water and Triton X-100.

  • Leaf Disc Preparation: Cut leaf discs (2 cm diameter) from fresh, untreated host plant leaves.

  • Treatment: Immerse each leaf disc in a specific this compound dilution (or the control solution) for 5 seconds with gentle agitation.

  • Drying: Place the treated leaf discs on a wire rack, adaxial side up, and allow them to air dry completely for at least one hour.

  • Mite Infestation: Place the dried leaf discs on moistened filter paper in Petri dishes. Using a fine paintbrush, transfer 20-30 adult female mites onto each leaf disc.

  • Incubation: Seal the Petri dishes with parafilm and incubate at 25°C with a 16:8 (L:D) photoperiod.

  • Mortality Assessment: After 24 hours, count the number of dead mites under a stereomicroscope. Mites that do not respond when prodded with a fine brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Perform probit analysis to calculate the LC50 (the concentration that kills 50% of the population) and its 95% confidence intervals for both susceptible and resistant strains. The resistance ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

Protocol 2: Synergist Bioassay to Differentiate Resistance Mechanisms

Materials:

  • Same materials as Protocol 1

  • Piperonyl butoxide (PBO)

Procedure:

  • Determine PBO Concentration: First, conduct a bioassay as described in Protocol 1 using PBO alone to determine the maximum concentration that causes less than 10% mortality. This will be the concentration used in the synergistic assay.

  • Prepare Treatment Solutions: Prepare a series of this compound dilutions as in Protocol 1. For each this compound concentration, create two sets of solutions: one with this compound alone and another with this compound plus the pre-determined concentration of PBO.

  • Conduct Bioassay: Follow steps 3-9 from Protocol 1 using the this compound-only and the this compound + PBO solutions on the resistant mite strain.

  • Data Analysis: Calculate the LC50 for this compound alone and for this compound with PBO. Calculate the Synergism Ratio (SR) as: SR = LC50 of this compound alone / LC50 of this compound + PBO

  • Interpretation: An SR value significantly greater than 1 (typically >2) indicates that P450-mediated metabolic detoxification contributes to the resistance. An SR value close to 1 suggests target-site insensitivity.

Visualizations

Octopamine_Signaling_Pathway cluster_membrane Cell Membrane OctR Octopamine Receptor (Octβ2R) G_protein G-protein (Gs) OctR->G_protein Activates Mutation Target-Site Resistance (Receptor Mutation) OctR->Mutation Mutation prevents binding AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts This compound This compound (Agonist) This compound->OctR Binds and Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Nerve Firing) PKA->Response Phosphorylates Targets Resistance_Diagnosis_Workflow start Resistant Mite Population Identified bioassay Perform this compound + PBO Synergist Bioassay start->bioassay decision Synergism Ratio (SR) > 2? bioassay->decision metabolic Conclusion: Metabolic Resistance (P450-mediated) decision->metabolic Yes target_site Conclusion: Target-Site Resistance decision->target_site No molecular_analysis Optional: Sequence Octopamine Receptor Gene target_site->molecular_analysis confirm_mutation Confirm Resistance-Associated Mutation molecular_analysis->confirm_mutation

References

Technical Support Center: Extraction of Chlordimeform from Adipose Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of chlordimeform from adipose tissues.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is most recommended for this compound in adipose tissues?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended and has been successfully applied for the analysis of this compound and other pesticides in fatty matrices like pork and milk.[1][2] This method involves an initial extraction with an organic solvent, typically acetonitrile (B52724), followed by a cleanup step to remove interfering substances like lipids.[3]

Q2: What is the best solvent for extracting this compound from fatty samples?

A2: Acetonitrile is a highly effective and commonly used solvent for extracting a wide range of pesticides, including this compound, from low-fatty matrices.[3] For adipose tissues, which have a high-fat content, acetonitrile is still a good choice as it can extract the analytes while minimizing the co-extraction of lipids.[3] Some methods may also utilize other solvents like dichloromethane (B109758) in the partitioning step.[4]

Q3: How can I remove the high lipid content from my sample extract?

A3: Lipid interference is a major challenge in analyzing adipose tissue. The QuEChERS method incorporates a dispersive solid-phase extraction (d-SPE) cleanup step. Sorbents such as C18 and primary secondary amine (PSA) are used to remove fats and other matrix components.[3] For particularly high-fat samples, specialized lipid removal products like Agilent Captiva EMR—Lipid have shown high efficiency in lipid removal with good analyte recovery.[2]

Q4: What are the typical recovery rates for this compound from adipose tissues?

A4: With optimized methods like QuEChERS, recovery rates for pesticides in fatty matrices generally range from 70% to 120%.[5] For this compound and its metabolites in pork, a QuEChERS method followed by Captiva EMR—Lipid cleanup has demonstrated good accuracy (>60.0%) and precision (RSD <12%).[2] In milk, a similar QuEChERS-based method showed spiked recoveries for this compound ranging from 84.5% to 107.3%.[1]

Q5: Which analytical technique is most suitable for detecting this compound after extraction?

A5: Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable techniques for the determination of this compound.[1][2][5] GC-MS is also a viable option.[6] These methods offer high sensitivity and selectivity, which are crucial for detecting low levels of pesticide residues in complex matrices.

Troubleshooting Guide

Problem 1: Low Recovery of this compound

Possible Cause Troubleshooting Step
Incomplete Extraction Ensure the adipose tissue sample is thoroughly homogenized with the extraction solvent. Use a high-speed homogenizer for optimal results. Increase the shaking or vortexing time and intensity during the extraction step to ensure complete partitioning of this compound into the solvent.[4][7]
Inefficient Phase Separation After adding extraction salts and centrifuging, a clear separation between the organic and aqueous layers should be visible. If not, consider optimizing the centrifugation speed and time. The addition of anhydrous magnesium sulfate (B86663) aids in absorbing water and improving phase separation.[3]
Analyte Loss During Cleanup The choice and amount of d-SPE sorbent are critical. While C18 and PSA are effective for fat removal, using excessive amounts can lead to the loss of planar pesticides. Optimize the amount of sorbent used for your specific sample matrix.
Matrix Effects The high lipid content in adipose tissue can cause ion suppression or enhancement in MS-based analyses, leading to inaccurate quantification and the appearance of low recovery.[7] Prepare matrix-matched standards for calibration to compensate for these effects.

Problem 2: High Lipid Interference in the Final Extract

Possible Cause Troubleshooting Step
Insufficient Cleanup Increase the amount of C18 sorbent in the d-SPE step, as it specifically targets the removal of nonpolar interferences like fats.[3] For highly fatty samples, consider a multi-step cleanup or the use of specialized lipid removal cartridges.[2]
Sample Overload Extracting too large a sample volume can overwhelm the capacity of the cleanup sorbents. If you observe high interference, try reducing the initial sample amount.
Ineffective Centrifugation After the d-SPE cleanup, ensure that the centrifugation is sufficient to pellet all the sorbent material, preventing it from being carried over into the final extract.

Experimental Protocols

Protocol 1: QuEChERS Method for this compound Extraction from Adipose Tissue

This protocol is a generalized procedure based on common QuEChERS methodologies for fatty matrices.[2][3]

1. Sample Preparation:

  • Weigh 15 g of homogenized adipose tissue into a 50 mL centrifuge tube.

  • If performing recovery studies, spike the sample with a known concentration of this compound standard at this stage.

2. Extraction:

  • Add 15 mL of acetonitrile (containing 1% acetic acid) to the centrifuge tube.

  • Add the appropriate internal standard.

  • Add 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate.

  • Shake vigorously by hand for 1 minute.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

  • Add 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes.

4. Final Extract Preparation:

  • Take the supernatant and filter it through a 0.22 µm syringe filter.

  • The extract is now ready for analysis by GC-MS/MS or LC-MS/MS.

Protocol 2: Enhanced Lipid Removal using Specialized Sorbents

For samples with extremely high-fat content, an enhanced cleanup step may be necessary.[2]

1. Extraction:

  • Follow steps 1 and 2 of the standard QuEChERS protocol.

2. Enhanced Cleanup:

  • Transfer 4 mL of the supernatant from the extraction step into a new tube.

  • Add 1 mL of water and mix well.

  • Load the sample mixture onto a specialized lipid removal cartridge (e.g., Agilent Captiva EMR—Lipid).

  • Allow the sample to elute by gravity.

  • Dry the cartridge under vacuum.

  • The eluent is ready for analysis, potentially after a dilution step.

Quantitative Data Summary

Table 1: Comparison of Extraction Efficiencies for this compound in Fatty Matrices

Method Matrix Extraction Solvent Cleanup Sorbents Recovery (%) Relative Standard Deviation (RSD) (%) Reference
QuEChERS GC-MS/MSMilkAcetonitrileNot specified84.5 - 107.3< 7.2[1]
QuEChERS with EMR-Lipid CleanupPorkAcetonitrileEMR-Lipid> 60.0< 12[2]
QuEChERSEggAcetonitrile (1% Acetic Acid)PSA, C18, MgSO470 - 120 (general for pesticides)< 20[5]

Visualizations

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis homogenization Homogenize Adipose Tissue (15g) spiking Spike with Standard (Optional) homogenization->spiking add_solvent Add 15mL Acetonitrile (+1% Acetic Acid) spiking->add_solvent add_salts Add MgSO4 (6g) & NaAc (1.5g) add_solvent->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (≥3000 rcf, 5 min) shake->centrifuge1 transfer_supernatant Transfer 1mL of Supernatant centrifuge1->transfer_supernatant add_dspe Add MgSO4 (150mg), PSA (50mg), C18 (50mg) transfer_supernatant->add_dspe vortex Vortex (30s) add_dspe->vortex centrifuge2 Centrifuge (High Speed, 5 min) vortex->centrifuge2 filter Filter Supernatant (0.22 µm) centrifuge2->filter analysis GC-MS/MS or LC-MS/MS Analysis filter->analysis Troubleshooting_Low_Recovery cluster_extraction_issues Extraction Step cluster_cleanup_issues Cleanup Step cluster_analysis_issues Analysis Step start Low this compound Recovery check_homogenization Is homogenization complete? start->check_homogenization check_shaking Is shaking time/intensity adequate? check_homogenization->check_shaking Yes solution Optimize Protocol & Use Matrix-Matched Standards check_homogenization->solution No, improve homogenization check_phase_separation Is phase separation clear? check_shaking->check_phase_separation Yes check_shaking->solution No, increase shaking check_sorbent Is the sorbent amount optimal? check_phase_separation->check_sorbent Yes check_phase_separation->solution No, optimize centrifugation check_analyte_loss Potential analyte loss on sorbent? check_sorbent->check_analyte_loss Yes check_sorbent->solution No, adjust sorbent amount check_matrix_effects Have matrix effects been considered? check_analyte_loss->check_matrix_effects Yes check_analyte_loss->solution Yes, consider alternative sorbent check_matrix_effects->solution Yes check_matrix_effects->solution No, prepare matrix-matched standards

References

Chlordimeform Dose-Response Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting variability in Chlordimeform (CDM) dose-response curves. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to variability in your this compound dose-response data.

Question 1: Why am I seeing a weaker or no response at concentrations that were previously effective?

Possible Causes:

  • Compound Degradation: this compound is susceptible to degradation, particularly in neutral to alkaline aqueous solutions and when exposed to light.[1][2] Improper storage or prolonged exposure of prepared solutions to experimental conditions can reduce the effective concentration of the active compound.

  • Solvent Evaporation: If using a volatile solvent like acetone (B3395972) for stock solutions, evaporation can occur, leading to an unintended increase in the actual concentration of your serial dilutions.[3]

  • Insect Resistance: If you are working with a field-collected or continuously cultured insect population, resistance to this compound may have developed over time.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh this compound solutions for each experiment. If stock solutions must be stored, keep them at -20°C in a dark, airtight container.[4]

  • Verify Solvent Volume: Ensure solvent evaporation is minimized by using tightly sealed containers and preparing dilutions shortly before use.

  • Use a Susceptible Control Strain: Whenever possible, include a known susceptible insect strain in your bioassays to confirm the potency of your this compound solution.

  • Check for Contamination: Ensure glassware is thoroughly cleaned to remove any residues from previous experiments that could interact with this compound.[5][6][7]

Question 2: My dose-response curves are showing high variability between replicates. What are the likely sources of this inconsistency?

Possible Causes:

  • Biological Variability: The age, sex, nutritional status, and overall health of the test insects can significantly impact their susceptibility to insecticides.[4][8]

  • Inconsistent Dosing: Inaccurate pipetting, uneven application of the compound in topical or residual assays, or variations in the amount of treated food consumed in feeding assays can all introduce variability.

  • Environmental Fluctuations: Changes in temperature, humidity, and light intensity during the experiment can affect insect metabolism and the stability of this compound.[4]

Troubleshooting Steps:

  • Standardize Test Population: Use insects of a consistent age, sex, and developmental stage. Ensure they have been reared under identical conditions and are healthy.[8]

  • Refine Dosing Technique: Calibrate your pipettes regularly. For topical applications, ensure a consistent droplet size and application site. For residual assays, ensure an even coating of the test surface. For feeding assays, measure food consumption to normalize the dose.

  • Control Environmental Conditions: Conduct experiments in a controlled environment with stable temperature, humidity, and a consistent light/dark cycle.

  • Increase Sample Size: A larger number of insects per replicate can help to mitigate the effects of individual biological variability.

Question 3: I'm observing a biphasic or non-monotonic dose-response curve, with a decreased response at higher concentrations. Why is this happening?

Possible Causes:

  • Metabolic Activation and Detoxification: this compound is metabolized in vivo. At lower concentrations, it can be converted to more active metabolites like demethylthis compound (B1670240) (DCDM).[9] At higher concentrations, detoxification pathways may become saturated, or other off-target effects could lead to a different physiological response.

  • Off-Target Effects: High concentrations of any compound can lead to non-specific effects that may mask the expected dose-response relationship. For this compound, high doses can cause excessive CNS stimulation, which may manifest differently than the intended endpoint.[9]

  • Behavioral Changes: In whole-organism assays, high concentrations of this compound may act as a repellent, leading to reduced contact or ingestion and thus a lower-than-expected response.[9]

Troubleshooting Steps:

  • Expand Dose Range: Test a wider range of concentrations, including lower doses, to fully characterize the dose-response curve.

  • Consider a Different Assay: If behavioral effects are suspected, a different type of assay (e.g., isolated tissue preparation vs. whole organism) may be necessary to investigate the direct pharmacological effects.

  • Metabolite Analysis: If resources permit, analyzing the levels of this compound and its metabolites in the test organism at different concentrations can provide insight into the metabolic processes at play.

Data Presentation

The following tables summarize key quantitative data related to this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₃ClN₂[10]
Molecular Weight196.68 g/mol [10]
Melting Point35 °C[10]
Water Solubility250 mg/L at 25 °C[10]
pKa6.8 (in 50% aqueous methanol)[1]

Table 2: Comparative Metabolism of this compound

SpeciesPrimary MetabolitesMetabolic RateReference
RatsN'-(4-chloro-o-tolyl)-N-methylformamidine, 4'-chloro-o-formotoluidide, 4-chloro-o-toluidineRapid[10][11]
DogsSame as ratsRapid[10]
GoatsSame as rats, with higher production of N-formyl-5-chloroanthranilic acid and 5-chloroanthranilic acidVery Efficient[10]
Rice Stem BorerN'-(4-chloro-o-tolyl)-N-methylformamidine, 4'-chloro-o-formotoluidide, 4-chloro-o-toluidineSlow[10]
Cattle TickDemethylthis compound (active metabolite)-[9]

Experimental Protocols

Protocol 1: General Insect Topical Bioassay for this compound

This protocol outlines a standard method for determining the dose-response relationship of this compound via topical application.

Materials:

  • Technical grade this compound (≥95% purity)

  • Acetone (analytical grade)

  • Micropipettes (calibrated)

  • Glass vials or petri dishes

  • Test insects (standardized age, sex, and weight)

  • CO₂ or cold anesthesia setup

  • Ventilated holding containers with food and water

  • Fume hood

Procedure:

  • Stock Solution Preparation:

    • In a fume hood, accurately weigh a precise amount of technical grade this compound.

    • Dissolve the this compound in acetone to prepare a 1% (w/v) stock solution. Ensure complete dissolution.

  • Serial Dilutions:

    • Perform serial dilutions of the stock solution with acetone to obtain a range of at least 5-7 concentrations. The concentration range should be determined from preliminary experiments to bracket the expected LC50.

    • Include an acetone-only control.

  • Insect Preparation:

    • Lightly anesthetize the test insects using CO₂ or by placing them on a cold surface.

    • Sort the insects into treatment groups (e.g., 20 insects per replicate, with at least 3 replicates per concentration).

  • Topical Application:

    • Using a calibrated micropipette, apply a small, consistent volume (e.g., 0.5-1.0 µL) of the appropriate this compound dilution or acetone control to the dorsal thorax of each anesthetized insect.

  • Incubation and Observation:

    • Place the treated insects in ventilated holding containers with access to food and water.

    • Maintain the containers in a controlled environment (e.g., 25°C, 60% RH, 12:12 L:D photoperiod).

    • Assess the response (e.g., mortality, knockdown) at predetermined time points (e.g., 24, 48, and 72 hours).

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Analyze the dose-response data using probit or logit analysis to determine the LC50 and other relevant parameters.

Visualizations

This compound's Proposed Signaling Pathway

Chlordimeform_Signaling CDM This compound OctoR Octopamine (B1677172) Receptor (G-protein coupled) CDM->OctoR Binds & Activates G_alpha Gαq/s OctoR->G_alpha Activates PLC Phospholipase C (PLC) G_alpha->PLC Activates AC Adenylyl Cyclate (AC) G_alpha->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates Response Cellular Response (e.g., Neuromodulation) Ca_release->Response PKC->Response PKA->Response

Caption: Proposed signaling pathway of this compound via octopamine receptor activation.

Experimental Workflow for a this compound Dose-Response Assay

Dose_Response_Workflow start Start prep_sol Prepare Stock & Serial Dilutions of this compound in Acetone start->prep_sol prep_insects Prepare Standardized Insect Population start->prep_insects apply_dose Topical Application of Doses (including control) prep_sol->apply_dose anesthetize Anesthetize Insects (CO₂ or Cold) prep_insects->anesthetize anesthetize->apply_dose incubate Incubate Under Controlled Conditions apply_dose->incubate observe Record Mortality/Response at 24, 48, 72h incubate->observe analyze Data Analysis (Probit/Logit) observe->analyze end End analyze->end

Caption: Standard workflow for a topical dose-response bioassay.

Troubleshooting Logic for Inconsistent Dose-Response Curves

Troubleshooting_Logic start Inconsistent Dose-Response Curves check_compound Check Compound Integrity (Fresh Solutions? Proper Storage?) start->check_compound check_insects Evaluate Insect Population (Standardized Age/Sex/Health?) start->check_insects check_protocol Review Experimental Protocol (Consistent Dosing? Controlled Environment?) start->check_protocol solution_degraded Solution: Prepare Fresh Solutions, Store Properly check_compound->solution_degraded If Issue Found insects_variable Solution: Standardize Insect Population check_insects->insects_variable If Issue Found protocol_inconsistent Solution: Refine Dosing Technique, Control Environment check_protocol->protocol_inconsistent If Issue Found

References

Technical Support Center: Optimizing Chlordimeform Application Protocols for Effective Tick Control

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Chlordimeform is a pesticide that was withdrawn from the market in many countries due to health and environmental concerns. Its use is highly regulated, and researchers must adhere to all applicable laws and safety regulations. This document is intended for informational purposes for researchers, scientists, and drug development professionals in controlled laboratory settings.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when using this compound for tick control experiments.

Question Answer
1. Why am I observing low tick mortality after this compound application? Several factors could contribute to low mortality rates. Concentration and Application: Ensure the this compound solution was prepared accurately and applied uniformly. Verify the final concentration using analytical methods like UV spectrophotometry or liquid chromatography-tandem mass spectrometry.[1][2] Tick Life Stage and Species: Different tick species and life stages exhibit varying susceptibility to acaricides. Larval stages are generally more susceptible than nymphs and adults. Confirm the appropriate dosage for the specific tick species and life stage you are studying. Resistance: Acaricide resistance is a significant challenge in tick control.[3][4][5] this compound resistance can develop through mechanisms such as altered target sites (octopamine receptors), reduced penetration of the cuticle, and metabolic detoxification.[3][4][6] Consider obtaining a known susceptible tick strain for comparison. Environmental Factors: For in vivo or semi-field studies, environmental factors like temperature, humidity, and UV light can affect the stability and efficacy of this compound. This compound is sensitive to light and hydrolyzes in neutral to alkaline conditions.[7]
2. My this compound solution appears unstable. How can I ensure its integrity? This compound's stability is pH-dependent; it is more stable under acidic conditions and degrades rapidly in alkaline solutions.[7] For dipping vats or spray solutions, it is crucial to monitor and maintain the pH. The hydrochloride salt of this compound is more water-soluble and stable than the base form.[7] Prepare fresh solutions for each experiment and protect them from prolonged exposure to light.
3. I am observing inconsistent results between experimental replicates. What are the possible causes? Inconsistent results can arise from variability in the tick population, application procedure, or environmental conditions. Tick Variability: Use ticks of a consistent age, life stage, and from the same cohort for each replicate. Application Technique: Standardize the application method to ensure uniform exposure. For topical applications, use a calibrated microapplicator. For immersion tests, ensure all ticks are fully submerged for the specified duration. Environmental Control: Maintain consistent temperature, humidity, and photoperiod throughout the experiment, as these factors can influence tick physiology and behavior.
4. How can I determine if the ticks in my study are resistant to this compound? To assess resistance, conduct a dose-response bioassay comparing your tick population to a known susceptible reference strain.[2] Calculate the LC50 (lethal concentration for 50% of the population) for both strains. A significantly higher LC50 in your test population indicates resistance. Molecular assays can also be used to detect mutations in the octopamine (B1677172) receptor gene, which is a known mechanism of resistance to formamidines.[8]
5. Are there any sublethal effects of this compound that I should be aware of? Yes, sublethal concentrations of this compound can have significant impacts on tick behavior and physiology. These effects include: Detachment: this compound can induce ticks to detach from their host.[2] Reduced Reproductive Fitness: Sublethal doses can lead to decreased egg production, reduced egg viability, and abnormal larval development.[9][10] Behavioral Changes: this compound can cause hyperactivity and other behavioral alterations by acting on the octopamine receptors in the tick's nervous system.[2]

Frequently Asked Questions (FAQs)

Question Answer
1. What is the primary mode of action of this compound in ticks? This compound is a formamidine (B1211174) acaricide that acts as an agonist of octopamine receptors in the tick's nervous system.[2][8] Octopamine is a neurotransmitter, neuromodulator, and neurohormone in invertebrates, analogous to norepinephrine (B1679862) in vertebrates. By mimicking octopamine, this compound overstimulates the nervous system, leading to behavioral changes, paralysis, and ultimately death.[2]
2. What are the different life stages of ticks, and how does their susceptibility to this compound vary? Ticks have four main life stages: egg, larva, nymph, and adult.[11] Generally, the larval stage is the most susceptible to acaricides, followed by the nymph and then the adult. The egg stage can also be affected, with sublethal doses applied to engorged females potentially reducing egg viability.[9]
3. What are the standard in vitro bioassays for evaluating this compound efficacy? Common in vitro bioassays include: Adult Immersion Test (AIT): Engorged adult female ticks are immersed in different concentrations of the acaricide solution. Efficacy is assessed based on mortality and inhibition of oviposition.[12] Larval Packet Test (LPT): Larvae are enclosed in filter paper packets treated with the acaricide. Mortality is assessed after a specific exposure period.[13] Larval Tarsal Test (LTT): Larvae are exposed to treated surfaces, and mortality is recorded.
4. What are the key considerations for conducting in vivo studies with this compound on host animals? In vivo studies require strict adherence to ethical guidelines for animal research. Key considerations include: Host Safety: this compound can be toxic to the host animal. It is crucial to use concentrations that are effective against ticks but safe for the host. Application Method: Common application methods for livestock include dipping vats, sprays, and pour-on formulations.[14][15] For laboratory animals, topical application or encapsulation of ticks on a treated area of the host is common.[16] Residue Analysis: If working with food-producing animals, be aware of regulations regarding chemical residues in meat and milk.[17]
5. How should this compound be handled and stored in a laboratory setting? This compound should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, as it can be absorbed through the skin.[18] Store the compound in a cool, dry, and well-ventilated area, away from light and incompatible substances. Refer to the Safety Data Sheet (SDS) for detailed handling and storage instructions.

Quantitative Data

Table 1: Lethal Concentration (LC50) of this compound against Various Tick Species (Representative Data)

Tick SpeciesLife StageBioassay MethodLC50 (ppm)Reference
Rhipicephalus (Boophilus) microplusLarvaeLarval Packet Test0.1 - 5.0Historical Data
Amblyomma americanumAdultTopical Application~10 µ g/tick *Inferred Data
Ixodes scapularisNymphContact Vial Test1.0 - 10.0Inferred Data

*Note: Specific, contemporary LC50 values for this compound are scarce in publicly available literature due to its discontinued (B1498344) use. The values presented are representative based on historical data and the known potency of formamidine acaricides. Researchers should determine the LC50 for their specific tick strains and experimental conditions.

Table 2: Sublethal Effects of this compound on Ticks

EffectTick SpeciesConcentration RangeObserved Outcome
DetachmentAmblyomma americanum0.125% - 1.0%83-100% detachment within 2 hours
Reduced OvipositionRhipicephalus microplusSublethal dosesSignificant decrease in egg mass and hatchability
Behavioral AlterationsVariousSublethal dosesHyperactivity, uncoordinated movements

Experimental Protocols

Protocol for Adult Immersion Test (AIT)

This protocol is adapted from standard methods for evaluating acaricide efficacy.

Materials:

  • Engorged adult female ticks (e.g., Rhipicephalus microplus)

  • This compound analytical standard

  • Appropriate solvent (e.g., acetone (B3395972) or ethanol)

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Glass vials or beakers

  • Filter paper

  • Incubator

Procedure:

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a series of dilutions in distilled water containing a small amount of surfactant to ensure proper mixing. Concentrations should bracket the expected LC50. Include a control group with only solvent and surfactant in distilled water.

  • Tick Exposure:

    • Select healthy, uniformly engorged female ticks.

    • Place groups of 10-20 ticks into each glass vial.

    • Add the this compound dilution to the vials, ensuring the ticks are fully submerged.

    • Incubate for the desired exposure time (e.g., 10 minutes).

  • Post-Exposure:

    • Remove the ticks from the solutions and dry them on filter paper.

    • Place each group of ticks in a clean, labeled petri dish or vial.

    • Incubate at controlled conditions (e.g., 27°C and 85% relative humidity).

  • Data Collection:

    • Record tick mortality at 24, 48, and 72 hours post-exposure.

    • For surviving ticks, monitor oviposition over 14-21 days.

    • Weigh the egg masses produced by each group.

    • Incubate the eggs and determine the percentage of hatched larvae.

  • Analysis:

    • Calculate the percentage mortality for each concentration.

    • Determine the LC50 using probit analysis.

    • Calculate the Index of Egg Laying and percentage of inhibition of oviposition for sublethal effects.

Protocol for Larval Packet Test (LPT)

This protocol is a standard method for assessing acaricide effects on tick larvae.[13]

Materials:

  • Unfed tick larvae (14-21 days old)

  • This compound analytical standard

  • Solvent (e.g., acetone)

  • Whatman No. 1 filter paper

  • Micropipette

  • Incubator

Procedure:

  • Preparation of Treated Filter Paper:

    • Cut filter paper into 8.5 x 7.5 cm rectangles.

    • Prepare serial dilutions of this compound in the solvent.

    • Apply a known volume (e.g., 0.7 ml) of each dilution evenly onto a filter paper. Allow the solvent to evaporate completely.

  • Tick Exposure:

    • Fold each treated filter paper in half and seal the sides with clips to form a packet.

    • Introduce approximately 100 larvae into each packet.

    • Seal the top of the packet.

  • Incubation:

    • Incubate the packets at controlled conditions (e.g., 27°C and 85% relative humidity) for 24 hours.

  • Data Collection:

    • After 24 hours, open the packets and count the number of live and dead larvae.

  • Analysis:

    • Calculate the percentage mortality for each concentration.

    • Determine the LC50 using probit analysis.

Visualizations

Chlordimeform_Signaling_Pathway cluster_neuron Tick Neuron CDM This compound OctoR Octopamine Receptor (GPCR) CDM->OctoR binds & activates GProtein G-Protein OctoR->GProtein activates AC Adenylate Cyclase GProtein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates IonChannel Ion Channels PKA->IonChannel phosphorylates Response Neuronal Excitation (Hyperactivity, Paralysis) IonChannel->Response leads to

Caption: this compound's mode of action via the octopaminergic signaling pathway in ticks.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Collection & Analysis cluster_outcome Outcome A1 Tick Rearing & Cohort Selection B1 In Vitro Bioassay (e.g., AIT, LPT) A1->B1 B2 In Vivo Study (Host Application) A1->B2 A2 Prepare this compound Dilutions A2->B1 A2->B2 A3 Analytical Verification of Concentration A3->A2 C1 Record Mortality & Sublethal Effects B1->C1 B2->C1 C2 Statistical Analysis (Probit, ANOVA) C1->C2 C3 Determine LC50/LD50 & Efficacy C2->C3 D1 Troubleshooting & Protocol Optimization C3->D1

Caption: General experimental workflow for evaluating this compound efficacy in tick control studies.

References

photodegradation pathways of Chlordimeform under ultraviolet radiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals studying the photodegradation of Chlordimeform under ultraviolet (UV) radiation.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the handling and experimentation of this compound photodegradation studies.

FAQs

  • Q1: What are the primary photodegradation products of this compound under UV irradiation?

    • A1: The major photodegradation products of this compound when exposed to UV light are N-formyl-4-chloro-o-toluidine and 4-chloro-o-toluidine.[1] In some aqueous solutions, N-(4-chloro-o-tolyl) formamidine (B1211174) and bis-4-(N,N-dimethyl-N'-o-tolylformamidine) ether have also been identified.

  • Q2: What are the optimal storage conditions for this compound to prevent premature degradation?

    • A2: this compound should be stored in a cool, dark place, away from direct sunlight and UV sources. It is a colorless crystalline solid at room temperature.[2] For solutions, use amber glassware or wrap containers in aluminum foil to minimize light exposure.

  • Q3: Which analytical techniques are most suitable for monitoring this compound and its photoproducts?

    • A3: Gas chromatography-mass spectrometry (GC-MS) or GC-tandem mass spectrometry (GC-MS/MS) are highly effective for the separation and identification of this compound and its degradation products.[3] High-performance liquid chromatography (HPLC) can also be used for quantification.

  • Q4: How does pH affect the photodegradation of this compound?

    • A4: While specific data for this compound is limited, the photodegradation of many pesticides is pH-dependent. It is recommended to buffer your aqueous solutions to a constant pH throughout the experiment to ensure reproducible results.

  • Q5: Can I use a standard laboratory UV lamp for my photodegradation experiments?

    • A5: Yes, low-pressure mercury lamps emitting at 254 nm are commonly used for pesticide photodegradation studies.[1][4] However, the choice of lamp should ideally mimic the environmental conditions you are studying (e.g., using lamps with broader emission spectra to simulate sunlight).

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent or non-reproducible degradation rates. 1. Fluctuations in UV lamp intensity. 2. Variations in sample temperature. 3. Inconsistent sample positioning relative to the UV source. 4. Changes in the solvent matrix (e.g., pH, presence of sensitizers or quenchers).1. Allow the UV lamp to warm up and stabilize before starting the experiment. Monitor lamp output with a radiometer. 2. Use a water bath or cooling system to maintain a constant sample temperature.[4] 3. Use a fixed sample holder to ensure consistent distance and angle from the UV lamp. 4. Prepare fresh, consistent solvent batches for each set of experiments. Buffer aqueous solutions.
Appearance of unexpected peaks in GC-MS/LC-MS chromatograms. 1. Formation of minor, unidentified photoproducts. 2. Contamination of the solvent or glassware. 3. Sample degradation in the injector port of the GC.1. Perform a detailed mass spectral analysis and literature search for other potential degradation pathways. 2. Run a solvent blank to check for contamination. Ensure all glassware is thoroughly cleaned. 3. Optimize GC inlet temperature and use a deactivated liner to minimize on-column degradation.
Low recovery of this compound and its photoproducts during sample extraction. 1. Inefficient extraction solvent. 2. Adsorption of analytes to glassware or sample matrix components. 3. Volatilization of analytes during sample concentration.1. Test different extraction solvents or solvent mixtures. The QuEChERS method is effective for this compound and its metabolites.[3] 2. Silanize glassware to reduce active sites for adsorption. 3. Use a gentle stream of nitrogen for solvent evaporation at a controlled temperature.
Poor peak shape in GC-MS analysis. 1. Active sites in the GC inlet liner or column. 2. Incompatible solvent with the GC column phase. 3. Column overload.1. Use a deactivated inlet liner and a high-quality, inert GC column. Trim the front end of the column if it becomes contaminated.[5] 2. Ensure the injection solvent is compatible with the stationary phase of the column. 3. Reduce the injection volume or dilute the sample.

Quantitative Data

Table 1: Photodegradation Products of this compound

Photodegradation ProductChemical FormulaMolar Mass ( g/mol )Key Analytical Fragments (m/z)
N-formyl-4-chloro-o-toluidineC8H8ClNO169.61169, 141, 125, 112
4-chloro-o-toluidineC7H8ClN141.60141, 106, 77
N-(4-chloro-o-tolyl) formamidineC8H9ClN2168.63168, 141, 125
bis-4-(N,N-dimethyl-N'-o-tolylformamidine) etherC20H26Cl2N4O425.36425, 227, 196

Table 2: Estimated Photodegradation Kinetics of this compound

Note: Experimentally determined kinetic data for this compound photodegradation is scarce in the readily available literature. The following values are estimates based on data for other pesticides with similar structures and should be experimentally verified.

ParameterEstimated ValueConditions
Half-life (t½) 10 - 60 minutesAqueous solution, direct irradiation with a low-pressure mercury lamp (254 nm).
Quantum Yield (Φ) 0.01 - 0.1Wavelength-dependent, generally higher at shorter UV wavelengths.

Experimental Protocols

1. Protocol for Photodegradation of this compound in Aqueous Solution

  • Materials:

    • This compound standard

    • HPLC-grade water

    • Buffer salts (e.g., phosphate (B84403) buffer for pH 7)

    • Quartz reaction vessels

    • UV photoreactor with a low-pressure mercury lamp (254 nm)

    • Magnetic stirrer and stir bars

    • Volumetric flasks and pipettes

    • Amber vials for sample storage

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

    • Prepare the aqueous working solutions by spiking the stock solution into buffered HPLC-grade water in quartz reaction vessels. The final concentration should be in the low mg/L range.

    • Place the reaction vessels in the photoreactor on a magnetic stirrer to ensure homogeneity.

    • Turn on the UV lamp and allow it to stabilize for at least 30 minutes.

    • Start the irradiation and collect samples at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes) into amber vials.

    • Store the collected samples in the dark at 4°C until analysis.

    • Analyze the samples for the concentration of this compound and its degradation products using GC-MS or HPLC.

2. Protocol for GC-MS Analysis of this compound and its Photoproducts

  • Sample Preparation (QuEChERS): [3]

    • To 10 mL of the aqueous sample, add 10 mL of acetonitrile (B52724).

    • Add the appropriate QuEChERS salts (e.g., MgSO₄, NaCl).

    • Shake vigorously for 1 minute and centrifuge.

    • Take an aliquot of the acetonitrile supernatant for cleanup with dispersive SPE (e.g., PSA, C18).

    • Centrifuge and collect the final extract for GC-MS analysis.

  • GC-MS Conditions:

    • GC Column: DB-17MS or equivalent (mid-polarity)

    • Injector Temperature: 250°C

    • Oven Program: 60°C (hold 1 min), ramp to 180°C at 20°C/min, then to 280°C at 10°C/min (hold 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the objective.

Visualizations

Photodegradation_Pathway This compound This compound Intermediate1 N-(4-chloro-o-tolyl) formamidine This compound->Intermediate1 UV Product1 N-formyl-4-chloro-o-toluidine Intermediate1->Product1 Hydrolysis Product2 4-chloro-o-toluidine Product1->Product2 Hydrolysis

Caption: Proposed photodegradation pathway of this compound under UV irradiation.

Experimental_Workflow cluster_prep Sample Preparation cluster_irrad UV Irradiation cluster_analysis Analysis Prep1 Prepare this compound stock solution Prep2 Prepare aqueous working solutions in quartz vessels Prep1->Prep2 Irrad1 Place samples in photoreactor Prep2->Irrad1 Irrad2 Irradiate with UV lamp Irrad1->Irrad2 Irrad3 Collect samples at time intervals Irrad2->Irrad3 Analysis1 Extract samples (e.g., QuEChERS) Irrad3->Analysis1 Analysis2 Analyze by GC-MS or HPLC Analysis1->Analysis2 Analysis3 Quantify this compound and photoproducts Analysis2->Analysis3 Troubleshooting_Workflow Start Problem with Experiment? Check1 Inconsistent Results? Start->Check1 Action1 Standardize light, temp, and sample position. Check solvent matrix. Check1->Action1 Yes Check2 Unexpected Peaks? Check1->Check2 No Action1->Check2 Action2 Run blanks. Optimize GC inlet temp. Identify unknown peaks. Check2->Action2 Yes Check3 Poor Peak Shape? Check2->Check3 No Action2->Check3 Action3 Check GC liner & column. Verify solvent compatibility. Adjust injection volume. Check3->Action3 Yes End Problem Resolved Check3->End No Action3->End

References

Chlordimeform Contamination Control: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing laboratory cross-contamination with Chlordimeform. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern for cross-contamination?

This compound is a formamidine (B1211174) pesticide that was previously used as an acaricide and insecticide.[1] Although its use is now largely discontinued (B1498344) in many countries due to health concerns, it may still be present in laboratories for research purposes.[1] Cross-contamination is a significant concern because this compound is readily absorbed through the skin and can be harmful even at low levels.[2] Its crystalline nature at room temperature means it can exist as a dust that is easily dispersed.[2]

Q2: What are the key physical and chemical properties of this compound I should be aware of?

Understanding the properties of this compound is crucial for safe handling and preventing its spread.

PropertyValueReference
Physical StateColorless crystalline solid[2]
Melting Point32 °C[2]
Solubility in water250 mg/L at 20°C[2]
StabilityStable in acidic conditions, rapidly hydrolyzes in neutral to alkaline conditions.[3][3]

Q3: How stable is this compound in different pH conditions?

This compound's stability is highly dependent on pH. This property is critical for developing effective decontamination procedures. Alkaline hydrolysis is a key mechanism for its degradation.[4]

pHTemperature (°C)Half-life
710~38 days
810~8 days
730~3 days
830~0.5 days

This data highlights the increased rate of degradation in more alkaline and warmer conditions.

Troubleshooting Guide: Minimizing and Remediating this compound Cross-Contamination

This guide provides step-by-step instructions for preventing and addressing this compound contamination in a laboratory setting.

Proactive Measures for Contamination Prevention

Q4: How can I design my experimental workflow to minimize the risk of this compound cross-contamination?

A well-designed workflow is the first line of defense against contamination.

Contamination_Prevention_Workflow cluster_preparation Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase prep_area Designated this compound Handling Area ppe Wear Appropriate PPE: - Nitrile Gloves - Lab Coat - Safety Goggles prep_area->ppe Always weighing Weighing in a Vented Enclosure ppe->weighing solution_prep Prepare Solutions in a Fume Hood weighing->solution_prep disposable_tools Use Disposable Tools solution_prep->disposable_tools labeling Clearly Label all This compound-containing Materials disposable_tools->labeling decontamination Decontaminate Surfaces and Equipment Immediately labeling->decontamination waste_disposal Dispose of Waste in Sealed, Labeled Containers decontamination->waste_disposal

Decontamination Protocols

Q5: What should I do if I suspect this compound contamination on a laboratory surface?

Immediate and thorough decontamination is crucial. The following protocol is based on the principle of alkaline hydrolysis to degrade this compound.

Decontamination_Protocol start Suspected Contamination ppe Don Appropriate PPE start->ppe isolate Isolate the Area ppe->isolate prepare_solution Prepare Decontamination Solution (e.g., 0.1 M NaOH or 10% Sodium Hypochlorite) isolate->prepare_solution apply_solution Apply Solution to Contaminated Area prepare_solution->apply_solution contact_time Allow 30-minute Contact Time apply_solution->contact_time wipe_surface Wipe with Absorbent Material contact_time->wipe_surface rinse Rinse with Deionized Water wipe_surface->rinse dispose Dispose of all materials as hazardous waste rinse->dispose end Decontamination Complete dispose->end

Q6: What are the recommended decontamination solutions for this compound?

Based on the principle of alkaline hydrolysis, the following solutions are recommended for decontaminating surfaces and equipment.

Decontamination AgentRecommended ConcentrationTarget SurfacesEfficacy Principle
Sodium Hydroxide (B78521) (NaOH)0.1 MGlass, Stainless SteelAlkaline Hydrolysis
Sodium Hypochlorite (Bleach)10% solution (freshly prepared)Glass, some plasticsAlkaline Hydrolysis & Oxidation
Alkaline DetergentsAs per manufacturer's instructionsGeneral lab surfacesSurfactant action and alkaline pH

Important Note: Always test the decontamination solution on a small, inconspicuous area of the material to be cleaned to ensure compatibility and avoid damage, especially with plastics and coated surfaces.

Verification of Decontamination

Q7: How can I verify that the decontamination process was effective?

Verification of decontamination is essential to ensure a safe working environment. This typically involves surface wipe sampling followed by analysis using a sensitive analytical method.

Verification_Workflow cluster_sampling Sampling cluster_analysis Analysis define_area Define Sampling Area (e.g., 10x10 cm) wipe Wipe with a solvent-wetted swab or filter paper define_area->wipe store Store sample in a sealed vial wipe->store extraction Extract this compound from the wipe store->extraction analytical_method Analyze by LC-MS/MS or GC-MS extraction->analytical_method compare Compare results to established limits analytical_method->compare

Q8: What analytical methods are suitable for detecting residual this compound?

Several highly sensitive methods can be used to detect trace amounts of this compound. The choice of method will depend on the available instrumentation and the required detection limit.

Analytical MethodTypical Limit of Detection (LOD) / Limit of Quantification (LOQ)Reference
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)LOQ: 5 µg/kg, LOD: 2.5 µg/kg[5][5]
Gas Chromatography/Chemical Ionization Mass Spectrometry (GC/CIMS)LOD: 0.05 - 0.10 mg/kg
Thin-Layer Chromatography (TLC)LOD: 0.05 - 0.1 mg/kg

Experimental Protocols

Protocol 1: Preparation of 0.1 M Sodium Hydroxide Decontamination Solution

Materials:

  • Sodium hydroxide (NaOH) pellets

  • Deionized water

  • Volumetric flask (1 L)

  • Glass beaker

  • Stir bar and stir plate

  • Appropriate PPE (gloves, safety goggles, lab coat)

Procedure:

  • Weigh 4.0 g of NaOH pellets in a glass beaker.

  • Add approximately 500 mL of deionized water to the beaker.

  • Place the beaker on a stir plate and add a stir bar. Stir until the NaOH is completely dissolved. The solution will generate heat.

  • Carefully transfer the dissolved NaOH solution to a 1 L volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Allow the solution to cool to room temperature.

  • Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask clearly as "0.1 M Sodium Hydroxide" with the preparation date.

Protocol 2: Surface Wipe Sampling for this compound Residue Analysis

Materials:

  • Sterile cotton swabs or low-lint wipes

  • Wetting solvent (e.g., isopropanol (B130326) or acetonitrile)

  • Sterile, screw-cap vials

  • Template to define a standard surface area (e.g., 10 cm x 10 cm)

  • Gloves

Procedure:

  • Put on a new pair of gloves.

  • Place the template on the surface to be sampled.

  • Moisten a swab or wipe with the wetting solvent.

  • Firmly wipe the defined area, first horizontally, then vertically, ensuring the entire surface is covered.

  • Place the swab or wipe into a labeled vial.

  • Seal the vial tightly.

  • Submit the sample for analysis by a validated analytical method.

Disclaimer

This guide is intended for informational purposes for trained laboratory personnel. All procedures involving hazardous materials should be performed in accordance with your institution's safety guidelines and regulations. A thorough risk assessment should be conducted before handling this compound.

References

Technical Support Center: Addressing Matrix Interference in Chlordimeform Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix interference during the mass spectrometry analysis of Chlordimeform.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference in the context of this compound mass spectrometry analysis?

A1: Matrix interference, also known as the matrix effect, is the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[1] These interfering compounds can originate from various sources, including the sample itself (e.g., fats, pigments, sugars in food matrices) or from the sample preparation process.

Q2: What are the common signs of matrix interference in my this compound analysis?

A2: Common indicators of matrix interference include:

  • Poor reproducibility of results between replicate injections of the same sample.

  • Inaccurate quantification, with recovery values falling outside the acceptable range of 70-120%.[2][3]

  • Significant differences in the peak response of this compound when comparing a standard in pure solvent to a standard spiked into a sample matrix extract.

  • Distorted peak shapes for this compound.

Q3: How can I quantitatively assess the matrix effect for my this compound samples?

A3: The matrix effect (ME) can be calculated by comparing the peak area of this compound in a post-extraction spiked sample to the peak area of a standard in a clean solvent at the same concentration. The formula is:

ME (%) = [(Peak Area in Matrix) / (Peak Area in Solvent) - 1] * 100

  • A negative ME% indicates signal suppression.

  • A positive ME% indicates signal enhancement.

  • ME values between -20% and +20% are generally considered acceptable, though this can vary depending on the specific analytical method and regulatory requirements.[4]

Q4: What are the primary analytical techniques used for this compound analysis?

A4: The most common analytical techniques for the determination of this compound and its metabolites are gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] These methods offer high sensitivity and selectivity, which are crucial for detecting trace levels of this compound in complex matrices.

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Matrix Interference

This guide provides a step-by-step approach to identifying and addressing matrix effects in your this compound analysis.

Step 1: Initial Assessment of Matrix Effects

  • Action: Prepare two sets of calibration standards: one in a pure solvent (e.g., acetonitrile (B52724) or methanol) and another in a blank matrix extract (matrix-matched calibration).

  • Expected Outcome: If the slopes of the two calibration curves differ significantly (typically by more than 20%), it indicates the presence of a matrix effect.[4]

Step 2: Optimizing Sample Preparation

  • Problem: Inadequate sample cleanup can lead to a high concentration of co-eluting matrix components.

  • Solution 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method. This is a widely used sample preparation technique for pesticide residue analysis in food matrices.[5][6][7] It involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step. Different sorbents can be used in the d-SPE step to remove specific types of interferences. For example, PSA (primary secondary amine) removes sugars and fatty acids, C18 removes non-polar interferences, and GCB (graphitized carbon black) removes pigments and sterols.

  • Solution 2: Solid-Phase Extraction (SPE). For more complex matrices, a dedicated SPE cleanup step can provide a cleaner extract. Various SPE sorbents are available, and the choice depends on the nature of the matrix and the analyte.

Step 3: Methodological Adjustments

  • Problem: Even with optimized sample preparation, some matrix effects may persist.

  • Solution 1: Dilution of the Extract. Diluting the final sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of this compound. A 10-fold dilution is a common starting point.

  • Solution 2: Use of an Internal Standard. An isotopically labeled internal standard (IS) of this compound is the most effective way to compensate for matrix effects. The IS is added to the sample before extraction and experiences the same matrix effects as the native analyte, allowing for accurate correction during data processing.

  • Solution 3: Matrix-Matched Calibration. If a suitable internal standard is not available, using matrix-matched calibration curves for quantification is essential to compensate for signal suppression or enhancement.

Step 4: Instrumental Optimization

  • Problem: Suboptimal mass spectrometer settings can exacerbate matrix effects.

  • Solution: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the signal-to-noise ratio for this compound and minimize the influence of matrix components.

Quantitative Data Summary

The following tables summarize recovery and precision data for this compound and its metabolite in different matrices, as reported in various validation studies.

Table 1: Recovery and Precision of this compound in Milk by GC-MS/MS

Spiked Concentration (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
1084.5 - 107.3< 7.2
5084.5 - 107.3< 7.2
10084.5 - 107.3< 7.2

Data sourced from a study on the determination of this compound and its metabolite in milk using a QuEChERS method followed by GC-MS/MS analysis.[2]

Table 2: Recovery and Precision of this compound and its Metabolite in Pork and Porcine Liver by LC-MS/MS

AnalyteMatrixSpiked Concentration (ng/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)
This compoundPork1, 10, 50>60.0<12
This compoundPorcine Liver1, 10, 50>60.0<12
4-chloro-o-toluidinePork1, 10, 50>60.0<12
4-chloro-o-toluidinePorcine Liver1, 10, 50>60.0<12

This data is from a study utilizing QuEChERS extraction with a lipid removal step (EMR—Lipid) followed by LC-MS/MS analysis.[8]

Experimental Protocols

Protocol 1: Determination of this compound in Milk by GC-MS/MS

This protocol is based on a validated method for the analysis of this compound and its metabolite in milk.[2]

1. Sample Preparation (QuEChERS)

  • Weigh 10 g of a homogenized milk sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 5 minutes.

  • Transfer the supernatant to a vial for GC-MS/MS analysis.

2. GC-MS/MS Analysis

  • GC Column: DB-17MS (or equivalent)

  • Injector Temperature: 250 °C

  • Oven Program: Start at 60 °C (hold for 1 min), ramp to 280 °C at 20 °C/min (hold for 5 min).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Reaction Monitoring (SRM)

  • Quantification: Use a matrix-matched isotope internal standard method for accurate quantification.

Visualizations

TroubleshootingWorkflow cluster_Start Start cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies cluster_Solutions Specific Solutions cluster_End End Goal Start Inaccurate or Irreproducible This compound Results AssessME Assess Matrix Effect (ME) (Compare Solvent vs. Matrix-Matched Cal.) Start->AssessME IsME_Significant Is ME Significant (>20%)? AssessME->IsME_Significant OptimizeSamplePrep Optimize Sample Preparation (e.g., QuEChERS d-SPE sorbents, SPE) IsME_Significant->OptimizeSamplePrep Yes End Accurate and Reproducible This compound Quantification IsME_Significant->End No MethodAdjust Implement Methodological Adjustments OptimizeSamplePrep->MethodAdjust InstrumentOptim Optimize Instrument Parameters (e.g., ESI source settings) MethodAdjust->InstrumentOptim Dilution Dilute Sample Extract MethodAdjust->Dilution InternalStandard Use Isotopically Labeled Internal Standard MethodAdjust->InternalStandard MM_Cal Use Matrix-Matched Calibration MethodAdjust->MM_Cal InstrumentOptim->End Dilution->End InternalStandard->End MM_Cal->End

Caption: Troubleshooting workflow for matrix interference.

AnalyticalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Homogenization Sample Homogenization Extraction Extraction (e.g., Acetonitrile for QuEChERS) Homogenization->Extraction Cleanup Cleanup (d-SPE or SPE) Extraction->Cleanup LC_GC Chromatographic Separation (LC or GC) Cleanup->LC_GC MS_Detection Mass Spectrometric Detection (MS/MS) LC_GC->MS_Detection Quantification Quantification (Internal Standard or Matrix-Matched Cal.) MS_Detection->Quantification Reporting Result Reporting Quantification->Reporting

Caption: General analytical workflow for this compound.

References

overcoming formulation challenges for Chlordimeform in field applications

Author: BenchChem Technical Support Team. Date: December 2025

Chlordimeform Formulation Technical Support Center

Welcome to the technical support center for this compound formulations. This resource is intended for researchers, scientists, and drug development professionals working with this compound in a controlled laboratory or research setting.

Disclaimer: this compound is a restricted-use pesticide that was withdrawn from many markets due to toxicological concerns, primarily related to its metabolite, 4-chloro-o-toluidine, a known carcinogen.[1][2] All handling and experimentation should be conducted with extreme caution, adhering to all institutional and regulatory safety protocols, including the use of appropriate personal protective equipment to prevent exposure.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when formulating this compound?

A1: The primary formulation challenges for this compound stem from its physicochemical properties:

  • Limited Water Solubility: The free base form of this compound is only moderately soluble in water, making it difficult to prepare high-concentration aqueous solutions.[4][5]

  • pH Sensitivity: this compound is stable in acidic conditions but hydrolyzes rapidly in neutral to alkaline environments.[6] This instability can lead to the degradation of the active ingredient in aqueous formulations if the pH is not controlled.

  • Photodegradation: Exposure to sunlight and UV radiation can degrade this compound, with the major degradation product being N-formyl-4-chloro-o-toluidine.[3]

  • Volatility: As a volatile compound, this compound can be lost from open systems and poses an inhalation risk.[4][6] The hydrochloride salt form has negligible volatility.[6]

Q2: How can I increase the concentration of this compound in an aqueous solution?

A2: Due to its moderate water solubility (approx. 250-270 mg/L), achieving high concentrations in pure water is challenging.[1][7] Consider the following approaches:

  • Use of Co-solvents: this compound is highly soluble in organic solvents like methanol.[3][7] Small amounts of a water-miscible organic solvent can be used to create a stock solution that is then diluted in the aqueous medium.

  • Formulation as an Emulsifiable Concentrate (EC): This involves dissolving this compound in a non-polar solvent with an appropriate emulsifier. This concentrate can then be dispersed in water to form a stable emulsion for application. This was a common commercial formulation type.[4]

  • Use of the Hydrochloride Salt: this compound hydrochloride is formulated as a water-soluble powder.[6] Using the salt form significantly increases water solubility.

Q3: My this compound solution is losing potency. What could be the cause?

A3: Loss of potency is likely due to chemical degradation. The two most common causes are:

  • pH-Dependent Hydrolysis: If your solution is neutral or alkaline (pH > 7), this compound will hydrolyze.[6] The rate of degradation increases significantly with increasing pH.[7] Ensure your aqueous solutions are buffered to an acidic pH (e.g., pH 5) for maximum stability.

  • Photodegradation: If the solution is exposed to UV light or direct sunlight, the active ingredient will degrade.[3] Store solutions in amber glass containers or in the dark to prevent photolytic breakdown.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms when adding this compound to water. Exceeded solubility limit.Prepare a stock solution in a suitable organic solvent (e.g., methanol) first, then add it to the aqueous buffer. Alternatively, use the more soluble this compound hydrochloride salt.[3][6]
Inconsistent results in bioassays. Degradation of the active ingredient.Check the pH of your application medium; buffer to an acidic pH if possible.[6] Protect all solutions from light.[3] Prepare fresh solutions before each experiment. Verify solution concentration using an analytical method (see Protocol section).
Difficulty dissolving water-soluble powder (hydrochloride salt). Insufficient mixing or temperature.Ensure vigorous agitation. Gentle warming may increase the rate of dissolution, but do not overheat.
Noticeable "amine-like" odor during handling. Volatilization of this compound free base.Work in a well-ventilated fume hood. Consider using the non-volatile hydrochloride salt if fumigant action is not required.[3][6]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound formulation.

Table 1: Solubility of this compound

Solvent Form Solubility Temperature Reference
WaterFree Base250 mg/L25 °C[1][3]
WaterFree Base270 mg/L20 °C[7]
MethanolFree Base>200,000 mg/L20 °C[7]
MethanolHydrochloride>300,000 mg/LNot Specified[3]
Organic SolventsFree BaseHighly solubleNot Specified[4][5]

Table 2: Stability of this compound

Condition Parameter Value Reference
pH (Hydrolysis) Rate (per day) at pH 5, 20°C0.0062[7]
Rate (per day) at pH 7, 20°C0.0924[7]
Rate (per day) at pH 9, 20°C1.44[7]
Light (Photolysis) Recovery after UV (254 nm)52.4%[3]
Recovery after Sunlight67.8%[3]
Stability of HydrochlorideShowed no reaction after 12 days of irradiation[3]

Experimental Protocols

Protocol: Determination of this compound Concentration by Gas Chromatography (GC)

This protocol is adapted from analytical methods described for formulation analysis and is intended for research purposes to verify the concentration and stability of prepared solutions.[6]

Objective: To quantify the amount of this compound in a prepared solution.

Materials:

  • This compound solution (sample)

  • This compound analytical standard

  • Toluene or other suitable organic solvent (GC grade)

  • Sodium hydroxide (B78521) solution (for converting hydrochloride salt)

  • Separatory funnel

  • Gas chromatograph with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS)

  • Appropriate GC column (e.g., capillary column suitable for pesticide analysis)

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of known concentrations by dissolving the this compound analytical standard in the chosen organic solvent.

  • Sample Preparation (Free Base): a. Dilute an aliquot of the this compound solution with the organic solvent to a concentration within the range of the calibration standards.

  • Sample Preparation (Hydrochloride Salt): a. Take a known volume of the aqueous solution containing the hydrochloride salt. b. Make the solution alkaline with sodium hydroxide to convert the salt to the free base. c. Extract the free base into an organic solvent (e.g., toluene) using a separatory funnel. d. Collect the organic layer and dilute as necessary to fall within the calibration range.

  • GC Analysis: a. Set up the gas chromatograph with appropriate parameters (injector temperature, oven temperature program, detector settings). b. Inject the prepared standards to generate a calibration curve. c. Inject the prepared sample.

  • Quantification: a. Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standards. b. Quantify the concentration in the sample by comparing the peak area to the calibration curve.

Visualizations

Formulation_Workflow cluster_start 1. Define Application Requirements cluster_aqueous 2. Aqueous Formulation Path cluster_organic 2. Organic Formulation Path cluster_stability 3. Ensure Stability cluster_end 4. Final Steps Req Aqueous or Organic System? Conc Required Concentration? Req->Conc Aqueous Organic Dissolve directly in appropriate organic solvent Req->Organic Organic LowConc Low (<250 mg/L) Conc->LowConc Low HighConc High (>250 mg/L) Conc->HighConc High Stabilize Control pH & Light LowConc->Stabilize Form_Type Select Formulation Type HighConc->Form_Type EC Emulsifiable Concentrate (EC) Form_Type->EC SP Soluble Powder (SP) (Hydrochloride Salt) Form_Type->SP EC->Stabilize SP->Stabilize Organic->Stabilize Buffer Buffer to Acidic pH (e.g., pH < 6) Stabilize->Buffer Protect Store in Dark/ Amber Containers Stabilize->Protect Final Prepare Final Solution Buffer->Final Protect->Final Verify Verify Concentration (e.g., via GC/LC-MS) Final->Verify

Caption: Workflow for selecting a this compound formulation strategy.

Degradation_Pathway cluster_conditions Degradation Conditions CDM This compound (C10H13ClN2) Met1 N-formyl-4-chloro-o-toluidine CDM->Met1 Hydrolysis / Photolysis Met2 4-chloro-o-toluidine (Carcinogenic Metabolite) Met1->Met2 Further Hydrolysis inv1->CDM inv2->CDM cond1 Alkaline pH cond2 UV Light / Sunlight

Caption: Simplified degradation pathway of this compound.

MOA_Pathway cluster_neuron Invertebrate Neuron CDM This compound Receptor Octopamine (B1677172) Receptor (G-protein coupled) CDM->Receptor Binds and Activates (Agonist Action) AC Adenylate Cyclase Receptor->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP ATP to cAMP Response Cellular Response (e.g., altered nerve firing) cAMP->Response Activates Downstream Pathways

Caption: this compound's mechanism of action via the octopamine receptor.

References

Technical Support Center: Refining Chlordimeform Dosage for Reproducible Behavioral Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chlordimeform in mouse behavioral studies. Our goal is to facilitate the refinement of dosages to ensure reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound (CDM) is a formamidine (B1211174) pesticide that acts as an acaricide and insecticide. Its primary mechanisms of action include:

  • Octopamine (B1677172) Receptor Agonism: In invertebrates, this compound and its metabolites mimic the action of octopamine, a key neurotransmitter and neuromodulator, by acting as agonists at octopamine receptors. This disrupts normal nerve function and behavior.

  • Monoamine Oxidase (MAO) Inhibition: this compound has been shown to inhibit MAO activity in both rats and mice. This leads to an increase in the levels of biogenic amines such as serotonin (B10506) and norepinephrine (B1679862) in the brain.[1]

  • Adrenergic Receptor Interaction: In mammals, this compound and its primary metabolite, desmethylthis compound (DCDM), interact with adrenergic receptors in the brain.[2][3][4] DCDM is a potent inhibitor of α2-adrenoceptors and a less potent inhibitor of α1-adrenoceptors.[2][4]

Q2: What are the known behavioral effects of this compound in mice?

A2: Acute administration of this compound in mice can induce a range of dose-dependent behavioral changes, including:

  • Decreased social investigation of conspecifics.[5]

  • Altered motor activity, with high doses decreasing both horizontal (ambulation) and vertical (rearing) activity.[5]

  • Conditioned flavor aversions.[5]

  • Decreased responding in schedule-controlled tasks.[6]

Q3: What is a recommended starting dose for this compound in mouse behavioral studies?

A3: A starting point for dose-response studies can be derived from existing literature. Behavioral effects have been observed at doses that are approximately 10% to 30% of the LD50.[5] The LD50 for this compound administered intraperitoneally (i.p.) in male mice has been determined to be 95.6 mg/kg.[5] Therefore, a starting dose range of 10-30 mg/kg (i.p.) is a reasonable starting point for many behavioral assays. It is crucial to conduct a dose-response study to determine the optimal dose for your specific experimental paradigm and mouse strain.

Q4: How should I prepare this compound for administration to mice?

A4: this compound hydrochloride is readily soluble in water.[7] For intraperitoneal (i.p.) injections, dissolve this compound hydrochloride in sterile, pyrogen-free saline (0.9% NaCl) to the desired concentration. It is recommended to prepare fresh solutions for each experiment to ensure stability and potency. The solution should be filtered through a 0.2 µm sterile filter before injection.

Troubleshooting Guides

Issue 1: High variability in behavioral results between individual mice.

  • Question: We are observing significant variability in the behavioral responses to this compound, even within the same treatment group. What could be the cause?

  • Answer: High inter-individual variability is a common challenge in behavioral neuroscience. Several factors can contribute to this:

    • Genetic Background: Different mouse strains can exhibit markedly different behavioral responses to pharmacological agents.[8][9] Ensure you are using a consistent inbred strain. If using an outbred stock, be aware that genetic heterogeneity will contribute to variability.

    • Animal Handling and Acclimation: Stress from handling can significantly impact behavior. Handle mice consistently and gently. Ensure an adequate acclimation period (at least 30-60 minutes) to the testing room before starting the experiment.

    • Environmental Conditions: Maintain consistent temperature, humidity, and lighting conditions in both the housing and testing rooms.[10]

    • Circadian Rhythm: The time of day can influence behavioral outcomes. Conduct experiments at the same time each day to minimize this variable.[10]

Issue 2: Lack of a clear dose-response effect.

  • Question: We are not observing a clear dose-dependent effect of this compound in our behavioral assay. What should we check?

  • Answer: If you are not seeing a clear dose-response, consider the following:

    • Dose Range: Your selected dose range may be too narrow or may be on the plateau of the dose-response curve. Try expanding the range of doses, including both lower and higher concentrations.

    • Solution Preparation and Stability: this compound can be unstable in solution, especially in neutral or alkaline conditions.[7] Prepare fresh solutions for each experiment and ensure complete dissolution.

    • Route of Administration: The route of administration significantly impacts bioavailability. Ensure consistent and accurate administration (e.g., intraperitoneal, oral gavage).

    • Behavioral Endpoint Sensitivity: The chosen behavioral endpoint may not be sensitive to this compound's effects at the tested doses. Consider using a battery of behavioral tests to assess different domains (e.g., motor activity, anxiety, social behavior).

Issue 3: Inconsistent results across different experimental days.

  • Question: Our results with this compound are not reproducible from one experiment to the next. What could be the problem?

  • Answer: Reproducibility issues can be frustrating. Here are some key areas to investigate:

    • Protocol Drift: Small, unintentional changes in the experimental protocol over time can lead to significant differences in results. Maintain a detailed and standardized protocol and ensure all experimenters adhere to it strictly.

    • Experimenter Effects: Different experimenters may handle animals or score behaviors slightly differently, introducing variability. Whenever possible, have the same experimenter conduct a given experiment. Blinding the experimenter to the treatment conditions is also crucial.

    • Apparatus Cleaning: Thoroughly clean all testing apparatus between animals to remove olfactory cues that could influence the behavior of subsequent mice. 70% ethanol (B145695) is a common cleaning agent.

    • Batch-to-Batch Variation in this compound: If you are using different batches of this compound, there could be variations in purity or potency.

Quantitative Data Summary

Table 1: Summary of Acute this compound Dosages and Behavioral Effects in Male Mice (i.p. administration)

Dosage (mg/kg)Behavioral TestObserved EffectReference
10Conditioned Flavor AversionIntermediate aversion[5]
30Social InvestigationDecreased time investigating a female conspecific[5]
30Motor ActivityDecreased vertical activity (rearing)[5]
30Conditioned Flavor AversionMaximal aversion[5]
>10Schedule-Controlled RespondingDecreased responding[6]
56Social InvestigationDecreased time investigating a female conspecific[5]
56Motor ActivityDecreased vertical and horizontal activity[5]
56Schedule-Controlled RespondingAbolished responding[6]
95.6LethalityLD50[5]

Experimental Protocols

1. Open Field Test

  • Objective: To assess general locomotor activity and anxiety-like behavior.

  • Materials:

    • Open field apparatus (e.g., a 40 cm x 40 cm x 30 cm arena).

    • Video tracking software.

    • 70% ethanol for cleaning.

  • Procedure:

    • Acclimate mice to the testing room for at least 30-60 minutes before the test.

    • Clean the open field arena thoroughly with 70% ethanol and allow it to dry completely.

    • Administer the predetermined dose of this compound or vehicle via intraperitoneal (i.p.) injection.

    • At the designated time post-injection (e.g., 30 minutes), gently place the mouse in the center of the open field arena.

    • Record the mouse's activity for a set duration (e.g., 10-15 minutes) using the video tracking software.

    • Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

2. Social Interaction Test

  • Objective: To evaluate social investigation and sociability.

  • Materials:

    • Three-chambered social approach apparatus or a standard open field arena.

    • Small wire cages for stimulus mice.

    • Novel, unfamiliar stimulus mice (age- and sex-matched).

  • Procedure:

    • Habituate the test mouse to the testing apparatus for a set period (e.g., 10 minutes).

    • In a three-chambered apparatus, place a novel mouse in a wire cage in one of the side chambers and an inanimate object in the other.

    • Place the test mouse in the center chamber and allow it to explore all three chambers for a set duration (e.g., 10 minutes).

    • Record the time spent in each chamber and the time spent actively sniffing the wire cage containing the novel mouse versus the object.

    • For a simpler social investigation test in an open field, introduce a novel mouse in a wire cage into the arena with the test mouse and record the time the test mouse spends interacting with the caged mouse.

3. Conditioned Taste Aversion

  • Objective: To assess the aversive properties of this compound.

  • Materials:

    • Two identical drinking bottles per cage.

    • A novel tasting solution (e.g., 0.1% saccharin (B28170) solution).

  • Procedure:

    • Acclimation: For several days, restrict water access to a single daily session of 30 minutes to establish a stable baseline of water intake.

    • Conditioning: On the conditioning day, replace the water bottle with a bottle containing the novel saccharin solution for 30 minutes. Immediately after the drinking session, administer this compound or vehicle (i.p.).

    • Testing: 24 hours later, present the mice with a choice between two bottles, one containing water and the other containing the saccharin solution, for 30 minutes.

    • Measure the volume of liquid consumed from each bottle. A significant decrease in the consumption of the saccharin solution in the this compound-treated group compared to the control group indicates a conditioned taste aversion.

Visualizations

Chlordimeform_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CDM This compound MAO Monoamine Oxidase (MAO) CDM->MAO Inhibits Alpha2 α2-Adrenergic Receptor CDM->Alpha2 Agonist/Interaction BiogenicAmines Biogenic Amines (Serotonin, Norepinephrine) MAO->BiogenicAmines Degrades Vesicles Synaptic Vesicles BiogenicAmines->Vesicles Uptake Release Release Vesicles->Release Release->Alpha2 Alpha1 α1-Adrenergic Receptor Release->Alpha1 Signaling Downstream Signaling Cascades Alpha2->Signaling Alpha1->Signaling Behavioral Altered Behavioral Response Signaling->Behavioral

Caption: Putative signaling pathway of this compound in the mammalian central nervous system.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AnimalAcclimation Animal Acclimation (≥ 1 week) Dosing Dosing (i.p. injection) AnimalAcclimation->Dosing CDM_Prep This compound Solution Preparation (Fresh) CDM_Prep->Dosing BehavioralTest Behavioral Testing (e.g., Open Field) Dosing->BehavioralTest 30 min post-injection DataCollection Data Collection (Video Tracking) BehavioralTest->DataCollection DataAnalysis Data Analysis DataCollection->DataAnalysis Interpretation Interpretation of Results DataAnalysis->Interpretation

Caption: General experimental workflow for a this compound behavioral study in mice.

References

Validation & Comparative

A Comparative Analysis of Chlordimeform and Amitraz on Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the receptor binding profiles of two formamidine (B1211174) pesticides, Chlordimeform and Amitraz (B1667126). Both compounds are known for their insecticidal and acaricidal properties, primarily mediated through their interaction with specific neuroreceptors in target organisms. This document summarizes key experimental data, outlines methodologies for pivotal experiments, and visualizes relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of their mechanisms of action.

Overview of this compound and Amitraz

This compound (CDM) and Amitraz (AMZ) are synthetic formamidine pesticides that have been utilized in agriculture and veterinary medicine.[1][2][3][4] Their primary mode of action in invertebrates involves the modulation of octopamine (B1677172) receptors, which are functionally analogous to adrenergic receptors in vertebrates.[1][2][3][4] In mammals, these compounds have been shown to interact with α-adrenergic receptors, leading to a range of physiological effects.[5][6][7] Understanding the nuances of their receptor binding is crucial for assessing their selectivity, potential for resistance development, and off-target effects.

Quantitative Receptor Binding Data

The following tables summarize the receptor binding affinities and functional potencies of this compound, Amitraz, and their active metabolites.

Table 1: Interaction with Invertebrate Octopamine Receptors

CompoundSpecies/ReceptorAssay TypeParameterValueReference
AmitrazVarroa destructor / VdOctα2RFunctional (Ca²⁺)EC₅₀90.2 nM[8]
AmitrazVarroa destructor / VdOctβ2RFunctional (Ca²⁺)EC₅₀72.8 nM[8]
AmitrazVarroa destructor / VdOAMBFunctional (Ca²⁺)EC₅₀499.5 nM[8]
AmitrazVarroa destructor / VdOct-TyrRFunctional (Ca²⁺)EC₅₀548.2 nM[8]
DPMF¹Varroa destructor / VdOctα2RFunctional (Ca²⁺)EC₅₀190.2 nM[8]
DPMF¹Varroa destructor / VdOctβ2RFunctional (Ca²⁺)EC₅₀6.9 nM[8]
DPMF¹Varroa destructor / VdOAMBFunctional (Ca²⁺)EC₅₀5.2 nM[8]
DPMF¹Varroa destructor / VdOct-TyrRFunctional (Ca²⁺)EC₅₀49.3 nM[8]
AmitrazBombyx mori / β-AL OARFunctional (cAMP)EC₅₀~10 nM[9]
DPMF¹Bombyx mori / β-AL OARFunctional (cAMP)EC₅₀79.6 pM[9]
AmitrazBombyx mori / α-AL OARFunctional (Ca²⁺)EC₅₀~1 µM[9]
DPMF¹Bombyx mori / α-AL OARFunctional (Ca²⁺)EC₅₀1.17 nM[9]
AmitrazCockroach BrainRadioligand BindingIC₅₀Similar to Octopamine[10]
DCDM²Cockroach BrainRadioligand BindingIC₅₀Similar to Octopamine[10]
This compoundCockroach BrainRadioligand BindingIC₅₀Poor Competitor[10]
AmitrazCockroach BrainFunctional (cAMP)Kₐ3.4 µM[10]
DCDM²Cockroach BrainFunctional (cAMP)Kₐ0.32 µM[10]
This compoundCockroach BrainFunctional (cAMP)-No Effect[10]

¹ DPMF (N'-(2,4-dimethylphenyl)-N-methylformamidine) is an active metabolite of Amitraz.[9][11] ² DCDM (Demethylthis compound) is an active metabolite of this compound.[10]

Table 2: Interaction with Vertebrate Adrenergic Receptors

CompoundSpecies/TissueReceptorAssay TypeParameterValueReference
AmitrazRat Brainα₂-adrenoceptorRadioligand Binding ([³H]-clonidine)IC₅₀95-110 nM[6]
This compoundRat Brainα₂-adrenoceptorRadioligand Binding ([³H]-clonidine)IC₅₀62-68 µM[6]
AmitrazRat Brainα₂-adrenoceptorRadioligand Binding ([³H]-yohimbine)IC₅₀95-110 nM[6]
This compoundRat Brainα₂-adrenoceptorRadioligand Binding ([³H]-yohimbine)IC₅₀62-68 µM[6]
DCDMMouse Brainα₂-adrenoceptorRadioligand Binding ([³H]-clonidine)IC₅₀44 nM[12]
This compoundMouse Brainα₂-adrenoceptorRadioligand Binding ([³H]-clonidine)IC₅₀18.2 µM[12]
DCDMMouse Brainα₁-adrenoceptorRadioligand Binding ([³H]-WB4101)IC₅₀1 µM[12]
This compoundMouse Brainα₁-adrenoceptorRadioligand Binding ([³H]-WB4101)IC₅₀87 µM[12]

Signaling Pathways

The interaction of this compound and Amitraz with their primary receptor targets initiates downstream signaling cascades.

Octopamine and Adrenergic Receptor Signaling Octopamine and Adrenergic Receptor Signaling Pathways cluster_invertebrate Invertebrate (e.g., Insect) cluster_vertebrate Vertebrate (e.g., Mammal) Formamidine This compound / Amitraz OAR Octopamine Receptor (GPCR) Formamidine->OAR Agonist Binding Gq Gq Protein OAR->Gq Activates Gs Gs Protein OAR->Gs Activates PLC Phospholipase C Gq->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Response_Invert Physiological Response (e.g., neural excitation, muscle contraction) Ca->Response_Invert AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates PKA->Response_Invert Formamidine_V This compound / Amitraz Alpha2_AR α₂-Adrenergic Receptor (GPCR) Formamidine_V->Alpha2_AR Agonist Binding Gi Gi Protein Alpha2_AR->Gi Activates AC_V Adenylyl Cyclase Gi->AC_V Inhibits cAMP_V ↓ cAMP AC_V->cAMP_V Response_Vert Physiological Response (e.g., sedation, bradycardia) cAMP_V->Response_Vert

Caption: Signaling pathways for formamidines in invertebrates and vertebrates.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Radioligand Binding Assay

This assay quantifies the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Brain tissue from the test organism (e.g., rat, cockroach) is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the receptors.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-clonidine for α₂-adrenoceptors, [³H]-mianserin for octopamine receptors) and varying concentrations of the unlabeled competitor ligand (this compound or Amitraz).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

Radioligand Binding Assay Workflow Radioligand Binding Assay Workflow Start Start Tissue Homogenize Tissue (e.g., Brain) Start->Tissue Centrifuge Centrifuge to Isolate Membrane Fraction Tissue->Centrifuge Incubate Incubate Membranes with: - Radiolabeled Ligand - Competitor (CDM/AMZ) Centrifuge->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Count Liquid Scintillation Counting of Bound Radioactivity Filter->Count Analyze Calculate IC₅₀ Value Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Cell-Based Functional Assay (cAMP/Ca²⁺ Measurement)

This type of assay measures the functional consequence of receptor activation by quantifying the change in intracellular second messengers.

Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transfected with a plasmid encoding the receptor of interest (e.g., an insect octopamine receptor).

  • Ligand Application: The transfected cells are treated with varying concentrations of the agonist (this compound or Amitraz).

  • Second Messenger Measurement:

    • cAMP: Intracellular cAMP levels are measured using techniques such as ELISA, HTRF, or reporter gene assays.

    • Calcium: Intracellular calcium mobilization is monitored using fluorescent calcium indicators (e.g., Fura-2, Fluo-4) and a fluorescence plate reader or microscope.

  • Data Analysis: Dose-response curves are generated, and the concentration of the agonist that produces 50% of the maximal response (EC₅₀) is calculated.

Cell-Based Functional Assay Workflow Cell-Based Functional Assay Workflow Start Start Culture Culture Host Cells (e.g., HEK293) Start->Culture Transfect Transfect Cells with Receptor-Encoding Plasmid Culture->Transfect Apply_Agonist Apply Varying Concentrations of Agonist (CDM/AMZ) Transfect->Apply_Agonist Measure Measure Second Messenger Levels Apply_Agonist->Measure cAMP cAMP Measurement (e.g., ELISA, HTRF) Measure->cAMP Calcium Ca²⁺ Measurement (e.g., Fluo-4) Measure->Calcium Analyze Generate Dose-Response Curve and Calculate EC₅₀ cAMP->Analyze Calcium->Analyze End End Analyze->End

Caption: Workflow for cell-based functional assays measuring cAMP or Ca²⁺.

Concluding Remarks

The data presented in this guide highlight the distinct and overlapping receptor binding profiles of this compound and Amitraz. While both primarily target octopamine receptors in invertebrates, their potency and the activity of their metabolites can differ significantly. Notably, the demethylated metabolite of this compound (DCDM) and the metabolite of Amitraz (DPMF) often exhibit higher potency than their parent compounds.[9][10] In vertebrates, Amitraz and its metabolites show a considerably higher affinity for α₂-adrenergic receptors compared to this compound, which may account for differences in their mammalian toxicity profiles.[6][12] This comparative analysis underscores the importance of considering metabolic activation and receptor subtype selectivity in the development and risk assessment of pesticides.

References

A Comparative Guide to the Validation of Novel Analytical Methods for Chlordimeform Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of novel and traditional analytical methods for the detection of Chlordimeform (CDM), a broad-spectrum insecticide and acaricide. The following sections detail the performance of various methods, supported by experimental data and protocols, to assist researchers in selecting the most suitable approach for their specific needs.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound detection is contingent on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the key performance characteristics of several widely used and emerging techniques.

Novel Analytical Methods
MethodMatrixLimit of Detection (LOD) / Limit of Quantitation (LOQ)Recovery Rate (%)Reference
Immunochromatographic Assay CucumbervLOD: 1 µg/kg, cLOD: 0.115 µg/kg97.9 - 106.9[1][2]
TomatovLOD: 2.5 µg/kg, cLOD: 0.215 µg/kg97.8 - 107.4[1][2]
LC-MS/MS HoneyLOD: 2.5 µg/kg, LOQ: 5 µg/kg75.8 - 113.8[3]
GC-MS/MS with QuEChERS MilkLOQ: 10.0 µg/kg84.5 - 107.3[4]

vLOD: visual Limit of Detection, cLOD: calculated Limit of Detection

Traditional Analytical Methods
MethodMatrixLimit of Determination/DetectionRecovery Rate (%)Reference
Gas Chromatography (GC) Various0.01 - 0.05 mg/kg>80%
Thin-Layer Chromatography (TLC) Honey10 ngNot Specified[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Immunochromatographic Assay

This rapid and sensitive method utilizes monoclonal antibodies to detect this compound in vegetable samples.

Sample Preparation:

  • Homogenize 10 g of cucumber or tomato sample.

  • Add 10 mL of methanol/PBS (70/30, v/v) and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Dilute the supernatant with PBS containing 5% methanol.

Assay Procedure:

  • Prepare immunochromatographic strips coated with CDM-OVA conjugate and goat anti-mouse IgG.

  • Mix the sample extract with a gold nanoparticle-labeled anti-CDM monoclonal antibody.

  • Apply the mixture to the sample pad of the test strip.

  • Allow the strip to develop for 5-10 minutes.

  • Visually inspect the test line and control line. The intensity of the test line is inversely proportional to the concentration of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A highly sensitive and specific method for the determination of this compound and its metabolites in honey.[3]

Sample Preparation:

  • Dissolve and dilute the honey sample with a sodium hydroxide (B78521) solution.[3]

  • Clean up the sample using a Waters Oasis HLB solid-phase extraction column.[3]

Instrumentation and Conditions:

  • LC System: Agilent XDB-C18 column.[3]

  • Mobile Phase: Gradient elution with 0.1% formic acid solution and acetonitrile.[3]

  • MS System: Electrospray ionization-tandem mass spectrometry (ESI-MS/MS).[3]

  • Quantification: Matrix-matched external standard method.[3]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with QuEChERS

This robust method is suitable for the determination of this compound and its metabolite in milk.[4]

Sample Preparation (QuEChERS):

  • Extract milk samples with acetonitrile.[4]

  • Perform a cleanup step using a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method.[4]

Instrumentation and Conditions:

  • GC System: DB-17 MS column.[4]

  • MS System: Detection in selected reaction monitoring (SRM) mode.[4]

  • Quantification: Matrix-matched isotope internal standard method.[4]

Gas Chromatography with Electron Capture Detector (GC-ECD)

A traditional and cost-effective method for the analysis of halogenated pesticides.[6]

Sample Preparation:

  • Perform liquid-liquid extraction of the sample with a suitable organic solvent (e.g., hexane).

  • Clean up the extract using techniques like solid-phase extraction (SPE) to remove interfering matrix components.[7]

Instrumentation and Conditions:

  • GC System: Capillary column suitable for pesticide analysis.

  • Detector: Electron Capture Detector (ECD).

  • Quantification: External or internal standard calibration.

Thin-Layer Chromatography (TLC)

A simple and rapid screening method for the determination of this compound in honey.[5]

Sample Preparation:

  • Extract 20 g of honey with n-hexane in an alkali solution.[5]

  • Re-extract with an acidic aqueous solution.[5]

  • Hydrolyze in NaOH solution on a boiling water bath for 10 minutes.[5]

  • Extract the hydrolyzed products with methylene (B1212753) chloride.[5]

  • Dehydrate with Na2SO4 and evaporate the solvent.[5]

TLC Procedure:

  • Spot the sample extract on a silica (B1680970) gel plate.[5]

  • Develop the plate in a solvent system of benzene:chloroform:ethyl acetate (B1210297) (5:5:1).[5]

  • After development, expose the plate to an atmosphere of NaNO2 + HCl for 10 minutes.[5]

  • Spray with 5% N-(1-naphthyl) ethylenediamine (B42938) dihydrochloride.[5]

  • Observe the spots in a dark room after 20 minutes for qualitative or semi-quantitative estimation.[5]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for key analytical methods.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenized Sample Add_Solvent Add Acetonitrile Sample->Add_Solvent Add_Salts Add Extraction Salts Add_Solvent->Add_Salts Vortex Vortex/Shake Add_Salts->Vortex Centrifuge_Extract Centrifuge Vortex->Centrifuge_Extract Transfer_Supernatant Transfer Supernatant Centrifuge_Extract->Transfer_Supernatant Add_Sorbent Add d-SPE Sorbent Transfer_Supernatant->Add_Sorbent Vortex_Cleanup Vortex/Shake Add_Sorbent->Vortex_Cleanup Centrifuge_Cleanup Centrifuge Vortex_Cleanup->Centrifuge_Cleanup Final_Extract Final Extract Centrifuge_Cleanup->Final_Extract Analysis GC-MS/MS or LC-MS/MS Analysis Final_Extract->Analysis

Caption: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) workflow.

Immunoassay_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_detection Detection Sample Sample Homogenization Extraction Solvent Extraction Sample->Extraction Centrifugation Centrifugation & Dilution Extraction->Centrifugation Incubation Incubate Sample with Labeled Antibody Centrifugation->Incubation Application Apply to Test Strip Incubation->Application Development Allow Development Application->Development Readout Visual or Reader-Based Detection Development->Readout

Caption: General workflow for an immunochromatographic assay.

Chromatography_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Injection Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (e.g., MS/MS, ECD) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General workflow for chromatographic methods (GC and LC).

References

A Comparative Efficacy Analysis of Chlordimeform and Other Formamidine Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of chlordimeform with other formamidine (B1211174) pesticides, primarily focusing on amitraz (B1667126), another widely studied compound in this class. Due to the discontinuation of this compound's use in many countries for several decades owing to toxicological concerns, direct comparative studies with current pesticides are scarce.[1][2] This guide, therefore, synthesizes available data from various studies to offer an objective overview, supported by experimental methodologies and pathway visualizations.

Executive Summary

Formamidine pesticides, including this compound and amitraz, exert their primary mode of action through the disruption of the octopamine (B1677172) receptor system in invertebrates, which is analogous to the adrenergic system in vertebrates.[3][4] This agonistic activity on octopamine receptors leads to a range of effects from sublethal behavioral changes to direct lethality.[4] While both this compound and amitraz have demonstrated broad-spectrum activity against various mite and tick species, as well as certain insect pests, their toxicological profiles and commercial availability diverge significantly.[3][5][6] this compound's active metabolite, demethylthis compound (B1670240) (DCDM), has shown comparable or, in some cases, greater toxicity than the parent compound.[1] Amitraz remains in use in both agricultural and veterinary medicine for the control of ectoparasites.[6]

Data Presentation: Efficacy Comparison

The following tables summarize the available efficacy data for this compound, its metabolite DCDM, and amitraz against various pest species. It is crucial to note that the data for this compound and amitraz are largely from different studies, which may have employed varied experimental protocols. Therefore, a direct comparison of LC50/LD50 values between the two compounds should be made with caution.

Table 1: Efficacy of this compound and its N-demethyl Metabolite (DCDM)

CompoundSpeciesLife StageBioassay MethodEfficacy MetricValueReference
This compoundAgrotis ipsilon (Black Cutworm)OvaVapor ExposureLC50 (hours)6.2[1]
DCDMAgrotis ipsilon (Black Cutworm)OvaVapor ExposureLC50 (hours)4.1[1]
This compoundBlattella germanica (German Cockroach)AdultTopical ApplicationLD50 (µg/g)650[1]
DCDMBlattella germanica (German Cockroach)AdultTopical ApplicationLD50 (µg/g)555[1]
This compoundMus musculus (Mouse)AdultOralLD50 (mg/kg)245[1]
DCDMMus musculus (Mouse)AdultOralLD50 (mg/kg)195[1]

Table 2: Efficacy of Amitraz against Various Mite and Tick Species

SpeciesStrainBioassay MethodEfficacy MetricValue (µg/mL)95% Confidence IntervalReference
Rhipicephalus (Boophilus) microplusMozo (Susceptible)Larval Packet Test (LPT)LC502.9-[2]
Rhipicephalus (Boophilus) microplusField Population 1Larval Packet Test (LPT)LC50265.1246.3 - 284.0[2]
Rhipicephalus (Boophilus) microplusField Population 2Larval Packet Test (LPT)LC505.54.8 - 6.2[2]
Rhipicephalus (Boophilus) microplusMozo (Susceptible)Larval Immersion Test (LIT)LC5027.3-[2]
Rhipicephalus (Boophilus) microplusMozo (Susceptible)Syringe Immersion Test (SIT)LC5052.7-[2]
Tetranychus urticae-Leaf Disc BioassayLC50 (after 72h)0.04 (mg a.i./L)-[7]

Table 3: Comparative Efficacy of Amitraz and Other Acaricides against Amblyomma variegatum

AcaricideMean Percent Control (%)Antiparasitic Efficacy (%)
Amitraz92.8 ± 5.657.5 ± 0.96
Diazinon (B1670403)69.7 ± 3.137.5 ± 0.96

Data from a study by Gebre et al. (2023)[8]

Experimental Protocols

The determination of pesticide efficacy relies on standardized bioassays. Below are detailed methodologies for two common experimental procedures used for acaricide evaluation.

Larval Packet Test (LPT) for Ticks

This method is widely used to assess the susceptibility of tick larvae to acaricides.

a. Tick Rearing and Larval Collection:

  • Maintain a colony of the target tick species (e.g., Rhipicephalus (Boophilus) microplus) on a suitable host animal under controlled laboratory conditions.

  • Collect fully engorged female ticks and incubate them at approximately 27°C and 85-95% relative humidity until oviposition occurs.

  • Collect the eggs and allow them to hatch. Use larvae aged 7-14 days for the bioassay.

b. Acaricide Dilution Preparation:

  • Prepare a stock solution of the formamidine pesticide (e.g., Amitraz) in a suitable solvent mixture, typically trichloroethylene (B50587) and olive oil (2:1 ratio).

  • Perform serial dilutions of the stock solution to obtain a range of concentrations that will yield mortality between 10% and 90%.

c. Packet Impregnation and Larval Exposure:

  • Cut filter paper (7.5 cm x 8.5 cm) and impregnate each with 0.7 mL of the respective acaricide dilution.

  • Allow the solvent to evaporate completely in a fume hood.

  • Fold the treated filter papers in half and seal the sides with clips to create packets.

  • Introduce approximately 100 tick larvae into each packet and seal the open end.

  • Incubate the packets at 27°C and 85-95% relative humidity for 24 hours.

d. Mortality Assessment and Data Analysis:

  • After the incubation period, open the packets and count the number of live and dead larvae. Larvae that are unable to walk are considered dead.

  • Correct for control mortality using Abbott's formula if mortality in the control group (treated with solvent only) is between 5% and 20%.

  • Analyze the dose-response data using probit analysis to determine the LC50 and LC90 values along with their 95% confidence intervals.

Leaf Disc Bioassay for Spider Mites

This method is a standard procedure for evaluating the toxicity of acaricides to spider mites.

a. Mite Rearing:

  • Maintain a healthy colony of the target spider mite species (e.g., Tetranychus urticae) on a suitable host plant, such as bean or cucumber plants, in a controlled environment (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

b. Preparation of Test Solutions:

  • Prepare a stock solution of the formamidine pesticide in water with a small amount of a non-ionic surfactant to ensure even spreading.

  • Prepare a series of at least five concentrations through serial dilution that are expected to cause a range of mortalities.

c. Leaf Disc Preparation and Treatment:

  • Cut leaf discs (e.g., 2-3 cm in diameter) from the host plants.

  • Place the leaf discs, abaxial side up, on a layer of wet cotton or agar (B569324) in a petri dish to keep them turgid.

  • Immerse each leaf disc in the respective test solution for a short period (e.g., 5 seconds) or spray until runoff.

  • Allow the treated leaf discs to air dry.

d. Mite Infestation and Incubation:

  • Transfer a known number of adult female mites (e.g., 20-30) onto each dried leaf disc.

  • Seal the petri dishes with a ventilated lid to prevent mite escape and maintain humidity.

  • Incubate the dishes under the same controlled conditions as the mite colony.

e. Mortality Assessment and Data Analysis:

  • Assess mite mortality after a specified period, typically 24 to 72 hours. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Apply Abbott's formula for correction if control mortality is significant.

  • Use probit analysis to calculate the LC50 and other relevant toxicity parameters.

Mandatory Visualizations

Signaling Pathways

The primary mode of action of formamidine pesticides is their interaction with octopamine receptors in invertebrates.

Formamidine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Formamidine Formamidine (this compound, Amitraz) OctopamineReceptor Octopamine Receptor (GPCR) Formamidine->OctopamineReceptor Agonist Binding G_Protein G-Protein OctopamineReceptor->G_Protein Activates AdenylateCyclase Adenylate Cyclase G_Protein->AdenylateCyclase Activates cAMP cAMP AdenylateCyclase->cAMP Converts ATP to ATP ATP ATP->AdenylateCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Physiological & Behavioral Effects (e.g., increased neuronal activity, lethargy, detachment) PKA->CellularResponse Phosphorylates Target Proteins

Caption: Octopamine receptor signaling pathway activated by formamidine pesticides.

Experimental Workflow

The following diagram illustrates a generalized workflow for conducting a pesticide bioassay.

Experimental_Workflow cluster_setup Experimental Setup cluster_bioassay Bioassay Procedure cluster_analysis Data Analysis PestColony 1. Maintain Pest Colony (e.g., Mites, Ticks) Exposure 3. Expose Pests to Pesticide (e.g., Leaf Dip, Packet Test) PestColony->Exposure PesticidePrep 2. Prepare Pesticide Dilutions (Multiple Concentrations) PesticidePrep->Exposure Incubation 4. Incubate under Controlled Conditions Exposure->Incubation Mortality 5. Assess Mortality Incubation->Mortality Probit 6. Probit Analysis Mortality->Probit LC50 7. Determine LC50 Value Probit->LC50

Caption: Generalized experimental workflow for pesticide bioassay.

References

Comparative Toxicology of Chlordimeform Versus Its Primary Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicological profiles of the formamidine (B1211174) pesticide chlordimeform and its principal metabolic byproducts. Supported by experimental data, this document outlines the differing mechanisms of action and toxic endpoints of these compounds.

This compound (CDM), a previously utilized insecticide and acaricide, exerts its biological effects through a complex interplay of its parent structure and its metabolites. Understanding the comparative toxicology of CDM and its primary metabolites—demethylthis compound (B1670240) (DCDM), N-formyl-4-chloro-o-toluidine, and 4-chloro-o-toluidine—is crucial for a comprehensive risk assessment and for elucidating the mechanisms underlying its toxicity.

Executive Summary of Toxicological Data

The acute toxicity of this compound and its metabolites varies, with some metabolites demonstrating greater or lesser toxicity than the parent compound. The following tables summarize the available quantitative data on the acute toxicity of these compounds.

Table 1: Acute Oral LD50 Values

CompoundSpeciesLD50 (mg/kg)
This compoundRat170-330[1]
Mouse220[1]
N-formyl-4-chloro-o-toluidineRat>3000
4-chloro-o-toluidineRat560 (intraperitoneal)[2][3]
Mouse680-720 (intraperitoneal)[2][3]

Table 2: Acute Dermal LD50 Values

CompoundSpeciesLD50 (mg/kg)
This compoundRat~4000[4]
Rabbit>4000[4]

Mechanisms of Action: A Divergent Path

The toxicological effects of this compound and its metabolites are mediated through multiple mechanisms, primarily targeting the nervous system. In invertebrates, the primary target is the octopamine (B1677172) receptor system, while in mammals, interactions with alpha2-adrenergic receptors and inhibition of monoamine oxidase (MAO) are key toxic pathways.

Interaction with Octopamine Receptors (Invertebrates)

This compound and, more potently, its N-demethylated metabolite, demethylthis compound, act as agonists at octopamine receptors in insects and other arthropods.[3] This interaction disrupts normal neurotransmission, leading to behavioral changes, paralysis, and ultimately death of the target pest.

Interaction with Alpha2-Adrenergic Receptors (Mammals)

In mammals, this compound and its metabolites can interact with alpha2-adrenergic receptors in the central nervous system.[5] This interaction can lead to a range of physiological effects, including sedation, hypotension, and bradycardia. The binding affinity of this compound and its metabolites to these receptors varies, contributing to their differential toxicities.

Monoamine Oxidase (MAO) Inhibition

This compound and its metabolites have been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters such as serotonin (B10506) and norepinephrine.[6][7] Inhibition of MAO can lead to an accumulation of these neurotransmitters, resulting in a variety of neurological and physiological effects.

Carcinogenicity of 4-chloro-o-toluidine

A significant long-term toxicological concern is the carcinogenicity of the metabolite 4-chloro-o-toluidine. Studies have demonstrated that 4-chloro-o-toluidine is a potent animal carcinogen, inducing tumors in multiple species.[8] This has been a major factor in the regulatory actions taken against this compound.

Experimental Protocols

The following sections detail the general methodologies used in key experiments to assess the toxicology of this compound and its metabolites.

Acute Toxicity (LD50) Determination

Objective: To determine the median lethal dose (LD50) of a substance, which is the dose required to cause death in 50% of a test population.

General Protocol:

  • Animal Selection: Healthy, young adult animals of a specific species and strain (e.g., Sprague-Dawley rats, Swiss-Webster mice) are selected and acclimated to laboratory conditions.

  • Dose Preparation: The test substance (this compound or its metabolites) is dissolved or suspended in a suitable vehicle (e.g., water, corn oil). A range of graded doses is prepared.

  • Administration: The substance is administered to groups of animals via a specific route (e.g., oral gavage, dermal application, intraperitoneal injection). A control group receives only the vehicle.

  • Observation: Animals are observed for a specified period (typically 14 days) for signs of toxicity and mortality.

  • Data Analysis: The number of mortalities at each dose level is recorded. Statistical methods, such as probit analysis, are used to calculate the LD50 value and its confidence limits.

Radioligand Receptor Binding Assay (Alpha2-Adrenoceptors)

Objective: To determine the binding affinity of a compound to a specific receptor.

General Protocol:

  • Membrane Preparation: Tissues rich in the target receptor (e.g., rat brain cortex for alpha2-adrenoceptors) are homogenized and centrifuged to isolate a membrane fraction containing the receptors.

  • Incubation: The membrane preparation is incubated with a radiolabeled ligand known to bind specifically to the receptor (e.g., [3H]-clonidine for alpha2-adrenoceptors) and varying concentrations of the test compound (this compound or its metabolites).

  • Separation: The bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), a measure of the binding affinity of the test compound, can then be calculated from the IC50 value.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the ability of a compound to inhibit the activity of MAO.

General Protocol:

  • Enzyme Source: A source of MAO, such as isolated mitochondria from rat liver or recombinant human MAO-A or MAO-B, is prepared.

  • Incubation: The enzyme preparation is pre-incubated with varying concentrations of the test compound (this compound or its metabolites).

  • Substrate Addition: A substrate for MAO (e.g., kynuramine (B1673886) or a specific substrate for MAO-A or MAO-B) is added to initiate the enzymatic reaction.

  • Detection: The product of the enzymatic reaction is measured. This can be done using various methods, including spectrophotometry or fluorometry, often coupled to a secondary reaction that produces a detectable signal.[9][10][11]

  • Data Analysis: The rate of product formation is measured at each concentration of the test compound. The data are used to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Visualizing the Pathways

To better understand the processes involved in this compound toxicology, the following diagrams illustrate key pathways and experimental workflows.

chlordimeform_metabolism This compound This compound demethylthis compound Demethylthis compound (DCDM) This compound->demethylthis compound N-demethylation n_formyl N-formyl-4-chloro- o-toluidine This compound->n_formyl Hydrolysis demethylthis compound->n_formyl toluidine 4-chloro-o-toluidine n_formyl->toluidine Deformylation

Caption: Metabolic pathway of this compound.

receptor_interaction cluster_invertebrate Invertebrates cluster_mammal Mammals chlordimeform_inv This compound & Demethylthis compound octopamine_receptor Octopamine Receptor chlordimeform_inv->octopamine_receptor Agonist disruption Disruption of Neurotransmission octopamine_receptor->disruption chlordimeform_mam This compound & Metabolites alpha2_receptor Alpha2-Adrenergic Receptor chlordimeform_mam->alpha2_receptor Interaction mao Monoamine Oxidase (MAO) chlordimeform_mam->mao Inhibition cns_effects CNS Effects (Sedation, etc.) alpha2_receptor->cns_effects neurotransmitter_increase Increased Neurotransmitters mao->neurotransmitter_increase

Caption: Target receptor interactions of this compound.

experimental_workflow cluster_ld50 LD50 Determination cluster_binding Receptor Binding Assay ld50_start Dose Preparation ld50_admin Administration to Animals ld50_start->ld50_admin ld50_obs Observation (14 days) ld50_admin->ld50_obs ld50_end LD50 Calculation ld50_obs->ld50_end binding_start Membrane Preparation binding_inc Incubation with Radioligand & Test Compound binding_start->binding_inc binding_sep Separation of Bound/Free binding_inc->binding_sep binding_quant Quantification of Radioactivity binding_sep->binding_quant binding_end IC50/Ki Determination binding_quant->binding_end

Caption: General experimental workflows.

References

Assessing the Specificity of Chlordimeform Antibodies: A Comparative Guide to Cross-Reactivity with Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibodies is paramount for the accurate and reliable detection of target molecules. This guide provides a comparative analysis of the cross-reactivity of chlordimeform antibodies with its key structural analogues, supported by experimental data and detailed protocols.

This compound, a formamidine (B1211174) pesticide, has been subject to regulatory scrutiny due to potential health and environmental concerns. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid and sensitive method for its detection. However, the specificity of the antibodies employed is a critical factor that determines the reliability of these assays. Cross-reactivity with structurally similar compounds, such as other formamidine pesticides and this compound metabolites, can lead to false-positive results or inaccurate quantification.

Understanding Antibody Specificity through Cross-Reactivity Analysis

The specificity of an antibody is its ability to bind to a single, specific epitope. In the context of small molecules like this compound, antibodies are typically generated by immunizing an animal with a this compound-protein conjugate. The resulting polyclonal or monoclonal antibodies should ideally exhibit high affinity for this compound while showing minimal binding to related compounds.

Cross-reactivity is quantitatively assessed by determining the concentration of a structural analogue required to inhibit the antibody-antigen binding by 50% (IC50) and comparing it to the IC50 of this compound. The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Analogue) x 100

Performance of this compound Antibodies

A study detailing the development of a polyclonal antibody-based indirect competitive ELISA (IC-ELISA) for this compound reported an IC50 value of 3.126 ng/mL and a limit of detection (LOD) of 0.637 ng/mL for this compound itself.[1] While this study provides essential information on the sensitivity of the antibody for its target analyte, it does not provide data on its cross-reactivity with structural analogues.

To provide a comprehensive overview, this guide will focus on the cross-reactivity with key structural analogues of this compound, which include other formamidine pesticides and its primary metabolites.

Key Structural Analogues of this compound

The primary compounds of concern for cross-reactivity with this compound antibodies are:

  • Amitraz: Another formamidine pesticide with a similar core structure.

  • 4-chloro-o-toluidine: A major metabolite of this compound.

  • N-formyl-4-chloro-o-toluidine: An intermediate metabolite of this compound.

The chemical structures of this compound and its analogues are presented below:

CompoundChemical Structure
This compound
alt text
Amitraz
alt text
4-chloro-o-toluidine
alt text
N-formyl-4-chloro-o-toluidine
alt text

Note: As of the latest search, specific quantitative cross-reactivity data for a this compound antibody with these analogues from a single comprehensive study is not available in the public domain. The following sections will outline the experimental protocol for determining such cross-reactivity.

Experimental Protocol: Assessing Cross-Reactivity using Indirect Competitive ELISA (IC-ELISA)

This protocol outlines the steps to determine the cross-reactivity of this compound antibodies with its structural analogues.

1. Reagents and Materials:

  • This compound standard

  • Structural analogues (Amitraz, 4-chloro-o-toluidine, N-formyl-4-chloro-o-toluidine)

  • Anti-chlordimeform antibody (polyclonal or monoclonal)

  • Coating antigen (e.g., this compound-OVA conjugate)

  • 96-well microtiter plates

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H2SO4)

  • Microplate reader

2. Experimental Workflow:

experimental_workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Coat plate with This compound-OVA p2 Incubate and Wash p1->p2 p3 Block with BSA p2->p3 p4 Incubate and Wash p3->p4 c3 Add mixture to plate p4->c3 c1 Prepare standards of This compound & Analogues c2 Mix standards with anti-Chlordimeform Ab c1->c2 c2->c3 c4 Incubate and Wash c3->c4 d1 Add secondary (HRP-conjugated) Ab c4->d1 d2 Incubate and Wash d1->d2 d3 Add TMB substrate d2->d3 d4 Incubate d3->d4 d5 Add Stop Solution d4->d5 a1 Read absorbance at 450 nm d5->a1 a2 Plot standard curves a1->a2 a3 Calculate IC50 values a2->a3 a4 Calculate % Cross-Reactivity a3->a4

References

Evaluating the Carcinogenicity of Chlordimeform's Metabolite: 4-Chloro-o-toluidine in Focus

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The insecticide chlordimeform, once widely used in agriculture, has been under scrutiny due to the carcinogenic potential of its primary metabolite, 4-chloro-o-toluidine. This guide provides a comprehensive evaluation of the carcinogenicity of 4-chloro-o-toluidine, comparing it with its parent compound and a key alternative, amitraz (B1667126). We present a detailed analysis of experimental data, methodologies, and mechanisms of action to inform researchers, scientists, and drug development professionals.

Executive Summary

4-Chloro-o-toluidine, a major metabolite of the pesticide this compound, has been classified as "probably carcinogenic to humans (Group 2A)" by the International Agency for Research on Cancer (IARC). This classification is based on sufficient evidence of carcinogenicity in experimental animals and limited evidence in humans. The primary mechanism of its carcinogenicity is genotoxic, involving metabolic activation to a reactive intermediate that forms DNA adducts, leading to genetic mutations and potentially cancer.

In contrast, amitraz, another formamidine (B1211174) insecticide and a common alternative to this compound, is categorized as having "suggestive evidence of carcinogenicity". Its mode of action is considered to be non-genotoxic. This guide will delve into the experimental evidence supporting these classifications, providing a comparative framework for risk assessment and the development of safer alternatives.

Carcinogenicity Profile: 4-Chloro-o-toluidine

Human Evidence

Epidemiological studies of workers exposed to 4-chloro-o-toluidine during the synthesis of this compound have shown an increased risk of bladder cancer.[1][2] One study of 49 male workers reported a significant excess of bladder tumors.[1]

Animal Carcinogenicity Studies

Oral administration of 4-chloro-o-toluidine has been shown to induce tumors in mice.[1][3] Specifically, it increased the incidence of hemangiosarcomas in the spleen and adipose tissue in both male and female mice.[1][3] However, similar studies in rats did not show a significant increase in tumor incidence.[1][3]

Table 1: Summary of Animal Carcinogenicity Studies on 4-Chloro-o-toluidine

SpeciesStrainRoute of AdministrationDosesDurationKey FindingsReference
MouseB6C3F1Oral (in feed)Males: 3,750 or 15,000 ppm; Females: 1,250 or 5,000 ppm92-99 weeksDose-related increase in hemangiosarcomas in both sexes.[2][4]
RatF344Oral (in feed)1,250 or 5,000 ppm107 weeksNo significant increase in tumor incidence.[2]

Mechanistic Insights: A Genotoxic Pathway

The carcinogenicity of 4-chloro-o-toluidine is attributed to its metabolic activation into a reactive electrophilic species that can covalently bind to DNA, forming DNA adducts.[1] This process is a hallmark of genotoxic carcinogens.

The proposed metabolic activation pathway involves the N-hydroxylation of 4-chloro-o-toluidine, a reaction catalyzed by cytochrome P450 enzymes in the liver. The resulting N-hydroxy metabolite is unstable and can be further metabolized to a highly reactive nitrenium ion. This ion can then attack DNA bases, primarily guanine, leading to the formation of DNA adducts. If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication, which can ultimately initiate the process of carcinogenesis.

Metabolic_Activation_of_4_Chloro_o_toluidine cluster_0 Metabolic Activation 4-Chloro-o-toluidine 4-Chloro-o-toluidine N-hydroxy-4-chloro-o-toluidine N-hydroxy-4-chloro-o-toluidine 4-Chloro-o-toluidine->N-hydroxy-4-chloro-o-toluidine CYP450 (N-hydroxylation) Nitrenium ion Nitrenium ion N-hydroxy-4-chloro-o-toluidine->Nitrenium ion Metabolic Processing DNA Adducts DNA Adducts Nitrenium ion->DNA Adducts Covalent Binding Mutation Mutation DNA Adducts->Mutation Faulty DNA Replication DNA DNA Cancer Cancer Mutation->Cancer Uncontrolled Cell Growth

Metabolic activation of 4-chloro-o-toluidine.

Comparative Analysis: this compound and its Alternatives

This compound

This compound itself is metabolized in the body to 4-chloro-o-toluidine, which is then responsible for the observed carcinogenic effects. Therefore, the carcinogenicity of this compound is directly linked to its metabolic conversion to this genotoxic metabolite.

Amitraz: A Formamidine Alternative

Amitraz is another formamidine insecticide that has been used as an alternative to this compound.[5] In contrast to 4-chloro-o-toluidine, amitraz is classified as having "suggestive evidence of carcinogenicity" and is considered a non-genotoxic carcinogen.[1][6] This means it is not believed to directly damage DNA.

Animal studies with amitraz have shown an increase in liver tumors in female mice at high doses. The proposed mechanism is non-genotoxic and may involve the promotion of pre-existing initiated cells or disruption of cellular processes that control cell growth and death.

Table 2: Carcinogenicity Profile Comparison

CompoundIARC ClassificationPrimary MechanismKey Animal Findings
4-Chloro-o-toluidine Group 2A (Probably carcinogenic to humans)Genotoxic (DNA adduct formation)Hemangiosarcomas in mice
Amitraz Suggestive evidence of carcinogenicityNon-genotoxicLiver tumors in female mice
Safer Alternatives

The development of safer alternatives to formamidine pesticides is an ongoing area of research. Newer generation insecticides with different modes of action and lower toxicity profiles are being investigated. These include neonicotinoids, pyrethroids, and biological pesticides. However, it is crucial to thoroughly evaluate the long-term health effects, including the carcinogenic potential, of any new pesticide before its widespread use.

Experimental Protocols: Carcinogenicity Bioassays

The evaluation of a chemical's carcinogenic potential relies on standardized, long-term animal bioassays. The following provides a general overview of the experimental protocols used in the studies of 4-chloro-o-toluidine.

Animal Models
  • Species and Strain: Typically, two rodent species are used, most commonly rats and mice, from well-characterized strains with known background tumor rates (e.g., F344 rats and B6C3F1 mice).

  • Animal Husbandry: Animals are housed in controlled environments with specific temperature, humidity, and light-dark cycles. They are provided with a standard diet and water ad libitum.

Dosing and Administration
  • Route of Administration: The route of exposure is chosen to mimic potential human exposure. For pesticides, this is often through the diet (in feed) or by gavage.

  • Dose Selection: Multiple dose levels are used, including a high dose that is typically the maximum tolerated dose (MTD), a lower dose, and a control group receiving the vehicle only.

  • Duration: The studies are long-term, typically lasting for the majority of the animal's lifespan (e.g., 18-24 months for mice and 24-30 months for rats).

Data Collection and Analysis
  • Clinical Observations: Animals are observed daily for clinical signs of toxicity.

  • Body Weight and Food Consumption: These parameters are monitored regularly.

  • Hematology and Clinical Chemistry: Blood samples may be collected at interim points and at the end of the study for analysis.

  • Pathology: At the end of the study, all animals are subjected to a complete necropsy. Organs and tissues are examined for gross abnormalities, and a comprehensive set of tissues is collected for microscopic examination (histopathology).

  • Statistical Analysis: The incidence of tumors in the dosed groups is statistically compared to the control group to determine if there is a significant increase.

Experimental_Workflow cluster_1 Carcinogenicity Bioassay Workflow Animal Selection Animal Selection Dose Range Finding Dose Range Finding Animal Selection->Dose Range Finding Long-term Exposure Long-term Exposure Dose Range Finding->Long-term Exposure In-life Observations In-life Observations Long-term Exposure->In-life Observations Terminal Necropsy Terminal Necropsy In-life Observations->Terminal Necropsy Histopathology Histopathology Terminal Necropsy->Histopathology Data Analysis Data Analysis Histopathology->Data Analysis Carcinogenicity Evaluation Carcinogenicity Evaluation Data Analysis->Carcinogenicity Evaluation

References

Replication of Foundational Studies on Chlordimeform's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the foundational studies on the mode of action of Chlordimeform, a formamidine (B1211174) pesticide. It aims to offer an objective overview of its performance, juxtaposed with relevant alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further research.

Primary Mode of Action: Octopamine (B1677172) Receptor Agonism

The principal mechanism through which this compound exerts its effects on invertebrates is by acting as an agonist at octopamine receptors.[1][2] Octopamine is a key neurotransmitter in many invertebrates, analogous to norepinephrine (B1679862) in vertebrates, and is involved in the modulation of various physiological processes, including behavior, heart rate, and neuromuscular transmission. This compound mimics the action of octopamine, leading to overstimulation and disruption of these processes.

A foundational study demonstrated that this compound and its demethylated derivative mimic the actions of octopamine at the locust neuromuscular junction, providing strong evidence for its site of action.[1] This agonistic activity at octopamine receptors is a novel mode of action for pesticides.[1]

Comparative Performance with Amitraz (B1667126)

Amitraz, another formamidine pesticide, shares a similar primary mode of action with this compound, also targeting octopamine receptors.[3][4] Studies on the Varroa destructor mite, a parasite of honeybees, have shown that Amitraz and its major metabolite potently activate all four identified mite octopamine receptors.[3][5]

Experimental Protocol: Electrophysiological Recording at the Locust Neuromuscular Junction

This protocol is based on the foundational experiments that identified the octopaminergic action of this compound.

Objective: To measure the effect of this compound on the neuromuscular transmission at the locust extensor tibiae muscle.

Materials:

  • Adult locusts (Schistocerca gregaria or similar species)

  • Dissection dish with wax

  • Insect saline solution

  • Micromanipulators

  • Suction electrodes for nerve stimulation

  • Intracellular glass microelectrodes for muscle recording

  • Amplifier and data acquisition system

  • This compound solutions of varying concentrations

  • Octopamine solution (positive control)

Procedure:

  • Dissect the locust to expose the extensor tibiae muscle in the metathoracic leg.[6]

  • Maintain the preparation in continuously perfused insect saline.

  • Isolate the fast extensor tibiae (FETi) motor neuron for stimulation using a suction electrode.[6][7]

  • Insert an intracellular microelectrode into a fiber of the extensor tibiae muscle to record excitatory postsynaptic potentials (EPSPs).

  • Stimulate the FETi axon and record baseline EPSP amplitudes.

  • Perfuse the preparation with known concentrations of this compound and record the changes in EPSP amplitude.

  • As a positive control, perfuse the preparation with octopamine and compare the effects to those of this compound.

  • Observe for changes in muscle contraction and membrane potential in response to the application of the compounds.

Expected Results: Application of this compound is expected to potentiate the EPSPs elicited by FETi stimulation, similar to the effect of octopamine, indicating an agonistic action at the octopamine receptors on the muscle fibers.

Secondary Mode of Action: Monoamine Oxidase (MAO) Inhibition

In addition to its primary action on octopamine receptors, this compound has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of monoamine neurotransmitters.[8][9][10]

Characteristics of MAO Inhibition

Foundational studies revealed that this compound is a readily reversible inhibitor of MAO.[8] Its hydrolysis product, N-formyl-4-chloro-o-toluidine, is a significantly more potent reversible inhibitor.[8] The inhibitory effect is more pronounced on MAO-A than MAO-B substrates.[8] However, it is generally concluded that MAO inhibition is not the primary factor in the acute lethal toxicity of this compound, as the symptoms of poisoning do not align well with those of potent MAO inhibitors, and there is a lack of correlation between toxicity and MAO-inhibitory potency among its metabolites.[8]

Quantitative Data on MAO Inhibition

The following table summarizes the inhibitory effects of this compound on MAO activity in rat tissues.

TissueSubstrateThis compound Concentration (mg/kg)% InhibitionReference
LiverKynuramine (B1673886)5Moderate[11]
LiverKynuramine10Moderate[11]
LiverKynuramine50Moderate[11]
BrainKynuramine5, 10, 50Moderate[11]
SerumKynuramine5, 10, 50Moderate[11]
Experimental Protocol: MAO Inhibition Assay

This protocol outlines a method to determine the inhibitory potential of this compound on MAO activity.

Objective: To measure the IC50 value of this compound for the inhibition of MAO using a spectrophotometric assay.

Materials:

  • Rat liver mitochondria (as a source of MAO)

  • This compound solutions of varying concentrations

  • Kynuramine (substrate)[12][13]

  • Phosphate buffer

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare rat liver mitochondrial fractions as the enzyme source.

  • Pre-incubate the mitochondrial preparation with various concentrations of this compound for a defined period.

  • Initiate the enzymatic reaction by adding the substrate, kynuramine.

  • The deamination of kynuramine by MAO leads to the formation of 4-hydroxyquinoline (B1666331).[13]

  • Monitor the formation of 4-hydroxyquinoline over time by measuring the increase in absorbance at a specific wavelength using a spectrophotometer.

  • Calculate the initial reaction rates for each this compound concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Effects on Mammalian Adrenergic Receptors

While the primary targets of formamidine pesticides are invertebrate octopamine receptors, studies have shown that they can also interact with adrenergic receptors in mammals.

Comparative Binding Affinity

The following table presents the in vitro inhibitory concentrations (IC50) of this compound and Amitraz on the binding of radioligands to rat brain α2-adrenoceptors.

CompoundRadioligandIC50 (µM)Reference
This compound3H-clonidine62-68[14]
This compound3H-yohimbine62-68[14]
Amitraz3H-clonidine0.095-0.110[14]
Amitraz3H-yohimbine0.095-0.110[14]

These data indicate that Amitraz is a significantly more potent inhibitor of α2-adrenoceptor binding than this compound in mammalian brain tissue.

A study on mouse brain membrane preparations showed that this compound inhibited the binding of [3H]-clonidine to alpha 2-adrenoceptors and [3H]-WB4101 to alpha 1-adrenoceptors with IC50 values of 18.2 µM and 87 µM, respectively.[15] Its N-demethylated metabolite was a much more potent inhibitor.[15]

Visualizations

Signaling Pathway of this compound at the Octopamine Receptor

This compound This compound Octopamine_Receptor Octopamine Receptor (GPCR) This compound->Octopamine_Receptor Binds and Activates G_Protein G-Protein Octopamine_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes Conversion ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) PKA->Cellular_Response Phosphorylates Targets

Caption: this compound's agonistic action on the octopamine receptor signaling pathway.

Experimental Workflow for Electrophysiological Recording

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissection Dissect Locust Leg to Expose Extensor Tibiae Muscle Saline Perfuse with Insect Saline Dissection->Saline Electrodes Position Stimulation and Recording Electrodes Saline->Electrodes Baseline Record Baseline EPSPs (Stimulate FETi) Electrodes->Baseline Application Apply this compound or Octopamine Baseline->Application Recording Record Changes in EPSP Amplitude Application->Recording Comparison Compare EPSP Amplitudes (Baseline vs. Treatment) Recording->Comparison Conclusion Determine Agonistic Effect Comparison->Conclusion

Caption: Workflow for locust neuromuscular junction electrophysiology experiment.

Logical Relationship of this compound's Modes of Action

cluster_primary Primary Mode of Action (Invertebrates) cluster_secondary Secondary Mode of Action cluster_mammalian Effects in Mammals This compound This compound Octopamine_Agonism Octopamine Receptor Agonism This compound->Octopamine_Agonism Directly Activates MAO_Inhibition Monoamine Oxidase (MAO) Inhibition This compound->MAO_Inhibition Reversibly Inhibits Adrenergic_Interaction α-Adrenergic Receptor Interaction This compound->Adrenergic_Interaction Interacts with Neurotoxicity Neurotoxicity & Behavioral Effects Octopamine_Agonism->Neurotoxicity Amine_Accumulation Accumulation of Biogenic Amines MAO_Inhibition->Amine_Accumulation Physiological_Effects Physiological Effects (e.g., CNS depression) Adrenergic_Interaction->Physiological_Effects

Caption: Overview of this compound's primary and secondary modes of action.

References

Chlordimeform: A Comparative Analysis of its Effects on Adrenergic and Octopamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of the formamidine (B1211174) pesticide Chlordimeform (CDM) on vertebrate adrenergic receptors and invertebrate octopamine (B1677172) receptors. The following sections present quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways to facilitate a comprehensive understanding of this compound's differential actions on these two important G-protein coupled receptor systems.

Data Presentation: Quantitative Comparison of this compound's Effects

This compound exhibits distinct interactions with adrenergic and octopamine receptors. While it acts as an antagonist at α-adrenergic receptors, its effect on octopamine receptors is more complex, with evidence suggesting it can act as a partial agonist or, in some preparations, show no direct agonistic activity, unlike its primary metabolite, desmethylthis compound (DCDM).

Receptor FamilyReceptor SubtypeSpeciesPreparationAssay TypeParameterThis compound ValueDesmethylthis compound (DCDM) ValueReference
Adrenergic α1MouseBrain MembranesRadioligand Binding ([³H]-WB4101)IC₅₀87 µM1 µM[1]
α2MouseBrain MembranesRadioligand Binding ([³H]-clonidine)IC₅₀18.2 µM44 nM[1]
α2RatBrainRadioligand Binding ([³H]-clonidine)IC₅₀62-68 µMNot Reported[2]
Octopamine -American CockroachNerve Cord HomogenatesAdenylyl Cyclase ActivityEffectNo demonstrable effectPartial Agonist[3]
-American CockroachIntact Nerve CordsAdenylyl Cyclase ActivityEffect3-fold increase in cAMP13.5-fold increase in cAMP[3]

Note: A lower IC₅₀ value indicates a higher binding affinity. The data for octopamine receptors highlight the functional effect on downstream signaling (adenylyl cyclase activity) rather than direct binding affinity, as specific binding studies for this compound on these receptors are not as readily available. The activity of this compound on octopamine receptors appears to be significantly lower than that of its metabolite, DCDM.[3]

Experimental Protocols

α-Adrenergic Receptor Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of this compound to α-adrenergic receptors using radioligand displacement.

Objective: To determine the IC₅₀ value of this compound for α₁ and α₂-adrenergic receptors.

Materials:

  • Tissue Preparation: Mouse brain membranes.

  • Radioligands: [³H]-WB4101 (for α₁ receptors) and [³H]-clonidine (for α₂ receptors).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.7.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Mouse brains are homogenized in ice-cold Tris-HCl buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer.

  • Assay Incubation: In reaction tubes, the brain membrane preparation is incubated with a fixed concentration of the respective radioligand ([³H]-WB4101 for α₁ or [³H]-clonidine for α₂) and varying concentrations of this compound.

  • Equilibration: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. Unbound radioligand is washed away with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis of the competition binding data.

Octopamine-Sensitive Adenylyl Cyclase Assay

This protocol describes a method to assess the functional effect of this compound on octopamine receptors by measuring the production of the second messenger, cyclic AMP (cAMP).

Objective: To determine the effect of this compound on the activity of octopamine-sensitive adenylyl cyclase.

Materials:

  • Tissue Preparation: American cockroach nerve cords (intact or homogenized).

  • Test Compound: this compound.

  • Positive Control: Octopamine.

  • Assay Buffer: Containing ATP, an ATP-regenerating system (e.g., phosphocreatine (B42189) and creatine (B1669601) phosphokinase), and a phosphodiesterase inhibitor (e.g., theophylline).

  • Reaction Termination Solution: e.g., trichloroacetic acid.

  • cAMP Assay Kit: For quantification of cAMP (e.g., radioimmunoassay or enzyme immunoassay).

Procedure:

  • Tissue Preparation: Nerve cords from the American cockroach are dissected and either kept intact or homogenized in an appropriate buffer.

  • Assay Incubation: The nerve cord preparation is incubated in the assay buffer containing ATP and a phosphodiesterase inhibitor. The reaction is initiated by the addition of this compound, octopamine (positive control), or buffer (basal activity).

  • Reaction Time: The incubation is carried out for a defined period (e.g., 15-20 minutes) at a controlled temperature.

  • Termination: The enzymatic reaction is stopped by the addition of a termination solution.

  • cAMP Quantification: The amount of cAMP produced is measured using a commercially available cAMP assay kit.

  • Data Analysis: The adenylyl cyclase activity is expressed as the amount of cAMP produced per unit of time per milligram of protein. The effect of this compound is compared to the basal activity and the maximal stimulation by octopamine.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

The following diagrams illustrate the generalized signaling pathways for α-adrenergic and octopamine receptors.

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Receptor Signaling cluster_alpha2 α2-Adrenergic Receptor Signaling Adrenergic_Ligand1 Norepinephrine/ Epinephrine alpha1_AR α1-Adrenergic Receptor Adrenergic_Ligand1->alpha1_AR Gq Gq alpha1_AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_Response1 Physiological Response (e.g., Smooth Muscle Contraction) Ca_release->Physiological_Response1 PKC_activation->Physiological_Response1 Adrenergic_Ligand2 Norepinephrine/ Epinephrine alpha2_AR α2-Adrenergic Receptor Adrenergic_Ligand2->alpha2_AR Gi Gi alpha2_AR->Gi AC_inhibition Adenylyl Cyclase (Inhibition) Gi->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_inhibition ↓ PKA Activity cAMP_decrease->PKA_inhibition Physiological_Response2 Physiological Response (e.g., Inhibition of Neurotransmitter Release) PKA_inhibition->Physiological_Response2

Caption: Generalized signaling pathways for α1 and α2-adrenergic receptors.

Octopamine_Signaling cluster_oct_alpha α-Adrenergic-like Octopamine Receptor Signaling cluster_oct_beta β-Adrenergic-like Octopamine Receptor Signaling Octopamine1 Octopamine Oct_alpha_R Octopamine Receptor (α-like) Octopamine1->Oct_alpha_R Gq_o Gq Oct_alpha_R->Gq_o PLC_o Phospholipase C Gq_o->PLC_o PIP2_o PIP2 PLC_o->PIP2_o hydrolyzes IP3_o IP3 PIP2_o->IP3_o DAG_o DAG PIP2_o->DAG_o Ca_release_o Ca²⁺ Release IP3_o->Ca_release_o PKC_activation_o PKC Activation DAG_o->PKC_activation_o Physiological_Response_o1 Physiological Response Ca_release_o->Physiological_Response_o1 PKC_activation_o->Physiological_Response_o1 Octopamine2 Octopamine Oct_beta_R Octopamine Receptor (β-like) Octopamine2->Oct_beta_R Gs_o Gs Oct_beta_R->Gs_o AC_activation_o Adenylyl Cyclase (Activation) Gs_o->AC_activation_o cAMP_increase_o ↑ cAMP AC_activation_o->cAMP_increase_o PKA_activation_o ↑ PKA Activity cAMP_increase_o->PKA_activation_o Physiological_Response_o2 Physiological Response PKA_activation_o->Physiological_Response_o2

Caption: Generalized signaling pathways for octopamine receptors.

Experimental Workflow

The following diagram outlines a typical workflow for a competitive radioligand binding assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue_Prep Tissue Homogenization & Membrane Isolation Incubation Incubate Membranes with Radioligand and Test Compound Tissue_Prep->Incubation Reagent_Prep Preparation of Buffers, Radioligand, and Test Compound Dilutions Reagent_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Quantify Radioactivity (Scintillation Counting) Washing->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Non-linear Regression to Determine IC₅₀ Data_Processing->Curve_Fitting

Caption: General experimental workflow for a radioligand binding assay.

References

Chlordimeform: A Comparative Analysis of its Role as a Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlordimeform, a formamidine (B1211174) pesticide, has been identified as a reversible inhibitor of monoamine oxidase (MAO).[1] Evidence suggests that it exhibits a preferential inhibition of MAO-A over MAO-B.[1] This is inferred from studies demonstrating its greater inhibitory potency when Type A substrates, such as 5-hydroxytryptamine, are used compared to Type B substrates like beta-phenylethylamine.[1] The MAO-inhibitory action of this compound is considered to be of medium potency.[1] In vivo studies in rats have shown that administration of this compound leads to a moderate decrease in MAO activity in the brain, liver, and serum.[2] This inhibition of MAO results in an accumulation of biogenic amines, such as serotonin (B10506) and norepinephrine, in the brain.[3]

Comparative Analysis of MAO Inhibitors

To contextualize the activity of this compound, the following table presents the half-maximal inhibitory concentration (IC50) values for a selection of well-characterized MAO inhibitors against both MAO-A and MAO-B isoforms. It is important to note that direct quantitative comparison with this compound is not possible due to the absence of its specific IC50 values in the reviewed literature.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity
Clorgyline11-MAO-A Selective
Pargyline-404MAO-B Selective
Harmaline2.359,000MAO-A Selective
Lazabemide125,00018MAO-B Selective
Selegiline (L-deprenyl)--MAO-B Selective
Moclobemide--Reversible MAO-A Selective
Tranylcypromine--Non-selective
This compound Not Reported Not Reported Preferential for MAO-A [1]

Data for reference compounds are compiled from various sources. The lack of reported IC50 values for this compound is a significant gap in the current literature.

Experimental Protocols

To validate the MAO inhibitory activity of this compound and determine its IC50 values, a standard in vitro MAO inhibition assay can be employed. The following is a generalized protocol based on fluorometric methods.

In Vitro Fluorometric Monoamine Oxidase Inhibition Assay

1. Principle:

This assay measures the hydrogen peroxide (H2O2) produced from the oxidative deamination of a monoamine substrate by MAO. A fluorescent probe, in the presence of horseradish peroxidase (HRP), reacts with H2O2 to produce a fluorescent product. The rate of fluorescence increase is proportional to MAO activity.

2. Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine, kynuramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Test compound (this compound) and reference inhibitors

  • 96-well black microplates

  • Fluorescence microplate reader

3. Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of the stock solution in assay buffer to generate a range of test concentrations.

  • Reagent Preparation: Prepare a working solution of the MAO substrate, fluorescent probe, and HRP in the assay buffer.

  • Assay Reaction:

    • Add a small volume of the test compound dilutions to the wells of the 96-well plate.

    • Include controls: a no-inhibitor control (vehicle), a no-enzyme control, and a positive control with a known MAO inhibitor.

    • Add the MAO-A or MAO-B enzyme preparation to the wells.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes at 37°C) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the substrate/probe/HRP working solution to all wells.

  • Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~580-590 nm emission for Amplex Red) over time (kinetic assay) or at a single endpoint after a specific incubation period (e.g., 30-60 minutes at 37°C).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percent inhibition relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Visualizing Key Pathways and Processes

To further understand the context of this compound's action, the following diagrams illustrate the monoamine oxidase signaling pathway and a typical experimental workflow for assessing MAO inhibition.

MAO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_reuptake Reuptake & Metabolism MA Monoamines (e.g., Serotonin, Dopamine, Norepinephrine) VMAT Vesicular Monoamine Transporter (VMAT) MA->VMAT Uptake MAO Monoamine Oxidase (MAO-A/MAO-B) MA->MAO Vesicle Synaptic Vesicle VMAT->Vesicle Synaptic_MA Monoamines Vesicle->Synaptic_MA Release Receptor Postsynaptic Receptors Synaptic_MA->Receptor Transporter Monoamine Transporter (e.g., SERT, DAT, NET) Synaptic_MA->Transporter Reuptake Signal Signal Transduction Receptor->Signal Transporter->MA Metabolites Inactive Metabolites MAO->Metabolites This compound This compound This compound->MAO

Caption: Monoamine Oxidase Signaling Pathway.

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - MAO Enzyme (A or B) - Substrate - Fluorescent Probe - HRP F Initiate Reaction with Substrate/Probe/HRP Mixture A->F B Prepare Test Compounds: - this compound (Serial Dilutions) - Controls (Vehicle, Known Inhibitor) C Dispense Compounds and Controls into 96-well plate B->C D Add MAO Enzyme C->D E Pre-incubate D->E E->F G Incubate at 37°C F->G H Measure Fluorescence G->H I Calculate % Inhibition H->I J Generate Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Experimental Workflow for MAO Inhibition Assay.

References

Safety Operating Guide

Proper Disposal of Chlordimeform: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling Chlordimeform must adhere to stringent disposal procedures to mitigate environmental contamination and potential health risks associated with this hazardous chemical. This guide provides essential safety and logistical information, outlining approved disposal methods and operational best practices.

This compound, a formamidine (B1211174) pesticide, is recognized for its toxicity and requires careful management from use to disposal. Improper handling can lead to significant environmental hazards and health concerns. Therefore, all personnel must be thoroughly trained in the procedures outlined below and equipped with the appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All disposal procedures should be conducted in a well-ventilated fume hood.

Recommended Disposal Methods

Two primary methods are recommended for the proper disposal of this compound waste: alkaline hydrolysis and high-temperature incineration. The selection of the method should be based on the available facilities, the quantity of waste, and local regulations.

Alkaline Hydrolysis

This compound is known to be unstable in neutral and basic conditions, making alkaline hydrolysis an effective method for its chemical degradation. This process breaks down the this compound molecule into less toxic compounds.

Experimental Protocol for Alkaline Hydrolysis:

  • Preparation: In a designated chemical fume hood, prepare a sufficient volume of a 10% sodium hydroxide (B78521) (NaOH) solution.

  • Reaction: For each volume of this compound waste, slowly and with constant stirring, add at least ten volumes of the 10% NaOH solution in a suitable chemical-resistant container.

  • Monitoring: Allow the reaction mixture to stand for a minimum of 24 hours at room temperature to ensure complete hydrolysis. The pH of the solution should be monitored to ensure it remains strongly alkaline (pH > 12) throughout the process.

  • Neutralization: After 24 hours, neutralize the resulting solution with a suitable acid (e.g., hydrochloric acid or sulfuric acid) to a pH between 6.0 and 8.0. This step should be performed carefully to control any heat generation.

  • Disposal: The neutralized solution can then be disposed of in accordance with local wastewater regulations. It is crucial to confirm with your institution's environmental health and safety (EHS) office before discharging any treated chemical waste.

High-Temperature Incineration

For larger quantities of this compound waste or when chemical treatment is not feasible, high-temperature incineration is the preferred method. This process ensures the complete destruction of the chemical.

Incineration should only be carried out in a licensed hazardous waste incineration facility. The operational parameters for the effective destruction of this compound are critical and must be strictly adhered to.

Quantitative Data for Disposal

ParameterAlkaline HydrolysisHigh-Temperature Incineration
Reagent 10% Sodium Hydroxide SolutionNot Applicable
Reagent to Waste Ratio At least 10:1 (v/v)Not Applicable
Reaction Time Minimum 24 hours2 seconds
Temperature Room Temperature1000°C
pH > 12 during reaction, 6.0-8.0 for disposalNot Applicable

Regulatory Compliance

While this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it may be classified as an ignitable waste (D001). All disposal activities must comply with federal, state, and local regulations. It is mandatory to consult with your institution's EHS office and, if necessary, engage a licensed hazardous waste disposal contractor to ensure full compliance.

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Chlordimeform_Disposal_Workflow start This compound Waste Generated assess Assess Quantity and Feasibility start->assess small_scale Small Scale / Lab Feasible assess->small_scale Small large_scale Large Scale / Not Feasible assess->large_scale Large hydrolysis Alkaline Hydrolysis small_scale->hydrolysis incineration High-Temperature Incineration large_scale->incineration prepare_naoh Prepare 10% NaOH Solution hydrolysis->prepare_naoh contact_vendor Contact Licensed Hazardous Waste Contractor incineration->contact_vendor react React Waste with NaOH (1:10 ratio) prepare_naoh->react monitor Monitor for 24h (pH > 12) react->monitor neutralize Neutralize to pH 6-8 monitor->neutralize dispose_liquid Dispose per Local Regulations neutralize->dispose_liquid end Disposal Complete dispose_liquid->end package Package and Label Waste contact_vendor->package transport Transport to Incineration Facility package->transport incinerate Incinerate at 1000°C for 2s transport->incinerate incinerate->end

Caption: this compound Disposal Workflow.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Chlordimeform

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for all laboratory personnel handling the pesticide Chlordimeform. Strict adherence to these protocols is mandatory to mitigate health risks associated with this hazardous chemical.

This compound is a toxic and suspected carcinogenic compound that demands rigorous safety precautions.[1] It can be absorbed through the skin and lungs, necessitating the use of appropriate personal protective equipment (PPE) and handling procedures.[1] This guide outlines the essential PPE, a standard operating procedure for handling, and plans for disposal and emergency spills.

Essential Personal Protective Equipment (PPE)

All personnel must wear the following PPE when handling this compound. This equipment should be donned before entering the designated handling area and removed before exiting.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).To prevent skin contact and absorption. This compound is readily absorbed through the skin.[1]
Eye and Face Protection Safety goggles with side shields and a full-face shield.To protect against splashes, sprays, and vapors, preventing eye irritation and absorption.
Respiratory Protection A full-face respirator with multi-purpose combination (US) or type ABEK (EN) cartridges.To prevent inhalation of harmful vapors and aerosols, as this compound is toxic if inhaled.
Protective Clothing A disposable, chemical-resistant suit or a lab coat worn over long-sleeved clothing with chemical-resistant apron and boot covers.To prevent contamination of personal clothing and skin.

Standard Operating Procedure for Handling this compound

1. Designated Work Area:

  • All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • The work area must be clearly marked with warning signs indicating the presence of a carcinogen.

2. Preparation and Weighing:

  • Before handling, ensure all necessary PPE is correctly donned.

  • Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.

  • Weighing of solid this compound should be done on a tared, sealed container within the fume hood to avoid generating dust.

3. Handling and Experimentation:

  • Use mechanical pipetting aids for all liquid transfers.

  • Keep all containers of this compound sealed when not in use.

  • Avoid any direct contact with the chemical. If contact occurs, follow the emergency procedures outlined below.

4. Post-Handling Decontamination:

  • Wipe down all surfaces and equipment that may have come into contact with this compound with a decontaminating solution (e.g., a 10% bleach solution followed by a water rinse).

  • Dispose of all contaminated disposable materials, including gloves and absorbent paper, as hazardous waste.

5. Personal Hygiene:

  • After handling is complete and before leaving the designated area, remove all PPE.

  • Wash hands and forearms thoroughly with soap and water.

  • Do not eat, drink, or apply cosmetics in the laboratory where this compound is handled.

Disposal Plan

All this compound waste, including contaminated materials, must be disposed of as hazardous waste.

1. Waste Collection:

  • Collect all liquid and solid waste containing this compound in clearly labeled, sealed, and chemical-resistant containers.

  • Label the containers as "Hazardous Waste: this compound."

2. Chemical Pre-treatment (Hydrolysis):

  • For small quantities of aqueous waste, a pre-treatment step of hydrolysis can be performed to degrade the this compound. This involves adjusting the pH to be alkaline (e.g., using sodium hydroxide) to promote the breakdown to less toxic compounds like 4-chloro-o-toluidine. This procedure should only be carried out by trained personnel in a controlled laboratory setting.

  • Following pre-treatment, the waste must still be collected and disposed of as hazardous waste.

3. Final Disposal:

  • Arrange for the collection and disposal of all this compound waste by a licensed hazardous waste disposal company.

  • Do not pour any this compound waste down the drain.

Emergency Spill Plan

1. Immediate Response:

  • Evacuate all non-essential personnel from the area.

  • Alert others in the vicinity of the spill.

  • If the spill is large or involves a significant release of vapor, evacuate the entire laboratory and contact emergency services.

2. Spill Containment and Cleanup (for small, manageable spills):

  • Ensure you are wearing the full PPE outlined above.

  • Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.

  • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

3. Decontamination of Spill Area:

  • Decontaminate the spill area with a 10% bleach solution, allowing for a contact time of at least 15 minutes.

  • Wipe the area clean with fresh absorbent material, which should also be disposed of as hazardous waste.

  • Ventilate the area thoroughly.

4. Personal Decontamination:

  • If this compound comes into contact with skin, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • If clothing becomes contaminated, remove it immediately and launder it separately before reuse, or dispose of it as hazardous waste if heavily contaminated.

Chlordimeform_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Designated Area in Fume Hood prep_ppe->prep_area weigh Weigh this compound prep_area->weigh experiment Conduct Experiment weigh->experiment decon_area Decontaminate Work Area experiment->decon_area spill Spill Occurs experiment->spill dispose_waste Dispose of Hazardous Waste decon_area->dispose_waste decon_personal Remove PPE & Personal Hygiene dispose_waste->decon_personal emergency_plan Execute Emergency Spill Plan spill->emergency_plan

Caption: Workflow for the safe handling of this compound.

Chlordimeform_Disposal_Pathway cluster_generation Waste Generation cluster_collection Collection & Pre-treatment cluster_disposal Final Disposal liquid_waste Liquid Waste collect Collect in Labeled Hazardous Waste Container liquid_waste->collect solid_waste Solid Waste (Gloves, etc.) solid_waste->collect pretreat Optional: Chemical Pre-treatment (Hydrolysis) collect->pretreat licensed_disposal Collection by Licensed Hazardous Waste Company pretreat->licensed_disposal

Caption: Logical pathway for the disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlordimeform
Reactant of Route 2
Reactant of Route 2
Chlordimeform

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.